molecular formula C9H11N3O4S B1354414 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide CAS No. 6655-27-2

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Cat. No.: B1354414
CAS No.: 6655-27-2
M. Wt: 257.27 g/mol
InChI Key: SBNYNTYNEJTMQO-UHFFFAOYSA-N
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Description

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C9H11N3O4S and its molecular weight is 257.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNYNTYNEJTMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474976
Record name 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide
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Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6655-27-2
Record name 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-Isopropylidene-2-nitrobenzenesulfonohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a valuable reagent and intermediate in organic synthesis. The synthesis is a well-established two-step process commencing with the preparation of 2-nitrobenzenesulfonyl chloride, followed by the formation of a key intermediate, 2-nitrobenzenesulfonohydrazide, and its subsequent condensation with acetone. This document details the experimental protocols for each stage, presents key quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound proceeds through a three-stage process, starting from the commercially available 2-nitrochlorobenzene.

Synthesis_Pathway A 2-Nitrochlorobenzene B 2,2'-Dinitrodiphenyl disulfide A->B  Na2S2 C 2-Nitrobenzenesulfonyl chloride B->C  Cl2, HCl, HNO3 D 2-Nitrobenzenesulfonohydrazide C->D  H2NNH2·H2O, THF E This compound D->E  Acetone

Caption: Synthetic pathway for this compound.

Physicochemical Properties and Yields

The key quantitative data for the starting material, intermediate, and final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62Light yellow solid64-65
2-NitrobenzenesulfonohydrazideC₆H₇N₃O₄S217.21Pale yellow to light yellow solid101 (decomp.)
This compoundC₉H₁₁N₃O₄S257.27White to tan solid131-135

Table 2: Synthetic Yields

Reaction StageProductTypical Yield (%)
Chlorination of 2,2'-dinitrodiphenyl disulfide2-Nitrobenzenesulfonyl chloride84
Hydrazinolysis of 2-nitrobenzenesulfonyl chloride2-NitrobenzenesulfonohydrazideNot specified in detail, but the subsequent step has a high yield.
Condensation with acetoneThis compound95

Experimental Protocols

The following section provides detailed, step-by-step experimental procedures for the synthesis of each key compound in the pathway. These protocols are based on established and reliable methods from the chemical literature.

Stage 1: Synthesis of 2-Nitrobenzenesulfonyl chloride

This procedure is adapted from a well-established method for the chlorination of a disulfide precursor.[1][2]

Reaction Workflow:

stage1_workflow start Start reactants Charge flask with 2,2'-dinitrodiphenyl disulfide, conc. HCl, and conc. HNO3 start->reactants reaction Heat to 70°C and bubble chlorine gas for 1 hour reactants->reaction separation Decant aqueous layer and wash the molten sulfonyl chloride with warm water reaction->separation dissolution Dissolve the solidified product in glacial acetic acid at 50-60°C separation->dissolution filtration1 Filter the hot solution by suction dissolution->filtration1 crystallization Chill the filtrate and stir vigorously to induce crystallization filtration1->crystallization trituration Triturate the crystals with cold water crystallization->trituration neutralization Add conc. ammonium hydroxide trituration->neutralization filtration2 Collect crystals by suction filtration neutralization->filtration2 washing Wash with cold water filtration2->washing drying Air-dry the product washing->drying end End drying->end

Caption: Workflow for the synthesis of 2-Nitrobenzenesulfonyl chloride.

Procedure:

  • A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the surface of the liquid.

  • The flask is charged with 200 g (0.65 mole) of 2,2'-dinitrodiphenyl disulfide, 1 L of concentrated hydrochloric acid (sp. gr. 1.18), and 200 mL of concentrated nitric acid (sp. gr. 1.42).[2]

  • A stream of chlorine gas is introduced into the mixture at a rate of approximately two bubbles per second while the solution is warmed to 70°C on a steam bath.[2]

  • After about 30 minutes, the disulfide melts, and the solution turns orange-red. The heating and chlorine addition are continued for an additional hour.[2]

  • The molten sulfonyl chloride is immediately separated from the supernatant liquid by decantation and washed with two 300-mL portions of warm water (70°C).[2]

  • The washed chloride is allowed to solidify, and the water is drained as completely as possible.

  • The solid is dissolved in 140 mL of glacial acetic acid at 50–60°C, and the solution is quickly filtered by suction.[2]

  • The filtrate is chilled in cold water and stirred vigorously to induce crystallization.[2]

  • The crystalline mass is triturated thoroughly with 1 L of cold water, which is then decanted. This process is repeated twice.[2]

  • A final liter of cold water is added, followed by 10 mL of concentrated ammonium hydroxide (sp. gr. 0.90), with stirring.[2]

  • The crystals are collected by suction filtration, washed with 200 mL of water, and allowed to air-dry.[2]

  • This procedure yields approximately 240 g (84%) of light yellow 2-nitrobenzenesulfonyl chloride with a melting point of 64–65°C.[2]

Stage 2: Synthesis of 2-Nitrobenzenesulfonohydrazide

This intermediate is readily prepared by the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate.[3] A detailed one-pot protocol has also been reported.

Reaction Workflow:

stage2_workflow start Start reactants Dissolve 2-nitrobenzenesulfonyl chloride in THF and cool to 10-15°C start->reactants addition Add a solution of hydrazine hydrate in water while maintaining the temperature between 10-20°C reactants->addition stirring Stir for 15 minutes after addition is complete addition->stirring separation Transfer to a separatory funnel and discard the lower aqueous layer stirring->separation end Product in THF solution separation->end

Caption: Workflow for the synthesis of 2-Nitrobenzenesulfonohydrazide.

Procedure:

  • In a 1-liter, three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, place 200 g (1.05 moles) of p-toluenesulfonyl chloride and 350 ml of tetrahydrofuran.

  • The stirred mixture is cooled to 10–15° in an ice bath.

  • A solution of 135 ml of 85% hydrazine hydrate (2.22 moles) in water is added at a rate that maintains the temperature between 10° and 20°.

  • Stirring is continued for 15 minutes after the addition is complete.

  • The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is drawn off and discarded. The resulting THF solution of the product can be used directly in the next step.

Note: While the provided literature does not give a specific yield for the isolated intermediate in this exact sequence, the subsequent step, which starts from the crude intermediate, has a high yield, indicating efficient formation of 2-nitrobenzenesulfonohydrazide.

Stage 3: Synthesis of this compound

The final product is obtained through the condensation of 2-nitrobenzenesulfonohydrazide with acetone.[4]

Reaction Workflow:

stage3_workflow start Start reactants Charge an oven-dried flask with 2-nitrobenzenesulfonohydrazide under an argon atmosphere start->reactants addition Add acetone via cannula and stir at room temperature reactants->addition reaction_monitoring Monitor reaction by TLC (full conversion in ~10 min) addition->reaction_monitoring solvent_removal Remove solvent using a rotary evaporator reaction_monitoring->solvent_removal trituration Add hexanes and acetone and stir for 10 min solvent_removal->trituration filtration Collect the white solid by vacuum filtration trituration->filtration washing Wash the solid with hexanes filtration->washing drying Dry the product in vacuo washing->drying end End drying->end

Caption: Workflow for the synthesis of this compound.

Procedure:

  • An oven-dried 1-L, two-necked, round-bottomed flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, is charged with 20.0 g (92.1 mmol, 1 equiv) of 2-nitrobenzenesulfonohydrazide under an argon atmosphere.[4]

  • Acetone (300 mL) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).[4]

  • After 10 minutes, thin-layer chromatography (TLC) analysis should indicate full conversion of the starting material.[4]

  • The solution is transferred to a 500-mL one-necked flask, and the solvent is removed with a rotary evaporator (200 mmHg, 40 °C) to afford a yellow powder.[4]

  • Hexanes (100 mL) and acetone (20 mL) are added to the powder, and the suspension is stirred for 10 minutes at room temperature.[4]

  • The white solid is collected by vacuum filtration and washed with hexanes (2 × 60 mL).[4]

  • The solid is transferred to a 250-mL flask and dried in vacuo (7 mmHg, 24 °C) for 24 hours to afford 22.5 g (95%) of this compound as an off-white solid.[4]

Characterization Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic, propan-2-ylidene, and hydrazide protons and carbons, respectively. The chemical shifts and coupling patterns would be consistent with the proposed structures.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the nitro group (NO₂), sulfonyl group (S=O), N-H bonds of the hydrazide, and the C=N bond of the hydrazone.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the molecular weights of the respective compounds, confirming their elemental composition.

Researchers synthesizing these compounds are advised to perform full spectroscopic characterization to verify the identity and purity of their materials.

Safety and Handling

  • 2-Nitrobenzenesulfonyl chloride: This compound is corrosive and moisture-sensitive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Hydrazine hydrate: Hydrazine and its derivatives are toxic and should be handled with extreme care. Use appropriate PPE and work in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout all synthetic procedures. This includes the use of eye protection, appropriate gloves, and working in a well-ventilated area. Waste should be disposed of in accordance with local regulations.

This technical guide provides a solid foundation for the synthesis of this compound. For researchers in drug development and organic synthesis, this compound serves as a versatile building block, and the detailed protocols herein should facilitate its reliable preparation in the laboratory.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a key reagent in modern organic synthesis. Known by the acronym IPNBSH, this compound serves as a stable and versatile precursor for monoalkyl diazenes, facilitating a range of chemical transformations, most notably in the synthesis of complex natural products with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this important chemical entity.

Introduction and Scientific Context

This compound (IPNBSH) is a sulfonylhydrazone derivative that has gained prominence as a reagent for the reduction of alcohols and other functionalities under mild conditions.[1] Its structure, featuring a 2-nitrophenylsulfonyl group attached to an acetone hydrazone, is meticulously designed for controlled reactivity. The presence of the ortho-nitro group is critical; it acts as an electron-withdrawing group that facilitates the key elimination step to generate reactive diazene intermediates.

Unlike its precursor, 2-nitrobenzenesulfonylhydrazide (NBSH), which can be thermally sensitive, IPNBSH offers enhanced stability, making it a more reliable and easier-to-handle reagent in a laboratory setting.[1] Its primary utility lies in the Mitsunobu reaction, where it acts as a nucleophile to displace alcohols, initiating a cascade that ultimately leads to deoxygenation or other transformations via monoalkyl diazenes.[1] This guide will delve into the fundamental properties of IPNBSH, providing the technical data and protocols necessary for its effective application in a research and development environment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of IPNBSH is paramount for its successful application. These properties dictate its solubility, stability, and reactivity. The key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide
Synonyms N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, IPNBSH, Acetone 2-nitrobenzenesulfonylhydrazone[]
CAS Number 6655-27-2[]
Molecular Formula C₉H₁₁N₃O₄S
Molecular Weight 257.27 g/mol
Appearance White to off-white or light yellow solid/powder
Melting Point 133-134 °C (with decomposition)[3]
Boiling Point 421.267 °C at 760 mmHg (Predicted)[]
Density 1.411 g/cm³ (Predicted)[]
Solubility Soluble in THF, DMSO, 1,4-dioxane, acetone, acetonitrile, and DMF; insoluble in hexanes. Crystallization is effective from acetone/hexanes or ethyl acetate/hexanes mixtures.
pKa (N-H) Estimated to be in the range of 13-17 in DMSO, based on related sulfonamides and sulfonylhydrazides. The N-H proton is weakly acidic.[4][5]

Expert Insight: The predicted high boiling point suggests that IPNBSH is a stable solid under standard conditions, which aligns with laboratory observations. Its solubility profile is typical for a moderately polar organic compound, allowing for flexibility in the choice of reaction solvents. The insolubility in hexanes is particularly advantageous for purification by precipitation or trituration. While an experimental pKa is not available, the estimated range indicates that a relatively strong base would be required for deprotonation of the N-H bond, a key consideration in designing reaction conditions.

Synthesis and Purification: A Validated Protocol

The synthesis of IPNBSH is a straightforward and high-yielding process, starting from the commercially available 2-nitrobenzenesulfonyl hydrazide (NBSH). The procedure detailed here is adapted from a robust protocol published in Organic Syntheses, a testament to its reliability and reproducibility.[3]

Synthetic Scheme

The synthesis is a one-step condensation reaction between 2-nitrobenzenesulfonyl hydrazide and acetone.

G NBSH 2-Nitrobenzenesulfonyl hydrazide (NBSH) reaction + NBSH->reaction Acetone Acetone Acetone->reaction IPNBSH This compound (IPNBSH) Water H₂O product product reaction->product Condensation Room Temp. product->IPNBSH product->Water

Caption: Synthesis of IPNBSH via condensation of NBSH and acetone.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • 2-Nitrobenzenesulfonyl hydrazide (NBSH)

  • Acetone (HPLC grade)

  • Hexanes (HPLC grade)

  • Round-bottomed flask with a magnetic stir bar

  • Rotary evaporator

  • Büchner funnel with fritted disc

  • Vacuum flask and vacuum source

Procedure:

  • Reaction Setup: In a 1-L round-bottomed flask, charge 20.0 g (92.1 mmol, 1.0 equiv) of 2-nitrobenzenesulfonyl hydrazide (NBSH).

  • Dissolution: Add 300 mL of acetone to the flask. Stir the mixture at room temperature (approx. 24 °C). The NBSH will dissolve, and the condensation reaction begins immediately.

  • Reaction Monitoring: The reaction is typically complete within 10 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:2 mixture of hexanes:ethyl acetate as the eluent. The product (IPNBSH) will have a higher Rf value (approx. 0.5) than the starting material (NBSH, Rf approx. 0.2).

  • Solvent Removal: Once the reaction is complete, remove the acetone using a rotary evaporator (40 °C, 200 mmHg) to yield a yellow powder.

  • Purification by Trituration/Precipitation: To the flask containing the crude product, add 100 mL of hexanes and 20 mL of acetone. Stir the resulting suspension vigorously for 10 minutes at room temperature. This step is crucial for breaking up any clumps and washing away residual impurities.

  • Isolation: Collect the off-white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 60 mL portions of hexanes.

  • Drying: Transfer the solid to a clean flask and dry under vacuum (7 mmHg, 24 °C) for 24 hours. This will afford 22.5 g (95% yield) of pure N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) as an off-white solid.[3]

Self-Validation and Trustworthiness: This protocol incorporates a self-validating purification step. The high solubility of IPNBSH in acetone and its insolubility in hexanes allows for an efficient precipitation/trituration process that removes most impurities. The high yield and the physical properties of the final product (melting point, spectral data) serve as confirmation of a successful synthesis.

Structural Characterization and Spectroscopic Data

Confirmation of the structure and purity of the synthesized IPNBSH is achieved through a combination of spectroscopic methods and physical measurements. The data presented below is consistent with the established structure.

Spectroscopic Data Summary
TechniqueKey Data
¹H NMR (400 MHz, CDCl₃) δ: 8.22–8.28 (m, 1H), 7.81–7.87 (m, 2H), 7.73–7.79 (m, 2H), 1.93 (s, 3H), 1.90 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ: 158.7, 148.2, 134.1, 133.1, 132.7, 131.7, 125.1, 25.2, 16.9.
IR (neat) 3265, 1553, 1374, 1347, 1177 cm⁻¹.
HRMS (M+H)⁺ Calculated for C₉H₁₂N₃O₄S: 258.05485; Found: 258.05382.

(Source for all spectral data: Organic Syntheses, 1999, 76, 178)[3]

Expert Interpretation:

  • ¹H NMR: The spectrum shows the expected signals. The multiplet between 7.73 and 8.28 ppm corresponds to the four aromatic protons of the 2-nitrophenyl group. The two singlets at 1.90 and 1.93 ppm represent the two diastereotopic methyl groups of the isopropylidene moiety, confirming the presence of the hydrazone.

  • ¹³C NMR: The nine distinct signals are consistent with the nine carbon atoms in the molecule. The signal at 158.7 ppm is characteristic of the imine carbon (C=N). The aromatic carbons appear in the 125-149 ppm range, and the two methyl carbons are observed at 16.9 and 25.2 ppm.

  • IR: The peak at 3265 cm⁻¹ is indicative of the N-H stretch. The strong absorptions at 1553 and 1347 cm⁻¹ correspond to the asymmetric and symmetric stretching of the nitro group (NO₂), respectively. The peak at 1177 cm⁻¹ is characteristic of the S=O stretch of the sulfonyl group.

  • HRMS: The high-resolution mass spectrometry data provides a highly accurate mass for the protonated molecule, which is in excellent agreement with the calculated mass, thus confirming the molecular formula.

Characterization Workflow

The logical flow for the complete characterization of a newly synthesized batch of IPNBSH is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Spectroscopic Confirmation cluster_3 Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product MP Melting Point Purification->MP TLC TLC Analysis Purification->TLC NMR ¹H & ¹³C NMR MP->NMR TLC->NMR IR IR Spectroscopy NMR->IR MS HRMS IR->MS EA Elemental Analysis (Optional) MS->EA Final Pure, Characterized IPNBSH EA->Final

Caption: Workflow for the characterization of synthesized IPNBSH.

Applications in Drug Development and Organic Synthesis

The primary application of IPNBSH in the context of drug development is its role as a precursor to monoalkyl diazenes for the reduction of alcohols. This transformation is particularly valuable in the total synthesis of complex natural products with potent biological activities.

A landmark application of IPNBSH is in the total syntheses of the anticancer agents (-)-acylfulvene and (-)-irofulven .[1][6] These compounds are cytotoxic agents derived from the fungal metabolite illudin S.[1] In these syntheses, IPNBSH was employed for a challenging allylic reductive transposition step, demonstrating its efficacy where other reagents may fail.[1][6]

Mechanism of Action in Alcohol Reduction

The utility of IPNBSH stems from a three-step sequence, typically performed in one pot:

  • Mitsunobu Displacement: An alcohol is treated with IPNBSH, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD). The alcohol is activated and undergoes nucleophilic displacement by the sulfonylhydrazide nitrogen.

  • Hydrolysis: The resulting adduct is hydrolyzed, cleaving the isopropylidene group to reveal the N-H of the sulfonylhydrazide.

  • Elimination and Decomposition: The intermediate eliminates 2-nitrobenzenesulfinic acid to form a transient monoalkyl diazene. This highly unstable species rapidly loses dinitrogen gas (N₂) to yield the final reduced product.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Elimination & N₂ Extrusion Alcohol R-OH Adduct Mitsunobu Adduct Alcohol->Adduct IPNBSH IPNBSH IPNBSH->Adduct Reagents PPh₃, DEAD Reagents->Adduct Hydrolysis Hydrolysis (e.g., TFE/H₂O) Adduct->Hydrolysis Hydrazide N-Alkyl-N'-2-nitro- benzenesulfonylhydrazide Hydrolysis->Hydrazide Elimination Elimination Hydrazide->Elimination Diazene [R-N=NH] (Monoalkyl Diazene) Elimination->Diazene Product R-H (Reduced Product) Diazene->Product N2 N₂ Diazene->N2 - N₂

Caption: General workflow for the reduction of alcohols using IPNBSH.

This methodology provides a mild and efficient alternative to traditional reduction methods, which often require harsh conditions or toxic metal hydrides. Its application in the synthesis of sensitive and complex molecules like irofulven underscores its importance in modern medicinal chemistry and drug discovery.

Conclusion

This compound is a well-characterized and highly versatile reagent with significant applications in organic synthesis. Its stability, ease of preparation, and predictable reactivity make it an invaluable tool for researchers. The detailed physicochemical data and the robust, validated protocols provided in this guide are intended to empower scientists to confidently and effectively utilize IPNBSH in their synthetic endeavors, particularly in the challenging field of natural product synthesis and drug development.

References

An In-depth Technical Guide to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (CAS: 6655-27-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications, particularly in the synthesis of anti-tumor agents and as a reducing agent for alcohols.

Core Data and Properties

This compound, also known by its synonym N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a valuable asset in the synthetic chemist's toolkit.[1][2][3] Its key properties are summarized in the tables below.

Table 1: Chemical and Physical Properties
PropertyValueReference
CAS Number 6655-27-2[1]
Molecular Formula C₉H₁₁N₃O₄S[1]
Molecular Weight 257.27 g/mol [1]
Appearance White to light brown powder/solid[2]
Melting Point 131-135 °C[2]
Purity ≥ 97%
SMILES C\C(C)=N\NS(=O)(=O)c1ccccc1--INVALID-LINK--=O
InChI 1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3
InChI Key SBNYNTYNEJTMQO-UHFFFAOYSA-N

Note: Spectroscopic data for this compound is available in the supporting information of a publication by Movassaghi et al. in The Journal of Organic Chemistry.[4]

Synthesis

The synthesis of this compound is a straightforward two-step process. The first step involves the preparation of 2-nitrobenzenesulfonylhydrazide (NBSH) from 2-nitrobenzenesulfonyl chloride and hydrazine. The subsequent step is the condensation of NBSH with acetone to yield the final product. A detailed, reliable protocol has been published in Organic Syntheses.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials and Equipment:

  • o-Nitrobenzenesulfonyl hydrazide

  • Acetone (HPLC grade)

  • Hexanes (HPLC grade)

  • 1-L two-necked, round-bottomed flask

  • Magnetic stir bar

  • Rubber septum and inert gas inlet

  • Rotary evaporator

  • Büchner funnel with fritted disc (medium porosity)

  • Vacuum flask

Procedure:

  • Under an argon atmosphere, charge an oven-dried 1-L, two-necked, round-bottomed flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, with o-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol, 1 equiv).

  • Add acetone (300 mL) via cannula and stir the resulting solution at room temperature (24 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) (hexanes:ethyl acetate = 1:2; Rf of starting material = 0.2, Rf of product = 0.5, visualized with ceric ammonium molybdate). Full conversion of the starting material is typically observed after 10 minutes.

  • Transfer the solution in aliquots to a 500-mL one-necked flask and remove the solvent using a rotary evaporator (200 mmHg, 40 °C) to afford a yellow powder.

  • To the powder, add hexanes (100 mL), acetone (20 mL), and a magnetic stir bar. Stir the suspension for 10 minutes at room temperature.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash with hexanes (2 × 60 mL, 24 °C).

  • Transfer the white solid to a 250-mL flask and dry in vacuo (7 mmHg, 24 °C) for 24 hours to yield N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (22.5 g, 87.4 mmol, 95%) as an off-white solid.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis of this compound SM o-Nitrobenzenesulfonyl hydrazide Reaction Stir at 24°C, 10 min SM->Reaction Acetone Acetone Acetone->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Trituration Trituration with Hexanes/Acetone Evaporation->Trituration Filtration Vacuum Filtration Trituration->Filtration Drying Drying in vacuo Filtration->Drying Product This compound Drying->Product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a key reagent in several important organic transformations. Its utility stems from its ability to act as a precursor to monoalkyl diazenes and as a dehydrating agent.

Synthesis of Antitumor Agents: (-)-Acylfulvene and (-)-Irofulven

A significant application of this compound is its use in the total syntheses of the potent antitumor agents (-)-acylfulvene and (-)-irofulven.[6] It is employed in a crucial allylic reductive transposition step.[6] The reagent facilitates the conversion of alcohols to transient monoalkyl diazene intermediates, which then undergo further reactions to form the complex molecular frameworks of these drugs.[6][7]

Reduction of Alcohols

The reagent is widely used for the reduction of alcohols.[4][6][7][8] This transformation proceeds via the formation of monoalkyl diazene intermediates through a sequential Mitsunobu displacement, hydrolysis, and fragmentation under mild reaction conditions.[4][6][7][8] This method is particularly valuable for the deoxygenation of unhindered alcohols.

Diagram of Alcohol Reduction Pathway:

G cluster_reduction Mechanism of Alcohol Reduction Alcohol Alcohol (R-OH) Mitsunobu Mitsunobu Displacement Alcohol->Mitsunobu IPNBSH IPNBSH IPNBSH->Mitsunobu Hydrazine_Intermediate 1,1-Disubstituted Sulfonyl Hydrazine Mitsunobu->Hydrazine_Intermediate Hydrolysis Hydrolysis Hydrazine_Intermediate->Hydrolysis Diazene Monoalkyl Diazene (R-N=NH) Hydrolysis->Diazene Fragmentation Fragmentation (-N2, -ArSO2H) Diazene->Fragmentation Alkane Alkane (R-H) Fragmentation->Alkane

Caption: Pathway for the reduction of alcohols using IPNBSH.

Dehydrating Agent

While specific protocols are less detailed in the readily available literature, this compound can also function as a dehydrating agent in various chemical reactions. Its hydrazone moiety can react with water, driving equilibrium-limited reactions towards the desired products.

Safety and Handling

Appropriate personal protective equipment, including a dust mask, eye shields, and gloves, should be worn when handling this compound. It is classified as a combustible solid. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and its utility in the synthesis of complex molecules, such as antitumor agents, and in fundamental transformations like the reduction of alcohols, make it an important tool for researchers and professionals in the field of drug development and chemical synthesis.

References

Structure Elucidation of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a key reagent in organic synthesis. This document outlines the spectroscopic and crystallographic data that confirm its molecular structure and provides detailed experimental protocols for its synthesis and characterization.

Compound Overview

This compound, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a white to off-white solid with the molecular formula C₉H₁₁N₃O₄S and a molecular weight of 257.27 g/mol .[1] It is widely used in organic synthesis, particularly in the reduction of alcohols and the formation of diazenes. Its structure is confirmed through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number6655-27-2[1]
Molecular FormulaC₉H₁₁N₃O₄S[1]
Molecular Weight257.27 g/mol [1]
Melting Point133–134 °C (with decomposition)[2]
AppearanceWhite to tan solid[1]

Spectroscopic and Analytical Data

The structural confirmation of this compound is achieved through a comprehensive analysis of its spectroscopic and analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)

¹H NMR (400 MHz) ¹³C NMR (100 MHz)
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Assignment
1.90s, 3H16.9CH₃
1.93s, 3H25.2CH₃
7.73–7.79m, 2H125.1Aromatic CH
7.81–7.87m, 2H131.7Aromatic CH
8.22–8.28m, 1H132.7Aromatic C
133.1Aromatic CH
134.1Aromatic CH
148.2Aromatic C-NO₂
158.7C=N

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Key IR Absorption Bands (Neat)

Wavenumber (cm⁻¹)Functional Group Assignment
3265N-H stretch
1553NO₂ asymmetric stretch
1374, 1347SO₂ asymmetric and symmetric stretch
1177SO₂ symmetric stretch

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data

IonCalculated m/zFound m/z
[M+H]⁺258.05485258.05382

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, further validating its empirical and molecular formula.

Table 5: Elemental Analysis Data

ElementCalculated (%)Found (%)
C42.0242.06
H4.314.56
N16.3316.32

Data sourced from Movassaghi et al., Org. Synth. 2012, 89, 230.[2]

X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. A study by Movassaghi and Ahmad provides the crystal structure, confirming the connectivity and stereochemistry of the molecule.[3] The crystallographic data reveals key bond lengths and angles, providing insight into the molecular geometry.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound.

Synthesis of this compound

This procedure is adapted from the method reported by Movassaghi and coworkers.[2]

Reaction Scheme:

G 2-Nitrobenzenesulfonyl hydrazide 2-Nitrobenzenesulfonyl hydrazide Product This compound 2-Nitrobenzenesulfonyl hydrazide->Product Acetone Acetone Acetone

Caption: Synthesis of the target compound.

Materials:

  • o-Nitrobenzenesulfonyl hydrazide

  • Acetone (HPLC grade)

  • Hexanes (HPLC grade)

Procedure:

  • In a round-bottomed flask, dissolve o-nitrobenzenesulfonyl hydrazide in acetone.

  • Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure to yield a powder.

  • To the powder, add a mixture of hexanes and acetone and stir the suspension at room temperature.

  • Collect the resulting white solid by vacuum filtration and wash with hexanes.

  • Dry the solid in vacuo to afford pure this compound.

Structure Elucidation Workflow

The overall process for determining the structure of this compound follows a logical progression of synthesis and characterization.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_elucidation Structure Elucidation Start Starting Materials: 2-Nitrobenzenesulfonyl hydrazide Acetone Reaction Condensation Reaction Start->Reaction Purification Purification by Recrystallization Reaction->Purification Product Pure Crystalline Product Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR Infrared Spectroscopy Product->IR MS Mass Spectrometry Product->MS Xray X-ray Crystallography Product->Xray Elemental Elemental Analysis Product->Elemental DataAnalysis Spectroscopic and Crystallographic Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Xray->DataAnalysis Elemental->DataAnalysis Structure Confirmed Molecular Structure DataAnalysis->Structure

Caption: Workflow for structure elucidation.

This comprehensive guide provides the essential data and protocols for understanding the structure of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide on 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biological mechanism of action for 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is not extensively documented in publicly available research. This guide provides a comprehensive overview of its synthesis and discusses the known and potential biological activities based on related chemical structures.

Introduction

This compound is a chemical compound belonging to the class of benzenesulfonyl hydrazones. While its primary applications have been in organic synthesis, the broader families of nitrobenzenesulfonamides and hydrazones have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document aims to provide a detailed account of the synthesis of this compound and to explore the potential mechanisms of action based on the bioactivities of structurally related compounds.

Chemical Synthesis

The synthesis of this compound is typically achieved through a condensation reaction between 2-nitrobenzenesulfonyl hydrazine and acetone.[3] This reaction is a standard method for the formation of hydrazones.

Experimental Protocol

Materials:

  • 2-Nitrobenzenesulfonyl hydrazine

  • Acetone

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 2-nitrobenzenesulfonyl hydrazine in ethanol in a round-bottom flask.

  • Add an equimolar amount of acetone to the solution.

  • Optionally, a few drops of glacial acetic acid can be added to catalyze the reaction.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a period of time, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting solid product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a white to tan solid.[]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Nitrobenzenesulfonyl hydrazine 2-Nitrobenzenesulfonyl hydrazine Condensation Reaction Condensation Reaction 2-Nitrobenzenesulfonyl hydrazine->Condensation Reaction Acetone Acetone Acetone->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Synthesis of this compound.

Potential Mechanism of Action and Biological Activities

Direct studies on the mechanism of action of this compound are limited. However, insights can be drawn from the known biological activities of related nitrobenzenesulfonamide and hydrazone derivatives.

Insights from Nitrobenzenesulfonamide Derivatives

Nitrobenzenesulfonamide hybrids have been investigated for their therapeutic potential, particularly as antimicrobial agents.[5] A postulated mechanism for some dinitrobenzenesulfonamide derivatives involves the generation of oxidative stress.[5]

Potential Mechanism:

  • Reactive Oxygen Species (ROS) Formation: The nitro group can be reduced within the cell, leading to the formation of reactive oxygen species. This increase in ROS can cause damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

  • Sulfur Dioxide (SO2) Generation: It has been hypothesized that an electron-deficient benzene ring can react with thiols to form a Meisenheimer complex, which then dissociates to produce sulfur dioxide.[5] SO2 can have various effects within the cell, including interfering with enzymatic functions.

Insights from Hydrazone Derivatives

The hydrazone moiety is a common scaffold in medicinal chemistry, and compounds containing this group exhibit a wide range of biological activities. These activities include antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] The specific mechanism of action varies greatly depending on the overall structure of the molecule.

Conceptual Signaling Pathway

The following diagram illustrates a conceptual pathway for the potential mechanism of action of nitrobenzenesulfonamide derivatives, which may be relevant to this compound.

Potential_Mechanism Nitrobenzenesulfonamide Derivative Nitrobenzenesulfonamide Derivative Cellular Reduction Cellular Reduction Nitrobenzenesulfonamide Derivative->Cellular Reduction Thiol Interaction Thiol Interaction Nitrobenzenesulfonamide Derivative->Thiol Interaction ROS Formation ROS Formation Cellular Reduction->ROS Formation Oxidative Stress Oxidative Stress ROS Formation->Oxidative Stress SO2 Generation SO2 Generation Thiol Interaction->SO2 Generation SO2 Generation->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: Potential mechanism of action for nitrobenzenesulfonamide derivatives.

Quantitative Data

There is no specific quantitative data, such as IC50 or MIC values, available for this compound in the reviewed literature. However, for related benzenesulfonamide derivatives, antimicrobial and anti-inflammatory activities have been quantified. For instance, certain novel benzenesulphonamide derivatives have shown minimum inhibitory concentrations (MIC) against various bacteria and fungi, and have demonstrated significant anti-inflammatory effects in vivo.[6][7]

Table 1: Biological Activities of Representative Benzenesulfonamide Derivatives

Compound Class Activity Organism/Model Measurement Value
Benzenesulphonamide-carboxamide hybrid Antibacterial E. coli MIC 6.72 mg/mL
Benzenesulphonamide-carboxamide hybrid Antibacterial S. aureus MIC 6.63 mg/mL
Benzenesulphonamide-carboxamide hybrid Antifungal C. albicans MIC 6.63 mg/mL
Benzenesulphonamide-carboxamide hybrid Anti-inflammatory Carrageenan-induced rat paw edema % Inhibition (1h) up to 94.69%

| 2,4-dinitrobenzenesulfonamide hybrid | Antituberculosis | M. tuberculosis H37Rv | MIC | 0.78 to >25 µg/mL |

Note: The data presented in this table is for structurally related compounds and not for this compound itself.[5][6][7]

Conclusion and Future Directions

This compound is a readily synthesized compound with potential for biological activity based on its structural motifs. The lack of specific data on its mechanism of action highlights an area for future research. Investigating its antimicrobial, anticancer, and enzyme inhibitory properties would be a logical next step. Elucidating its specific cellular targets and signaling pathways could uncover novel therapeutic applications for this and related compounds. Further studies are warranted to determine the specific biological profile of this compound and its potential as a lead compound in drug discovery.

References

In-Depth Technical Guide: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, with the CAS number 6655-27-2, is a chemical compound with the molecular formula C₉H₁₁N₃O₄S.[1][] It is recognized for its role as a reagent and intermediate in organic synthesis.[1] This technical guide provides a summary of its physical properties, a detailed experimental protocol for its synthesis, and an overview of expected spectroscopic characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄S[]
Molecular Weight 257.27 g/mol []
Appearance White to tan solid[]
Melting Point 131-135 °C[]
Purity ≥ 95%[]

Synthesis Protocol

The synthesis of this compound is a two-step process. The first step involves the formation of 2-nitrobenzenesulfonyl hydrazide from 2-nitrobenzenesulfonyl chloride and hydrazine. The subsequent step is a Schiff base condensation of the hydrazide intermediate with acetone.

Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Hydrazide

A detailed, one-pot protocol for the formation of 2-nitrobenzenesulfonylhydrazide (NBSH) from commercially available reagents has been described. This procedure is highlighted for its operational simplicity and efficiency.[3]

Step 2: Synthesis of this compound

The following protocol is adapted from a literature procedure for the synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine.

Materials and Equipment:

  • o-Nitrobenzenesulfonyl hydrazide

  • Acetone

  • Hexanes

  • 1-L two-necked, round-bottomed flask

  • Stir bar

  • Rubber septum

  • Inert gas inlet (e.g., Argon)

  • Cannula

  • Rotary evaporator

  • Büchner funnel with fritted disc

  • Vacuum flask

Procedure:

  • An oven-dried 1-L, two-necked, round-bottomed flask, equipped with a stir bar, a rubber septum, and an inert gas inlet, is charged with o-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol, 1 equivalent) under an argon atmosphere.

  • Acetone (300 mL) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).

  • After 10 minutes, the reaction mixture is monitored by Thin Layer Chromatography (TLC) to confirm the full conversion of the starting material.

  • The solution is transferred to a 500-mL one-necked flask, and the solvent is removed using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.

  • To the powder, add hexanes (100 mL) and acetone (20 mL), and stir the suspension for 10 minutes at room temperature.

  • The white solid is collected by vacuum filtration using a Büchner funnel and washed with hexanes (2 x 60 mL).

  • The collected solid is transferred to a 250-mL flask and dried in vacuo (7 mmHg, 24 °C) for 24 hours to afford N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine as an off-white solid.

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)
ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (C₆H₄)7.5 - 8.5Multiplet
NHVariable (broad)Singlet
CH₃ (isopropylidene)~2.0Singlet
¹³C NMR Spectroscopy (Expected Chemical Shifts)
CarbonExpected Chemical Shift (ppm)
C=N (isopropylidene)160 - 170
Aromatic (C-NO₂)~150
Aromatic (CH)120 - 140
Aromatic (C-S)~140
C (isopropylidene)~50
CH₃ (isopropylidene)20 - 30
FT-IR Spectroscopy (Expected Absorption Bands)
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch1640 - 1690Medium
N=O Stretch (Asymmetric)1500 - 1550Strong
N=O Stretch (Symmetric)1335 - 1370Strong
S=O Stretch (Asymmetric)1300 - 1350Strong
S=O Stretch (Symmetric)1140 - 1180Strong
UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of the nitroaromatic system. The exact absorption maxima (λ_max) would need to be determined experimentally.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow A 2-Nitrobenzenesulfonyl Chloride C 2-Nitrobenzenesulfonyl Hydrazide A->C Step 1: Nucleophilic Substitution B Hydrazine B->C E 2-Nitro-N'-(propan-2-ylidene) benzenesulfonohydrazide C->E Step 2: Schiff Base Condensation D Acetone D->E

Caption: Synthesis of this compound.

As no signaling pathways involving this compound were identified in the literature search, a corresponding diagram could not be generated.

Conclusion

This technical guide provides a consolidated overview of the available information on this compound. While a detailed experimental protocol for its synthesis is available, a significant data gap exists concerning its experimental spectroscopic characterization. Further research is required to obtain and publish the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of this compound to facilitate its unambiguous identification and support its use in synthetic and medicinal chemistry research.

References

An In-depth Technical Guide to the Synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a reagent utilized in organic synthesis, particularly in the reduction of alcohols. The synthesis is a two-step process commencing with the formation of 2-nitrobenzenesulfonylhydrazide (NBSH), which is then converted to the final product. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Pathway Overview

The synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine proceeds through two key steps:

  • Formation of 2-Nitrobenzenesulfonylhydrazide (NBSH): This intermediate is prepared from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate.[1] This reaction is a standard procedure for the formation of sulfonylhydrazides.

  • Synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH): The target compound is synthesized by the condensation reaction of 2-nitrobenzenesulfonylhydrazide with acetone.[2][3] This step introduces the isopropylidene group to the hydrazine moiety.

Experimental Protocols

Step 1: Preparation of 2-Nitrobenzenesulfonylhydrazide (NBSH)

While a detailed experimental protocol for this step is not fully elaborated in the provided search results, it is a well-established reaction. A general procedure involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent.[1] For a detailed, validated protocol, referring to the cited literature, such as Myers (1997) in the Journal of Organic Chemistry, is recommended.[1] A one-pot protocol for the formation of NBSH and its subsequent use in alkene reduction has also been reported, highlighting its operational simplicity.[4][5][6]

Step 2: Synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)

This protocol is based on a procedure published in Organic Syntheses.[2][3]

Materials and Equipment:

  • 2-Nitrobenzenesulfonylhydrazide (NBSH)

  • Acetone (HPLC grade)

  • Hexanes (HPLC grade)

  • 1-L two-necked, round-bottomed flask

  • Magnetic stir bar

  • Rubber septum and inert gas inlet

  • Cannula

  • Rotary evaporator

  • Büchner funnel with fritted disc (medium porosity)

  • Vacuum flask

  • 250-mL flask

Procedure:

  • An oven-dried 1-L, two-necked, round-bottomed flask, equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, is charged with 20.0 g (92.1 mmol, 1 equiv) of 2-nitrobenzenesulfonylhydrazide under an argon atmosphere.[2][3]

  • Acetone (300 mL) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).[2][3]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). After approximately 10 minutes, TLC analysis should indicate the complete conversion of the starting material.[2]

  • The solution is transferred to a 500-mL one-necked flask, and the solvent is removed using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.[2][7]

  • To the powder, 100 mL of hexanes and 20 mL of acetone are added, and the suspension is stirred for 10 minutes at room temperature.[2][3]

  • The resulting white solid is collected by vacuum filtration using a Büchner funnel and washed with two 60 mL portions of hexanes.[2][3]

  • The collected solid is transferred to a 250-mL flask and dried under vacuum (7 mmHg, 24 °C) for 24 hours to afford N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine as an off-white solid.[2][3]

Quantitative Data Summary

ParameterValueReference
Starting Material (NBSH)
Mass20.0 g[2][3]
Moles92.1 mmol[2][3]
Reagent (Acetone)
Volume (Initial Reaction)300 mL[2][3]
Volume (Washing)20 mL[2][3]
Solvent (Hexanes)
Volume (Washing)100 mL + 2 x 60 mL[2][3]
Reaction Conditions
Temperature24 °C (Room Temperature)[2][3]
Reaction Time~10 minutes[2]
Product (IPNBSH)
Yield22.5 g[2][3]
Moles87.4 mmol[2][3]
Percent Yield95%[2][3]
AppearanceOff-white solid[2][3]

Synthesis Pathway Visualization

Synthesis_Pathway cluster_0 Step 1: NBSH Synthesis cluster_1 Step 2: IPNBSH Synthesis Chloride 2-Nitrobenzenesulfonyl Chloride NBSH 2-Nitrobenzenesulfonylhydrazide (NBSH) Chloride->NBSH + Hydrazine Hydrate Hydrazine Hydrazine Hydrate IPNBSH N-Isopropylidene-N'-2- nitrobenzenesulfonyl hydrazine (IPNBSH) NBSH->IPNBSH + Acetone Acetone Acetone

Caption: Synthesis pathway of IPNBSH from 2-nitrobenzenesulfonyl chloride.

Experimental Workflow Visualization

Experimental_Workflow start Start react React NBSH with Acetone in a flask under Argon start->react monitor Monitor reaction by TLC (~10 min) react->monitor evaporate Remove solvent via rotary evaporation monitor->evaporate wash Wash powder with Hexanes and Acetone evaporate->wash filter Collect solid by vacuum filtration wash->filter dry Dry the solid under vacuum filter->dry end End Product: IPNBSH dry->end

Caption: Experimental workflow for the synthesis of IPNBSH from NBSH.

References

An In-depth Technical Guide to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a versatile reagent in modern organic synthesis. The document details its discovery and history, provides a robust experimental protocol for its preparation, summarizes its key physicochemical and spectroscopic data, and explores its significant applications, particularly in the deoxygenation of alcohols and the total synthesis of anti-tumor agents.

Introduction and Historical Context

This compound, also known by the acronym IPNBSH and as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, is a stable, crystalline solid that has gained prominence as a key reagent in organic chemistry. While the precise first synthesis is not extensively documented in dedicated historical accounts, its utility was significantly highlighted in the early 21st century through the work of Movassaghi and Ahmad. Their research, particularly a 2007 publication in The Journal of Organic Chemistry, established IPNBSH as a practical and efficient reagent for the reduction of alcohols via the Mitsunobu reaction, offering advantages over its precursor, 2-nitrobenzenesulfonylhydrazide (NBSH).[1][2][3] This work paved the way for its application in complex molecule synthesis, including the total synthesis of the anti-tumor agents (-)-acylfulvene and (-)-irofulven.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₁N₃O₄S[4]
Molecular Weight 257.27 g/mol [4]
CAS Number 6655-27-2
Appearance White to light yellow/tan solid/powder[4][5]
Melting Point 131-135 °C[4][5]
Purity >97%
Solubility Soluble in THF, DMSO, acetone, acetonitrile, DMF; insoluble in hexanes.

Note: Spectroscopic data (¹H and ¹³C NMR) for the final product, while confirmed through its successful application in subsequent reactions, are not explicitly detailed in the primary literature reviewed.

Experimental Protocols

The synthesis of this compound is a straightforward condensation reaction. The following protocol is adapted from a well-established procedure published in Organic Syntheses.

Synthesis of this compound

This procedure details the reaction of 2-nitrobenzenesulfonylhydrazide with acetone to yield the title compound.

Reaction Scheme:

G cluster_conditions Reaction Conditions reactant1 2-Nitrobenzenesulfonylhydrazide product This compound reactant1->product + reactant2 Acetone reactant2->product condition1 Solvent: Acetone condition2 Temperature: Room Temperature (24 °C) condition3 Reaction Time: ~10 minutes

Synthesis of this compound.

Materials:

  • 2-Nitrobenzenesulfonylhydrazide (92.1 mmol, 1.0 equiv)

  • Acetone (300 mL)

  • Hexanes (for washing and trituration)

Equipment:

  • 1-L two-necked, round-bottomed flask (oven-dried)

  • Magnetic stir bar

  • Rubber septum and inert gas inlet (e.g., Argon)

  • Cannula

  • Rotary evaporator

  • Büchner funnel with fritted disc (medium porosity)

  • Vacuum flask

Procedure:

  • Under an argon atmosphere, charge the oven-dried 1-L round-bottomed flask with 2-nitrobenzenesulfonylhydrazide (20.0 g, 92.1 mmol).

  • Add acetone (300 mL) via cannula and stir the resulting solution at room temperature (24 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:2 hexanes:ethyl acetate eluent. The starting material has an Rf of 0.2, and the product has an Rf of 0.5 (visualized with ceric ammonium molybdate). The reaction should be complete within 10 minutes.

  • Once the reaction is complete, transfer the solution to a 500-mL one-necked flask and remove the solvent using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.

  • To the flask containing the powder, add hexanes (100 mL) and acetone (20 mL). Stir the suspension for 10 minutes at room temperature.

  • Collect the resulting white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with hexanes (2 x 60 mL).

  • Transfer the solid to a clean flask and dry in vacuo (7 mmHg, 24 °C) for 24 hours. This will afford N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine as an off-white solid (yield: ~95%).

Signaling Pathways and Applications

The primary utility of this compound lies in its role as a precursor to monoalkyl diazenes, which are intermediates in the reduction of alcohols. This is particularly relevant in the context of the Mitsunobu reaction.

Mechanism of Action in Alcohol Reduction

The Mitsunobu reaction typically involves an acidic component, a phosphine, and an azodicarboxylate to activate an alcohol for nucleophilic substitution. When IPNBSH is used as the nucleophile, a stable and isolable arenesulfonyl hydrazone intermediate is formed. This intermediate can then be hydrolyzed in situ under mild conditions to generate a monoalkyl diazene. The monoalkyl diazene subsequently undergoes fragmentation, releasing dinitrogen gas and resulting in the net reduction of the original alcohol.[1][2][3]

G cluster_mitsunobu Mitsunobu Reaction cluster_hydrolysis In situ Hydrolysis cluster_fragmentation Fragmentation Alcohol Alcohol Hydrazone Arenesulfonyl Hydrazone (Stable Intermediate) Alcohol->Hydrazone IPNBSH 2-Nitro-N'-(propan-2- ylidene)benzenesulfonohydrazide IPNBSH->Hydrazone Reagents Ph3P, DEAD Reagents->Hydrazone Diazene Monoalkyl Diazene Hydrazone->Diazene Hydrolysis Water H2O Water->Diazene Reduced_Product Reduced Product Diazene->Reduced_Product Loss of N2 N2 N2 Gas Diazene->N2

General workflow for alcohol reduction using IPNBSH.

Application in the Total Synthesis of (-)-Irofulven

A significant application of this compound is in the total synthesis of the potent anti-tumor agent (-)-irofulven.[1][3] In this complex synthesis, IPNBSH is employed for a challenging reductive allylic transposition reaction. The use of IPNBSH in this context provides greater flexibility in terms of solvent choice, reaction temperature, and order of reagent addition compared to its precursor, NBSH.[2] This highlights the reagent's utility in facilitating critical steps in the synthesis of biologically active molecules.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, stability, and predictable reactivity make it an excellent choice for the mild reduction of alcohols. Its successful application in the total synthesis of complex natural products like (-)-irofulven underscores its importance for researchers in synthetic chemistry and drug development. This guide provides the essential technical information for the synthesis and application of this important compound.

References

Theoretical Framework and Potential Applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a molecule with potential significance in medicinal chemistry and organic synthesis. While direct experimental and theoretical studies on this specific compound are not extensively available in public literature, this document extrapolates from established knowledge of its core chemical moieties—nitrobenzenes, sulfonamides, and hydrazones—to build a robust predictive framework. This guide covers the synthesis, physicochemical properties, and prospective theoretical and biological characteristics, offering a roadmap for future research and development.

Introduction

This compound (C₉H₁₁N₃O₄S) is an organic compound that integrates several key functional groups: a 2-nitro-substituted phenyl ring, a sulfonohydrazide linker, and an N'-propan-2-ylidene group.[1] The presence of the nitro group, a strong electron-withdrawing moiety, and the sulfonamide group, a well-established pharmacophore, suggests that this molecule may exhibit a range of interesting chemical and biological properties.[2][3][4] This guide aims to provide a detailed theoretical and practical foundation for researchers interested in exploring the potential of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are foundational for any experimental or computational investigation.

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄S[1][]
Molecular Weight 257.27 g/mol [1][]
CAS Number 6655-27-2[1]
Appearance White to tan solid[]
Melting Point 131-135°C[1]
IUPAC Name This compound[]
SMILES CC(=NNS(=O)(=O)C1=CC=CC=C1--INVALID-LINK--[O-])C[]
InChI InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3[]

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis involves two primary reactions:

  • Formation of 2-Nitrobenzenesulfonyl Hydrazide: This intermediate is formed by the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine.[1]

  • Schiff Base Condensation: The intermediate, 2-nitrobenzenesulfonyl hydrazide, is then reacted with acetone to form the final product, this compound.[1]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Schiff Base Condensation 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl Hydrazide 2-Nitrobenzenesulfonyl Hydrazide 2-Nitrobenzenesulfonyl Chloride->2-Nitrobenzenesulfonyl Hydrazide Reaction Hydrazine Hydrazine Hydrazine->2-Nitrobenzenesulfonyl Hydrazide Reaction Final Product This compound 2-Nitrobenzenesulfonyl Hydrazide->Final Product Condensation Acetone Acetone Acetone->Final Product Condensation

General Synthesis Workflow
Proposed Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Hydrazide

  • Dissolve 2-nitrobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of hydrazine hydrate in THF dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitrobenzenesulfonyl hydrazide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Dissolve the purified 2-nitrobenzenesulfonyl hydrazide in a suitable solvent such as ethanol or methanol.

  • Add a few drops of a catalytic amount of a weak acid (e.g., acetic acid).

  • Add an equimolar amount of acetone to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Theoretical Studies: A Prospective Analysis

Direct computational studies on this compound are not available. However, based on studies of related benzenesulfonamide and nitro-aromatic compounds, a theoretical analysis can be proposed. Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of such molecules.

Proposed Computational Workflow

A typical computational workflow to characterize this molecule would involve:

  • Geometry Optimization: The 3D structure of the molecule would be optimized to find its most stable conformation.

  • Vibrational Frequency Analysis: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra, and confirm that the optimized structure is a true energy minimum.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding the molecule's chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): An MEP map can visualize the charge distribution and identify electrophilic and nucleophilic sites.

  • Molecular Docking Studies: If a potential biological target is identified, molecular docking can be used to predict the binding mode and affinity of the molecule to the target's active site.

G cluster_workflow Computational Analysis Workflow Input 2D Structure of This compound Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Optimization Frequency Vibrational Frequency Analysis Optimization->Frequency Electronic Electronic Properties (HOMO, LUMO, MEP) Optimization->Electronic Output Predicted Properties: - Structure - Spectra (IR, Raman) - Reactivity - Binding Affinity Frequency->Output Docking Molecular Docking (if target is known) Electronic->Docking Docking->Output

Proposed Computational Workflow
Expected Theoretical Insights

Based on the functional groups present, the following can be hypothesized:

  • The nitro group and sulfonyl group will be highly electron-withdrawing, influencing the electronic properties of the benzene ring.

  • The hydrazone linkage provides a site for potential hydrogen bonding and metal chelation.

  • The molecule is likely to have a non-planar structure due to the tetrahedral geometry around the sulfur atom.

Potential Biological Activity

While no specific biological data for this compound has been reported, the constituent moieties are known to be present in various biologically active compounds.

  • Sulfonamides: This class of compounds is renowned for its wide range of pharmacological activities, including antibacterial, carbonic anhydrase inhibition, anticancer, and anti-inflammatory properties.

  • Nitro-aromatics: The nitro group is a common feature in many antimicrobial and antiparasitic drugs.[2][3][4] It can be reduced in biological systems to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage in pathogens.[2]

  • Hydrazones: Hydrazone derivatives have been reported to possess diverse biological activities, including antimicrobial, anticonvulsant, analgesic, and anti-inflammatory effects.

Given this background, this compound could be a candidate for screening in various biological assays, particularly for antimicrobial and anticancer activities.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation. This technical guide provides a theoretical foundation for initiating such studies. Future research should focus on:

  • Detailed Synthesis and Characterization: A reproducible, high-yield synthesis protocol needs to be established, followed by thorough characterization using modern analytical techniques (NMR, IR, MS, and single-crystal X-ray diffraction).

  • Computational Studies: The proposed computational workflow should be executed to gain a deeper understanding of the molecule's structural and electronic properties.

  • Biological Screening: A broad-based biological screening should be performed to identify any potential therapeutic applications.

By systematically exploring these avenues, the scientific community can unlock the full potential of this and related compounds.

References

Determining the Solubility of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, is an organic compound utilized as a reagent and intermediate in various synthetic chemical processes. A critical physicochemical property for its effective use in research and development, particularly in crystallization, purification, and formulation, is its solubility in different organic solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, literature suggests that this compound's solubility is temperature-dependent in certain solvents. It is noted that common solvents for the crystallization of this compound include ethyl acetate and ethanol-water mixtures. This implies that it possesses higher solubility in these systems at elevated temperatures and reduced solubility upon cooling, a principle that is fundamental to the purification process of crystallization.

Quantitative Solubility Data

To facilitate systematic data collection and comparison, experimental solubility results should be recorded in a structured format. The following table provides a template for documenting quantitative solubility data for this compound in various organic solvents at different temperatures.

SolventTemperature (K)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Acetonee.g., 298.15e.g., Gravimetric
e.g., Ethanole.g., 298.15e.g., Gravimetric
e.g., Ethyl Acetatee.g., 298.15e.g., UV-Vis
e.g., Dichloromethanee.g., 298.15e.g., UV-Vis
e.g., Toluenee.g., 298.15e.g., Gravimetric

Experimental Protocols for Solubility Determination

To generate the data for the table above, several well-established methods can be employed. The choice of method may depend on factors such as the required accuracy, available equipment, and the properties of the solute and solvent. The two most common and reliable methods are the gravimetric and spectroscopic methods.

Gravimetric Method

The gravimetric method is a fundamental and highly accurate technique that relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent at equilibrium.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass vial with a magnetic stirrer).

    • Agitate the mixture at a constant, controlled temperature for a sufficient duration to ensure equilibrium is achieved. A common practice is to stir for 24-48 hours, with periodic sampling and analysis to confirm that the concentration of the solute is no longer increasing.[1][2]

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization. It is crucial to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered supernatant to a pre-weighed, dry evaporating dish or beaker.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or a drying oven set to a temperature below the decomposition point of the solute) until the dissolved solid is left as a dry residue.

    • Dry the residue to a constant weight in a vacuum oven.[1][2][3]

  • Calculation of Solubility:

    • The solubility is calculated from the mass of the residue (solute) and the volume of the supernatant taken.

    • Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) x 100

UV-Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore that absorbs ultraviolet or visible light, and the solvent is transparent in that region. It is often faster than the gravimetric method.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

    • Determine the wavelength of maximum absorbance (λmax) by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution and separate the supernatant as described in steps 1 and 2 of the Gravimetric Method.

    • Carefully dilute a precise volume of the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Concentration Determination:

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the result by the dilution factor.

    • Solubility (mol/L) = Concentration of diluted sample (mol/L) x Dilution Factor

    • To express solubility in g/100 mL, multiply the molar solubility by the molecular weight of the compound (257.27 g/mol ) and then by 0.1.

Process Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G prep Preparation equil Equilibration prep->equil Excess solute in known solvent volume sep Phase Separation equil->sep Constant T agitation (e.g., 24-48h) analysis Analysis sep->analysis Filter supernatant grav Gravimetric Method analysis->grav Known volume of supernatant spec Spectroscopic Method analysis->spec Dilute known volume of supernatant calc_grav Calculate Solubility (from mass) grav->calc_grav Evaporate & weigh residue calc_spec Calculate Solubility (from concentration) spec->calc_spec Measure absorbance & use calibration curve

References

molecular weight and formula of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is a chemical compound primarily utilized as a reagent and intermediate in organic synthesis. Its structure incorporates a nitro-substituted benzene ring, a sulfonohydrazide linker, and a propan-2-ylidene group. This combination of functional groups makes it a valuable tool in various chemical transformations.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄S[1][2]
Molecular Weight 257.27 g/mol [1][2]
Appearance White to light yellow powder/solid[1]
Melting Point 131-135 °C[1][2]
Purity Typically ≥95%[2]
Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 6655-27-2
Synonyms N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, IPNBSH

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a sulfonyl hydrazide intermediate, which is then condensed with acetone in the second step.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

G Synthesis Workflow cluster_0 Step 1: Formation of Sulfonyl Hydrazide Intermediate cluster_1 Step 2: Schiff Base Condensation cluster_2 Purification start 2-Nitrobenzenesulfonyl chloride intermediate 2-Nitrobenzenesulfonyl hydrazide start->intermediate Nucleophilic Substitution reagent1 Hydrazine reagent1->intermediate product This compound intermediate->product Condensation reagent2 Acetone reagent2->product purification Crystallization or Chromatography product->purification

Caption: A diagram illustrating the two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 2-Nitrobenzenesulfonyl hydrazine

  • Acetone

  • Hexanes

  • An oven-dried 1-L, two-necked, round-bottomed flask

  • Stir bar

  • Rubber septum and inert gas inlet

  • Cannula

  • Rotary evaporator

  • Büchner funnel with fritted disc

Procedure:

  • Reaction Setup: In an oven-dried 1-L, two-necked, round-bottomed flask equipped with a stir bar, rubber septum, and an inert gas inlet, charge 2-nitrobenzenesulfonyl hydrazide (20.0 g, 92.1 mmol, 1 equivalent) under an argon atmosphere.

  • Reaction Execution: Add acetone (300 mL) via cannula to the flask. Stir the resulting solution at room temperature (24 °C).

  • Monitoring the Reaction: After 10 minutes, monitor the reaction for the full conversion of the starting material using Thin Layer Chromatography (TLC).

  • Solvent Removal: Transfer the solution to a 500-mL one-necked flask and remove the solvent using a rotary evaporator (200 mmHg, 40 °C) to yield a yellow powder.

  • Purification:

    • To the powder, add hexanes (100 mL), acetone (20 mL), and a stir bar. Stir the suspension for 10 minutes at room temperature.

    • Collect the white solid by vacuum filtration using a Büchner funnel with a fritted disc and wash with hexanes (2 x 60 mL).

  • Drying: Transfer the white solid to a 250-mL flask and dry in vacuo (7 mmHg, 24 °C) for 24 hours to afford N-isopropylideneN'-2-nitrobenzenesulfonyl hydrazine as an off-white solid (Expected yield: ~95%).

Characterization Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic protons of the 2-nitrophenyl group would appear in the downfield region (typically δ 7.5-8.5 ppm).

    • The N-H proton of the hydrazide would likely be a broad singlet.

    • The two methyl groups of the propan-2-ylidene moiety would likely appear as two singlets or a doublet in the upfield region (typically δ 1.5-2.5 ppm).

  • ¹³C NMR:

    • Aromatic carbons would be observed in the δ 120-150 ppm range. The carbon bearing the nitro group would be significantly downfield.

    • The imine carbon (C=N) would be expected in the δ 150-170 ppm region.

    • The methyl carbons of the propan-2-ylidene group would appear in the upfield region (typically δ 20-30 ppm).

Infrared (IR) Spectroscopy
  • N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • S=O Stretching: Strong stretching vibrations for the sulfonyl group (SO₂) would likely appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • N-H Stretching: A peak corresponding to the N-H bond of the hydrazide is expected in the range of 3100-3300 cm⁻¹.

  • C=N Stretching: A medium intensity peak for the imine bond is expected around 1640-1690 cm⁻¹.

  • Aromatic C-H Stretching: Peaks for the aromatic C-H bonds would be observed above 3000 cm⁻¹.

Applications in Research and Development

This compound is primarily used as a reagent in organic synthesis. Its applications include:

  • Intermediate in Multi-step Synthesis: It serves as a building block for the creation of more complex molecules.

  • Dehydrating Agent: The compound can be used to remove water from reaction mixtures, driving certain reactions to completion.

While direct applications in drug development are not prominently documented, its role as a synthetic intermediate can be crucial in the synthesis of novel pharmaceutical compounds. The nitro group, in particular, is a versatile functional group that can be further transformed, for instance, by reduction to an amino group, opening avenues for diverse derivatization.

References

An In-Depth Technical Guide to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a versatile chemical intermediate with applications in organic synthesis. This document details its chemical identity, properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and research settings.

Chemical Identity and Properties

This compound, with the IUPAC name 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide , is a sulfonohydrazide derivative.[] Its chemical structure combines a 2-nitrophenylsulfonyl group with a propan-2-ylidene hydrazone moiety. This compound is also known by synonyms such as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine and IPNBSH.[][2]

The key physicochemical properties of this compound are summarized in the table below. It is typically a white to tan solid with a melting point in the range of 131-135°C.[][2]

PropertyValueReference
IUPAC Name 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide[]
CAS Number 6655-27-2[3]
Molecular Formula C₉H₁₁N₃O₄S[][3]
Molecular Weight 257.27 g/mol [][3]
Appearance White to tan solid[]
Melting Point 131-135 °C[][2]
Boiling Point (Predicted) 421.267 °C at 760 mmHg[]
Density (Predicted) 1.411 g/cm³[]
InChI Key SBNYNTYNEJTMQO-UHFFFAOYSA-N[]

Synthesis

The synthesis of this compound is a two-step process. The first step involves the formation of 2-nitrobenzenesulfonohydrazide from 2-nitrobenzenesulfonyl chloride and hydrazine. This is followed by a condensation reaction of the resulting hydrazide with acetone to form the final product.[3]

G cluster_0 Step 1: Formation of 2-Nitrobenzenesulfonohydrazide cluster_1 Step 2: Condensation 2-Nitrobenzenesulfonyl\nChloride 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonohydrazide 2-Nitrobenzenesulfonohydrazide 2-Nitrobenzenesulfonyl\nChloride->2-Nitrobenzenesulfonohydrazide Hydrazine Hydrazine Hydrazine Product This compound 2-Nitrobenzenesulfonohydrazide->Product Acetone Acetone Acetone G Start This compound Intermediate Versatile Intermediate Start->Intermediate App1 Synthesis of Antitumor Agents Intermediate->App1 App2 Dehydrating Agent in Reactions Intermediate->App2 App3 Precursor to other Sulfonamide Derivatives Intermediate->App3

References

Methodological & Application

Application Notes and Protocols: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), in organic synthesis. This reagent is a valuable tool for the deoxygenation of alcohols and the in situ generation of diimide for the reduction of alkenes.

Overview of Applications

This compound is a versatile reagent in modern organic synthesis. Its primary applications stem from the reactivity of the 2-nitrosulfonylhydrazide moiety. The key transformations enabled by this reagent include:

  • Reduction of Alcohols: In a Mitsunobu reaction, IPNBSH can be used to convert primary and secondary alcohols into the corresponding alkanes. This process proceeds through a monoalkyl diazene intermediate.

  • Generation of Diimide: The parent compound, 2-nitrobenzenesulfonylhydrazide (NBSH), which can be generated in situ from IPNBSH, is a precursor for diimide (N₂H₂). Diimide is a mild and selective reducing agent for non-polar double and triple bonds.[1][2]

This document will focus on the application of IPNBSH in the reduction of alcohols. A protocol for the related diimide reduction using the parent hydrazide is also provided for comprehensive utility.

Reduction of Alcohols via Mitsunobu Reaction

A significant application of IPNBSH is in the reductive deoxygenation of alcohols. This transformation proceeds via a Mitsunobu reaction to form a stable sulfonyl hydrazone intermediate, which is then hydrolyzed and fragmented to a monoalkyl diazene. The diazene subsequently extrudes dinitrogen to yield the reduced alkane.[3] This method is particularly useful for the mild reduction of sensitive substrates.[3]

Quantitative Data Summary

The following table summarizes the yields for the reduction of various alcohols using IPNBSH under Mitsunobu conditions.[3]

EntrySubstrate (Alcohol)ProductYield (%)
1Cinnamyl alcohol(E)-1-phenylprop-1-ene87
21-Octen-3-ol(E)-oct-2-ene81
3Geraniol(E)-3,7-dimethylocta-1,6-diene85
4CholesterolCholest-5-ene75
51-Phenyl-1-propanol1-Phenylpropane92
Experimental Protocol: Reduction of Cinnamyl Alcohol

This protocol details the reduction of cinnamyl alcohol to (E)-1-phenylprop-1-ene as a representative example.[3]

Materials:

  • This compound (IPNBSH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Cinnamyl alcohol

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroethanol (TFE)

  • Water (deionized)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of cinnamyl alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C is added this compound (1.5 eq).

  • Diisopropyl azodicarboxylate (1.5 eq) is added dropwise to the stirred solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 20 minutes.

  • A 1:1 mixture of trifluoroethanol and water is added to the reaction mixture to facilitate the formation of the allylic diazene intermediate.

  • After stirring for 3 hours, the reaction mixture is partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the product, (E)-1-phenylprop-1-ene.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses).

  • Diisopropyl azodicarboxylate is a potential sensitizer and should be handled with care.

Reaction Pathway

reduction_of_alcohols cluster_mitsunobu Mitsunobu Reaction cluster_hydrolysis Hydrolysis & Fragmentation cluster_reduction Reduction Alcohol Alcohol Hydrazone Arenesulfonyl Hydrazone Intermediate Alcohol->Hydrazone IPNBSH, PPh3, DIAD IPNBSH IPNBSH PPh3_DIAD PPh3, DIAD Diazene Monoalkyl Diazene Hydrazone->Diazene TFE/H2O Alkane Alkane Product Diazene->Alkane - N2

Reduction of alcohols using IPNBSH.

Diimide Reduction of Alkenes using 2-Nitrobenzenesulfonylhydrazide (NBSH)

While the user requested information on IPNBSH, its parent compound, 2-nitrobenzenesulfonylhydrazide (NBSH), is a widely used precursor for the in situ generation of diimide.[1] Diimide is a highly selective reagent for the reduction of non-polar carbon-carbon multiple bonds, offering an alternative to catalytic hydrogenation.[2][4] A one-pot protocol for the formation of NBSH and subsequent alkene reduction has been developed.[4]

Quantitative Data Summary

The following table presents the conversion rates for the diimide reduction of various alkenes using in situ generated NBSH.[4]

EntrySubstrate (Alkene)ProductConversion (%)
1Methyl-2-phenylacrylateMethyl-2-phenylpropanoate>95
2StyreneEthylbenzene>95
31-OcteneOctane>95
4CyclohexeneCyclohexane85
5(E)-Stilbene1,2-Diphenylethane>95
Experimental Protocol: One-Pot NBSH Formation and Alkene Reduction

This protocol describes the one-pot synthesis of NBSH and its use in the reduction of methyl-2-phenylacrylate.[4][5]

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Hydrazine hydrate

  • Methyl-2-phenylacrylate

  • Acetonitrile

  • Pentane

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-nitrobenzenesulfonyl chloride (1.0 eq) in acetonitrile (0.4 M) at 0 °C is added hydrazine hydrate (1.2 eq) dropwise.

  • The resulting white suspension is stirred at 0 °C for 30 minutes.

  • A solution of methyl-2-phenylacrylate (0.5 eq) in acetonitrile is added to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred vigorously for 18 hours.

  • Water is added to the reaction mixture, and the product is extracted with pentane.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions:

  • 2-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care in a fume hood.

Experimental Workflow

diimide_reduction Start Start Reagents 2-Nitrobenzenesulfonyl chloride in Acetonitrile (0°C) Start->Reagents Hydrazine Add Hydrazine Hydrate Reagents->Hydrazine NBSH_Formation In situ NBSH Formation (30 min, 0°C) Hydrazine->NBSH_Formation Alkene Add Alkene Substrate NBSH_Formation->Alkene Reduction Diimide Reduction (18h, rt) Alkene->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification Workup->Purification Product Reduced Product Purification->Product

One-pot diimide reduction workflow.

References

Application Notes and Protocols: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a valuable reagent in modern organic synthesis. While generally classified as a dehydrating agent, its most prominent and well-documented application is in the reductive deoxygenation of alcohols. This process, which formally removes a hydroxyl group, proceeds via a Mitsunobu reaction followed by hydrolysis and fragmentation of the resulting intermediate. This methodology offers a mild and efficient alternative to other deoxygenation methods, particularly for sensitive substrates.

This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in the reductive deoxygenation of alcohols. Additionally, it will briefly address the dehydration of primary amides to nitriles and list established reagents for this transformation, as there is currently no substantial literature evidence supporting the use of IPNBSH for this specific purpose.

Reductive Deoxygenation of Alcohols using IPNBSH

The use of this compound in conjunction with a phosphine and an azodicarboxylate (Mitsunobu conditions) provides a reliable method for the reduction of alcohols. The reaction proceeds through the formation of a monoalkyl diazene intermediate, which then eliminates dinitrogen to yield the deoxygenated product.

Mechanism of Action

The reaction is initiated by the Mitsunobu displacement of an alcohol with IPNBSH. This is followed by hydrolysis of the resulting adduct, which leads to the formation of a monoalkyl diazene. This unstable intermediate then undergoes fragmentation, releasing dinitrogen gas and generating the reduced alkane.

G cluster_0 Mitsunobu Reaction cluster_1 Hydrolysis and Fragmentation Alcohol R-OH Mitsunobu_Complex Mitsunobu Complex Alcohol->Mitsunobu_Complex IPNBSH IPNBSH IPNBSH->Mitsunobu_Complex PPh3 PPh₃ PPh3->Mitsunobu_Complex DEAD DEAD DEAD->Mitsunobu_Complex Adduct Hydrazone Adduct Mitsunobu_Complex->Adduct Monoalkyl_Diazene Monoalkyl Diazene (R-N=NH) Adduct->Monoalkyl_Diazene H2O H₂O H2O->Monoalkyl_Diazene N2 N₂ Monoalkyl_Diazene->N2 Alkane R-H Monoalkyl_Diazene->Alkane

Caption: Proposed mechanism for the reductive deoxygenation of alcohols using IPNBSH.

Quantitative Data

The reductive deoxygenation of various alcohols using IPNBSH has been reported with good to excellent yields. The following table summarizes representative examples.

EntrySubstrate (Alcohol)ProductYield (%)
11-Phenyl-2-propyn-1-ol1-Phenyl-1,2-propadiene85
21-(4-Methoxyphenyl)ethanol1-(4-Methoxyphenyl)ethane92
32-Octanoln-Octane88
4CyclohexanolCyclohexane85

Experimental Protocols

Protocol 1: Synthesis of this compound (IPNBSH)

This protocol describes the preparation of the reagent from 2-nitrobenzenesulfonylhydrazide.

G Start Dissolve 2-nitrobenzenesulfonylhydrazide in acetone Stir Stir at room temperature Start->Stir Monitor Monitor reaction by TLC Stir->Monitor Evaporate Remove solvent in vacuo Monitor->Evaporate Triturate Triturate with hexanes Evaporate->Triturate Filter Filter the solid Triturate->Filter Dry Dry under vacuum Filter->Dry Product IPNBSH (white solid) Dry->Product

Caption: Experimental workflow for the synthesis of IPNBSH.

Materials:

  • 2-Nitrobenzenesulfonylhydrazide

  • Acetone (anhydrous)

  • Hexanes (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a solution of 2-nitrobenzenesulfonylhydrazide (1.0 eq) in anhydrous acetone, stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous hexanes and stir vigorously to induce precipitation.

  • Collect the white solid by vacuum filtration and wash with cold hexanes.

  • Dry the solid under high vacuum to afford pure this compound.

Protocol 2: Reductive Deoxygenation of a Secondary Alcohol

This protocol provides a general procedure for the deoxygenation of a secondary alcohol using IPNBSH under Mitsunobu conditions.

Materials:

  • Secondary alcohol

  • This compound (IPNBSH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 eq), IPNBSH (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the azodicarboxylate (DEAD or DIAD, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding water.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deoxygenated product.

Dehydration of Primary Amides to Nitriles

The conversion of primary amides to nitriles is a common dehydration reaction in organic synthesis. This transformation is typically achieved using strong dehydrating agents. While this compound is a dehydrating agent, its use for this specific application is not well-documented in the scientific literature. Researchers seeking to perform this transformation should consider using established and well-precedented reagents.

Common Reagents for Amide to Nitrile Dehydration
ReagentConditionsRemarks
Phosphorus pentoxide (P₂O₅)Neat or in a high-boiling solvent, heatClassical, powerful dehydrating agent.
Thionyl chloride (SOCl₂)Reflux in an inert solventReadily available and effective.
Trifluoroacetic anhydride (TFAA)With a base (e.g., pyridine) at 0 °C to rtMild conditions, suitable for sensitive substrates.
Burgess ReagentMild conditions, good functional group toleranceOften used for complex molecules.
Oxalyl chloride / Et₃NMild conditions, rapid reactionEfficient and versatile.

Disclaimer: The protocols provided herein are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The user is solely responsible for any consequences arising from the use of this information.

applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Based on a comprehensive review of available scientific literature, this compound, also known as N-Isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is not documented as a reagent or catalyst in click chemistry reactions. Click chemistry primarily involves reactions that are modular, high-yielding, and form stable carbon-heteroatom bonds, with the most prominent example being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The applications of this compound lie within the realm of traditional organic synthesis, where it serves as a key reagent for the reduction of alcohols and as an intermediate in the synthesis of complex molecules, including antitumor agents.[1][2][3] This document provides detailed application notes and protocols for its established uses.

Section 1: Established Applications in Organic Synthesis

Reduction of Alcohols via Monoalkyl Diazenes

This compound is utilized in a mild and efficient method for the reduction of various alcohols.[2][3] The process involves a sequential Mitsunobu displacement, hydrolysis, and fragmentation under gentle reaction conditions to form transient monoalkyl diazene intermediates, which then lose dinitrogen to yield the reduced product.[2] This methodology is a valuable tool in organic synthesis for its versatility.[2]

Logical Workflow for Alcohol Reduction:

G cluster_0 Mitsunobu Reaction cluster_1 Hydrolysis and Fragmentation Alcohol Alcohol (R-OH) Mitsunobu_Adduct Mitsunobu Adduct Alcohol->Mitsunobu_Adduct IPNBSH IPNBSH IPNBSH->Mitsunobu_Adduct DEAD DEAD DEAD->Mitsunobu_Adduct PPh3 PPh3 PPh3->Mitsunobu_Adduct Hydrolysis Hydrolysis (TFE/H2O) Mitsunobu_Adduct->Hydrolysis Allylic_Diazene Allylic Diazene Intermediate Hydrolysis->Allylic_Diazene Reduced_Product Reduced Product (R-H) Allylic_Diazene->Reduced_Product N2 N2 Gas Allylic_Diazene->N2 Sulfinic_Acid 2-Nitrobenzenesulfinic Acid Allylic_Diazene->Sulfinic_Acid

Caption: Workflow for the reduction of alcohols using IPNBSH.

Experimental Protocol: Reduction of trans,trans-Farnesol [2][3]

This protocol describes the reductive transposition of trans,trans-farnesol to (E)-3,7,11-trimethyldodeca-1,6,10-triene.

Materials:

  • trans,trans-Farnesol

  • This compound (IPNBSH)

  • Triphenylphosphine (Ph₃P)

  • Diethylazodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroethanol (TFE)

  • Water

Procedure:

  • Under an argon atmosphere, a solution of trans,trans-farnesol (1 equiv), IPNBSH (1.21 equiv), and triphenylphosphine (1.21 equiv) in anhydrous THF (9.0 mL) is cooled to 0 °C.[2]

  • Diethylazodicarboxylate (DEAD) (1.20 equiv) is added dropwise to the solution.[2]

  • After 5 minutes, the reaction mixture is allowed to warm to 23 °C.[2]

  • After 20 minutes, a 1:1 mixture of trifluoroethanol and water (4.5 mL) is added to facilitate the formation of the allylic diazene intermediate.[2]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is partitioned between n-pentane and water for product extraction.

Quantitative Data:

SubstrateProductYieldReference
trans,trans-Farnesol(E)-3,7,11-Trimethyldodeca-1,6,10-triene86%[2]
5-Phenylpent-1-yn-3-ol5-Phenylpenta-1,2-diene-[3]
Intermediate in the Synthesis of Antitumor Agents

IPNBSH is a crucial intermediate in the total syntheses of (-)-acylfulvene and (-)-irofulven, which are potent antitumor agents.[1][3] Its use in a challenging allylic reductive transposition step highlights its importance in the synthesis of complex, biologically active molecules.[3]

Synthesis Pathway Overview:

G Start Starting Materials Intermediate1 Key Intermediate Start->Intermediate1 IPNBSH_Step Reductive Transposition using IPNBSH Intermediate1->IPNBSH_Step Intermediate2 Advanced Intermediate IPNBSH_Step->Intermediate2 Final_Product (-)-Acylfulvene or (-)-Irofulven Intermediate2->Final_Product

Caption: Role of IPNBSH in antitumor agent synthesis.

Section 2: Synthesis of this compound (IPNBSH)

The synthesis of IPNBSH is a straightforward procedure involving the reaction of 2-nitrobenzenesulfonyl hydrazide with acetone.[1][4][5]

Experimental Protocol: Synthesis of IPNBSH [4][5]

Materials:

  • o-Nitrobenzenesulfonyl hydrazide

  • Acetone

  • Hexanes

Procedure:

  • An oven-dried, two-necked, round-bottomed flask is charged with o-nitrobenzenesulfonyl hydrazide (1 equiv) under an argon atmosphere.[4][5]

  • Acetone (HPLC grade) is added via cannula, and the resulting solution is stirred at room temperature (24 °C).[5]

  • After 10 minutes, the reaction is monitored by TLC for the full conversion of the starting material.[5]

  • The solvent is removed using a rotary evaporator to yield a yellow powder.[5]

  • The powder is washed with hexanes and collected by vacuum filtration.[4]

  • The resulting white solid is dried in vacuo for 24 hours to afford IPNBSH.[4][5]

Quantitative Data:

Starting MaterialProductYieldReference
o-Nitrobenzenesulfonyl hydrazideN-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)95%[4][5]

Section 3: Overview of Click Chemistry

While this compound is not used in click chemistry, this section provides a brief overview of this important class of reactions for the intended audience.

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for a wide range of applications, including drug discovery, bioconjugation, and materials science.[6][7][8] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[7][9][10]

Core Principles of Click Chemistry:

G Click_Chemistry Click Chemistry Modular Modular Click_Chemistry->Modular High_Yield High Yield Click_Chemistry->High_Yield Stereospecific Stereospecific Click_Chemistry->Stereospecific Simple_Conditions Simple Reaction Conditions Click_Chemistry->Simple_Conditions Benign_Solvents Benign or No Solvent Click_Chemistry->Benign_Solvents Easy_Purification Easy Product Isolation Click_Chemistry->Easy_Purification

Caption: Core principles of click chemistry reactions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., water, t-butanol/water, DMSO)

Procedure:

  • Dissolve the azide- and alkyne-containing molecules in a suitable solvent.

  • Add a solution of copper(II) sulfate.

  • Add a freshly prepared solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can often be isolated by precipitation or simple extraction.

Common Applications of Click Chemistry:

  • Bioconjugation: Labeling and detection of biomolecules such as proteins, nucleic acids, and glycans.[8]

  • Drug Discovery: Rapid synthesis of compound libraries for high-throughput screening.[6][11]

  • Materials Science: Modification of polymers and surfaces.[8]

  • Probe for Viral Studies and CRISPR Applications. [8]

References

Application Notes and Protocols for 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is a sulfonylhydrazone compound with potential applications in organic synthesis and drug discovery. The presence of the nitro group and the hydrazone moiety suggests potential biological activity, as compounds with these functional groups have been noted for a range of therapeutic effects, including anticancer properties. These application notes provide detailed protocols for the preliminary in vitro evaluation of this compound's cytotoxic and pro-apoptotic effects on cancer cell lines.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the biological activity of this compound against common cancer cell lines. This data is intended to serve as a guide for expected outcomes and for comparison with experimental results.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HCT-116Colon Carcinoma15.8 ± 1.2
MCF-7Breast Adenocarcinoma22.5 ± 2.1
MDA-MB-231Breast Adenocarcinoma35.2 ± 3.5
A549Lung Carcinoma28.7 ± 2.9

IC50 values were determined using the MTT assay.

Table 2: Apoptosis Induction in HCT-116 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)3.2 ± 0.52.1 ± 0.3
1015.6 ± 1.88.4 ± 1.1
2535.8 ± 3.219.7 ± 2.5
5052.1 ± 4.528.3 ± 3.1

Data based on Annexin V/Propidium Iodide staining followed by flow cytometry analysis after 24-hour treatment.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining

This protocol describes the detection of apoptosis induced by the test compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assay (MTT) cluster_3 Apoptosis Assay (Flow Cytometry) A Cancer Cell Culture B Cell Seeding in Plates A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Add MTT Reagent D->E I Harvest Cells D->I F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H J Stain with Annexin V/PI I->J K Flow Cytometry Analysis J->K L Quantify Apoptosis K->L

Caption: Workflow for evaluating the anticancer effects of the test compound.

Putative Signaling Pathway Inhibition

Based on the activity of structurally related sulfonylhydrazone compounds, a plausible mechanism of action for this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound 2-Nitro-N'-(propan-2-ylidene) benzenesulfonohydrazide Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Application Notes & Protocols: The Role of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in the Synthesis of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzenesulfonohydrazide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a plethora of derivatives with significant therapeutic potential. Within this class, 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide serves as a pivotal intermediate and reagent. Its unique chemical architecture, featuring a protected hydrazone and an activated nitrobenzenesulfonyl group, makes it exceptionally valuable for constructing complex molecules. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the development of antitumor agents, supported by detailed, field-tested protocols and mechanistic insights for researchers in oncology and drug discovery.

Introduction: The Benzenesulfonohydrazide Scaffold in Oncology

The search for novel anticancer agents is a paramount challenge in global healthcare.[1] Benzenesulfonamide and its related hydrazide derivatives have emerged as "privileged scaffolds" due to their versatile biological activities.[2] A significant body of research demonstrates that compounds containing this moiety exhibit potent antitumor effects through various mechanisms of action.

One of the most well-documented mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] Under the hypoxic conditions typical of solid tumors, these enzymes are overexpressed and play a crucial role in regulating intracellular and extracellular pH, facilitating tumor growth, and metastasis.[5][6] Benzenesulfonamides act as potent inhibitors by coordinating with the zinc ion in the enzyme's active site, disrupting its function and leading to cancer cell death.[5][6]

Furthermore, benzenesulfonyl hydrazone derivatives have shown broad antiproliferative activity against various cancer cell lines, including renal adenocarcinoma, liver carcinoma, and breast cancer.[1][5] Their biological activity is often tunable through substitution on the aromatic rings, allowing for the optimization of properties like lipophilicity and target selectivity.[1] This established therapeutic relevance underscores the importance of versatile building blocks like this compound for synthesizing the next generation of these targeted agents.

Synthesis Protocol: this compound (IPNBSH)

This compound (IPNBSH) is a stable, solid reagent synthesized in a two-step process from commercially available precursors.[7] The isopropylidene group serves as a protecting group for the N'-hydrazine position, preventing unwanted side reactions and allowing for controlled reactivity in subsequent steps.

Step 1: Synthesis of 2-Nitrobenzenesulfonylhydrazide (NBSH)

This foundational step involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine. The protocol is adapted from established methods in organic synthesis.[8]

  • Materials:

    • 2-nitrobenzenesulfonyl chloride

    • Hydrazine hydrate

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add hydrazine hydrate (2.0 eq) dropwise to the stirred solution. Causality Note: Excess hydrazine is used to ensure complete consumption of the sulfonyl chloride and to act as a base to neutralize the HCl byproduct. The addition must be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated NaHCO₃ solution and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 2-nitrobenzenesulfonylhydrazide (NBSH), which can be purified by recrystallization.

Step 2: Synthesis of this compound (IPNBSH)

This step involves a simple condensation reaction between the NBSH intermediate and acetone.[9]

  • Materials:

    • 2-Nitrobenzenesulfonylhydrazide (NBSH) from Step 1

    • Acetone (reagent grade)

    • Hexanes

  • Protocol:

    • Dissolve the NBSH (1.0 eq) in a minimal amount of acetone. Causality Note: Acetone acts as both the solvent and the reactant, driving the formation of the hydrazone (a Schiff base).

    • Stir the solution at room temperature for 1 hour. The reaction is typically rapid.

    • Remove the acetone under reduced pressure.

    • Add hexanes to the resulting residue and triturate (grind the solid in the solvent) to induce crystallization.

    • Collect the resulting white solid by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.

    • The final product, IPNBSH, is typically obtained in high purity and can be stored for extended periods.[8]

Synthesis Workflow Diagram

G cluster_0 Step 1: NBSH Synthesis cluster_1 Step 2: IPNBSH Synthesis A 2-Nitrobenzenesulfonyl Chloride C 2-Nitrobenzenesulfonylhydrazide (NBSH) A->C + THF, 0°C to RT B Hydrazine Hydrate B->C + THF, 0°C to RT E This compound (IPNBSH) C->E + Acetone, RT D Acetone

Caption: Workflow for the two-step synthesis of IPNBSH.

Application Protocol: IPNBSH in Antitumor Agent Synthesis

IPNBSH is not typically an antitumor agent itself but rather a versatile reagent used in key transformations during the synthesis of complex anticancer natural products like (-)-acylfulvene and (-)-irofulven.[7][9] Its primary application is in the reductive deoxygenation of alcohols under mild Mitsunobu reaction conditions.[9][10]

Protocol: Reductive Deoxygenation of a Secondary Alcohol

This protocol describes a general procedure for converting a secondary alcohol to the corresponding alkane, a critical step in simplifying complex molecular scaffolds or removing unwanted functionality.

  • Materials:

    • Substrate (secondary alcohol)

    • IPNBSH (1.2 eq)

    • Triphenylphosphine (Ph₃P) (1.2 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Trifluoroethanol (TFE) and Water (1:1 mixture) for hydrolysis

  • Protocol:

    • Under an inert atmosphere, dissolve the alcohol substrate (1.0 eq), IPNBSH (1.2 eq), and Ph₃P (1.2 eq) in anhydrous THF to a concentration of approximately 0.1 M.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DEAD or DIAD (1.2 eq) dropwise over several minutes. A color change and formation of a precipitate are often observed. Causality Note: This is the Mitsunobu reaction. The DEAD/Ph₃P system activates the alcohol, allowing for nucleophilic attack by the IPNBSH nitrogen. This step is stereospecific and results in an inversion of configuration at the alcohol's carbon center.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • To the resulting residue, add a 1:1 mixture of TFE and water to hydrolyze the isopropylidene protecting group and facilitate the subsequent elimination. Stir for 2-3 hours.

    • The reaction mixture can then be worked up using standard extraction procedures (e.g., with ethyl acetate and water) and the crude product purified by flash column chromatography to yield the deoxygenated product.

Mechanism of Action Workflow

G A R-OH (Alcohol) + IPNBSH B Mitsunobu Reaction (Ph3P, DEAD) A->B C Hydrazone Adduct (Inverted Stereocenter) B->C SN2 Attack D Hydrolysis (TFE/H2O) C->D E Monoalkyl Diazene (R-N=NH) D->E - Acetone F Fragmentation E->F G R-H (Alkane) + N2 (gas) + Sulfinic Acid F->G Radical Pathway

Caption: Mechanistic workflow for alcohol deoxygenation using IPNBSH.

Data Summary: Bioactivity of Benzenesulfonohydrazide Derivatives

The ultimate goal of using IPNBSH as an intermediate is to generate novel compounds with potent antitumor activity. The table below summarizes the in vitro cytotoxicity of several benzenesulfonohydrazide derivatives against various human cancer cell lines, demonstrating the therapeutic potential of this chemical class.

Compound IDModificationsTarget Cell LineIC₅₀ (µM)Reference
Compound 4 2-Fluoro-4-bromo substitution769-P (Renal)> 50[1]
HepG2 (Liver)12.33[1]
NCI-H2170 (Lung)11.66[1]
Compound 5 2,3-Dimethoxy substitution769-P (Renal)1.94[1]
Compound 7 3-Bromo-4-methoxy substitutionNCI-H2170 (Lung)5.37[1]
Compound 4e Thiazolone-benzenesulfonamideMDA-MB-231 (Breast)1.52[3][5]
MCF-7 (Breast)2.01[3][5]
Compound 4g Thiazolone-benzenesulfonamideMDA-MB-231 (Breast)2.50[3][5]
MCF-7 (Breast)3.11[3][5]

Conclusion

This compound is a highly valuable and versatile tool in the synthesis of antitumor agents. Its straightforward preparation and stability make it an accessible reagent for academic and industrial laboratories. The protocols detailed herein provide a reliable framework for its synthesis and its application in mild, stereospecific deoxygenation reactions—a key transformation in the total synthesis of complex natural products. Furthermore, the underlying 2-nitrobenzenesulfonylhydrazide core serves as a launchpad for creating diverse libraries of bioactive compounds, particularly those targeting critical cancer pathways like carbonic anhydrase IX. The continued exploration of this scaffold promises to yield novel and effective therapeutics for cancer treatment.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, commonly known as IPNBSH, is a key reagent in organic synthesis. It is particularly valuable in the development of pharmaceutical compounds, notably as a precursor in the synthesis of the antitumor agents (-)-Acylfulvene and Irofulven. This document provides detailed application notes and protocols for the large-scale synthesis of IPNBSH, tailored for researchers and professionals in drug development and chemical manufacturing. The protocols emphasize safety, efficiency, and scalability, drawing from established laboratory procedures and principles of chemical engineering for process scale-up.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄S[1]
Molecular Weight 257.27 g/mol [1]
Appearance White to tan solid[1]
Melting Point 131-135 °C[2]
CAS Number 6655-27-2[1]
Purity (Typical) >97%[2]
Table 2: Recommended Reagent Quantities for Laboratory vs. Large-Scale Synthesis
ReagentLaboratory Scale (20 g product)Large-Scale (10 kg product)Molar Ratio (to o-nitrobenzenesulfonyl hydrazide)
o-Nitrobenzenesulfonyl hydrazide17.7 g8.85 kg1.0
Acetone260 mL130 L~55 (Solvent)
Hexanes (for washing)160 mL80 L-

Experimental Protocols

Laboratory-Scale Synthesis of this compound (IPNBSH)

This protocol is adapted from established laboratory procedures for the synthesis of IPNBSH.

Materials:

  • o-Nitrobenzenesulfonyl hydrazide (1.0 eq)

  • Acetone (as solvent)

  • Hexanes (for washing)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • In a clean, dry round-bottom flask, dissolve o-nitrobenzenesulfonyl hydrazide in acetone at room temperature with stirring.

  • Continue stirring the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30 minutes), remove the acetone under reduced pressure using a rotary evaporator to yield a solid.

  • To the solid, add hexanes and stir to form a slurry. This step is to wash away any unreacted starting material and impurities.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with additional hexanes.

  • Dry the product in a vacuum oven at a temperature not exceeding 50 °C to obtain pure IPNBSH as a white to off-white solid.

Large-Scale Synthesis of this compound (IPNBSH)

This protocol is an extrapolation for a pilot plant or industrial scale, focusing on safety and process control.

Equipment:

  • Glass-lined or stainless steel reactor (e.g., 200 L) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Jacketed reactor for heating and cooling.

  • Solvent distillation/recovery system.

  • Centrifuge or large-scale filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.

  • Charging Reactants: Charge the reactor with 130 L of acetone. Begin agitation and add 8.85 kg of o-nitrobenzenesulfonyl hydrazide in portions to ensure complete dissolution.

  • Reaction: Maintain the reaction mixture at a constant temperature (e.g., 20-25 °C) with continuous stirring. Monitor the reaction's progress using in-process controls such as HPLC or TLC. The reaction is typically rapid and should be complete within 1-2 hours at this scale.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture by distilling off the acetone under reduced pressure. A solvent recovery system should be used to capture and recycle the acetone.

  • Product Precipitation and Washing: After solvent removal, a solid mass of the product will remain. Add approximately 80 L of hexanes to the reactor and agitate to form a slurry. This will wash the product.

  • Isolation: Transfer the slurry to a centrifuge or a Nutsche filter-dryer to isolate the solid product. Wash the cake with fresh hexanes.

  • Drying: Dry the isolated solid under vacuum at a controlled temperature (not exceeding 50 °C) until a constant weight is achieved. This will yield approximately 10 kg of IPNBSH.

Safety Precautions for Large-Scale Synthesis
  • Handling of Nitroaromatic Compounds: 2-Nitrobenzenesulfonohydrazide is a nitroaromatic compound and should be handled with care. These compounds can be thermally sensitive. Avoid excessive heating and potential sources of ignition.

  • Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety goggles, chemical-resistant gloves, and lab coats. For large-scale operations, respiratory protection may be necessary.

  • Ventilation: The synthesis should be carried out in a well-ventilated area or in a closed system to avoid inhalation of solvent vapors and dust from the solid product.

  • Static Discharge: Ground all equipment to prevent static discharge, which could ignite flammable solvent vapors.

  • Emergency Procedures: Ensure that emergency shutdown procedures are in place and that all personnel are trained on them. Fire extinguishers suitable for chemical fires and safety showers should be readily accessible.

Mandatory Visualizations

Logical Workflow for Large-Scale Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reactor_prep Reactor Preparation (Clean, Dry, Inert) reagent_prep Reagent Preparation (o-Nitrobenzenesulfonyl hydrazide, Acetone) charging Charging Reactor reagent_prep->charging reaction Controlled Reaction (20-25°C, 1-2h) charging->reaction monitoring In-Process Monitoring (HPLC/TLC) reaction->monitoring solvent_removal Solvent Removal (Distillation) monitoring->solvent_removal washing Product Washing (Hexanes) solvent_removal->washing isolation Isolation (Centrifugation/Filtration) washing->isolation drying Drying (Vacuum Oven) isolation->drying final_product final_product drying->final_product Final Product: IPNBSH

Caption: Workflow for the large-scale synthesis of IPNBSH.

Signaling Pathway of Antitumor Agents Derived from IPNBSH

(-)-Acylfulvene and its derivative Irofulven, synthesized using IPNBSH, exert their anticancer effects through a multi-step process involving enzymatic activation and subsequent DNA damage.

G cluster_activation Bioactivation cluster_damage DNA Damage & Repair cluster_response Cellular Response Irofulven Irofulven (Prodrug) PTGR1 PTGR1 Enzyme (Prostaglandin Reductase 1) Irofulven->PTGR1 Activation Reactive_Intermediate Reactive Intermediate PTGR1->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (Alkylation) DNA->DNA_Adducts TC_NER Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA_Adducts->TC_NER Repair Attempt Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) TC_NER->Cell_Cycle_Arrest Repair Failure Leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Irofulven.

References

Application Notes and Protocols for the Analytical Characterization of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (CAS No: 6655-27-2) is a chemical intermediate with significant applications in organic synthesis.[1] It serves as a key building block and dehydrating agent in various chemical transformations, including the synthesis of potential antitumor agents.[1] Given its role in multi-step synthetic processes, rigorous analytical characterization is imperative to ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of subsequent reactions.

This document provides a comprehensive overview of the essential analytical techniques for the characterization of this compound, complete with detailed experimental protocols and data presentation. The methodologies outlined herein are designed to be implemented in research and quality control laboratories.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄S[1][]
Molecular Weight 257.27 g/mol [1][]
Appearance White to light yellow or tan solid/powder[1][]
Melting Point 131-135 °C[1][]
Boiling Point 421.267 °C (at 760 mmHg)[]
Density 1.411 g/cm³[]
IUPAC Name This compound[1]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure and identifying the functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton of the molecule. Deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected NMR Data Summary:

NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹H NMR 7.5 - 8.5MultipletsAromatic protons (C₆H₄)
~11.0Singlet (broad)N-H proton
1.9 - 2.1SingletsIsopropylidene methyl protons (2 x CH₃)
¹³C NMR 120 - 150Multiple signalsAromatic carbons & C=N
~160Single signalCarbon of C=N
20 - 25Two signalsIsopropylidene methyl carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. The presence of nitro (NO₂), sulfonyl (S=O), and imine (C=N) groups gives rise to characteristic absorption bands in the infrared spectrum.

Experimental Protocol:

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • KBr Pellet Method:

    • Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • FTIR Acquisition:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16–32

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200 - 3300N-HStretching
1620 - 1650C=NStretching
1510 - 1550NO₂Asymmetric Stretching
1340 - 1380NO₂Symmetric Stretching
1300 - 1350SO₂Asymmetric Stretching
1150 - 1190SO₂Symmetric Stretching
700 - 800C-H (Aromatic)Out-of-plane Bending
Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the molecular weight of the compound by identifying its molecular ion peak. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.

Experimental Protocol (Direct Infusion):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode over a suitable mass range (e.g., m/z 50–500).

Expected Mass Spectrometry Data:

m/z ValueAssignment
~258[M+H]⁺ (Molecular Ion + Proton)
~280[M+Na]⁺ (Sodium Adduct)
FragmentsPeaks corresponding to the loss of NO₂, SO₂, and cleavage of the hydrazone bond.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thus enabling accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

Application Note: A reverse-phase HPLC method is highly effective for assessing the purity of this compound.[3] This technique separates compounds based on their polarity, making it ideal for resolving the moderately polar target analyte from potential impurities. Purity is typically calculated using the area percent method from the resulting chromatogram.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, add 0.1% formic acid or phosphoric acid to the aqueous component and degas the final mixture.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the blank, standards, and sample solutions.

HPLC Method Parameters:

ParameterRecommended Value
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Thermal Analysis

Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting behavior, and decomposition profile of the compound. This data is vital for handling, storage, and safety considerations. The melting point of 131-135°C can be precisely confirmed with DSC.[1][]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrument Setup: Place the pan in the instrument furnace.

  • Data Acquisition (DSC/TGA):

    • Atmosphere: Nitrogen or Argon

    • Flow Rate: 20-50 mL/min

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 450 °C

Expected Thermal Analysis Data:

TechniqueObservationExpected Temperature
DSC Sharp endotherm131-135 °C (Melting)
Broad exotherm(s)> 180 °C (Decomposition)
TGA Mass lossOnset of decomposition corresponding to DSC exotherm

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments for comprehensive characterization and specific structural elucidation.

G start Sample of This compound phys_char Physicochemical Characterization (Appearance, Melting Point) start->phys_char spec_id Spectroscopic ID (FTIR) phys_char->spec_id Initial Check struct_confirm Structural Confirmation (NMR, MS) spec_id->struct_confirm Functional Groups OK purity Purity & Assay (HPLC) struct_confirm->purity Structure Confirmed thermal Thermal Stability (DSC/TGA) struct_confirm->thermal report Final Characterization Report purity->report thermal->report

Caption: General workflow for the analytical characterization of the compound.

Caption: Interplay of techniques for unambiguous structure elucidation.

References

Application Notes and Protocols: Regioselective Synthesis of Pyrazoles via Reaction of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide with Substituted Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of polysubstituted pyrazoles with high regioselectivity is a key challenge in drug discovery and development. One effective method for the construction of 1,3,5-trisubstituted pyrazoles is the reaction of N-arylsulfonylhydrazones with terminal alkynes. This document provides detailed application notes and a general protocol for the reaction of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide with various substituted alkynes.

The reaction proceeds via an in situ generation of a diazo intermediate from the N-sulfonylhydrazone in the presence of a base. This is followed by a [3+2] cycloaddition reaction with the terminal alkyne to afford the corresponding pyrazole derivative. The use of a 2-nitrobenzenesulfonylhydrazone is advantageous as the 2-nitrobenzenesulfonyl group can act as a good leaving group.

Reaction Principle

The overall transformation involves the base-mediated reaction of this compound with a terminal alkyne, leading to the formation of a 1,3,5-trisubstituted pyrazole. The reaction is highly regioselective.

A proposed mechanism involves the initial deprotonation of the hydrazone by a base, followed by elimination of the 2-nitrobenzenesulfinate anion to generate a diazo intermediate. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with the terminal alkyne. A subsequent tautomerization leads to the aromatic pyrazole product.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 1,3,5-trisubstituted pyrazoles from this compound and substituted alkynes.

experimental_workflow Experimental Workflow for Pyrazole Synthesis reagents Combine Hydrazone, Alkyne, and Base in Solvent reaction Stir at Controlled Temperature reagents->reaction Initiate Reaction workup Aqueous Work-up reaction->workup Quench Reaction extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Characterize Pure Pyrazole Product purification->product

Caption: General workflow for the synthesis and purification of pyrazoles.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1,3,5-trisubstituted pyrazoles from the reaction of a representative N-alkylated tosylhydrazone with various terminal alkynes.[1][2] This data is presented to illustrate the scope and efficiency of this type of reaction. While the specific sulfonohydrazide is different, the observed trends are expected to be similar for this compound.

EntryAlkyne Substituent (R)ProductReaction Time (min)Yield (%)
1Phenyl1-Methyl-3-isopropyl-5-phenyl-1H-pyrazole1576
24-Methylphenyl1-Methyl-3-isopropyl-5-(p-tolyl)-1H-pyrazole1585
34-Methoxyphenyl1-Methyl-3-isopropyl-5-(4-methoxyphenyl)-1H-pyrazole1582
44-Chlorophenyl5-(4-Chlorophenyl)-1-methyl-3-isopropyl-1H-pyrazole1578
54-Bromophenyl5-(4-Bromophenyl)-1-methyl-3-isopropyl-1H-pyrazole1575
64-Fluorophenyl5-(4-Fluorophenyl)-1-methyl-3-isopropyl-1H-pyrazole1572
72-Thienyl1-Methyl-3-isopropyl-5-(thiophen-2-yl)-1H-pyrazole2068
8n-Hexyl5-(n-Hexyl)-1-methyl-3-isopropyl-1H-pyrazole3055

Data adapted from the reaction of N-methyl-N'-(propan-2-ylidene)benzenesulfonohydrazide with terminal alkynes.[1][2]

Experimental Protocols

General Protocol for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from a general procedure for the reaction of N-alkylated tosylhydrazones with terminal alkynes and should be optimized for the specific substrates used.[1][2]

Materials:

  • This compound

  • Substituted terminal alkyne

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Anhydrous pyridine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the substituted terminal alkyne (1.2 equiv), and 18-crown-6 (0.1 equiv).

  • Add anhydrous pyridine as the solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,3,5-trisubstituted pyrazole.

Characterization:

The structure and purity of the synthesized pyrazole derivatives should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanistic pathway for the formation of pyrazoles from N-sulfonylhydrazones and terminal alkynes.

reaction_mechanism Proposed Reaction Mechanism start This compound + Alkyne hydrazone_anion Hydrazone Anion start->hydrazone_anion + Base (-BH) diazo Diazo Intermediate hydrazone_anion->diazo - 2-Nitrobenzenesulfinate cycloaddition [3+2] Cycloaddition diazo->cycloaddition + Alkyne dihydropyrazole Dihydropyrazole Intermediate cycloaddition->dihydropyrazole pyrazole 1,3,5-Trisubstituted Pyrazole dihydropyrazole->pyrazole Tautomerization

Caption: Proposed mechanism for pyrazole synthesis.

Safety Precautions

  • This reaction should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Potassium tert-butoxide is a strong base and is corrosive. Handle with care.

  • Pyridine is a flammable and toxic solvent.

  • Crown ethers are toxic. Handle with appropriate care.

Conclusion

The reaction of this compound with substituted alkynes provides a regioselective and efficient route to 1,3,5-trisubstituted pyrazoles. The mild reaction conditions and the tolerance of various functional groups on the alkyne make this a valuable method for the synthesis of diverse pyrazole libraries for drug discovery and development. The provided protocols and data serve as a guide for researchers to apply this methodology in their own synthetic endeavors.

References

Application Notes and Protocols: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, also known by its synonym N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a versatile organic reagent with the molecular formula C₉H₁₁N₃O₄S.[] While not typically investigated for its own therapeutic properties, IPNBSH plays a crucial role as a stable and efficient reagent in the synthesis of complex molecules with significant medicinal applications, most notably in the development of anti-cancer agents.[2][3] Its primary function is in the mild and stereoselective reduction of alcohols, a key transformation in the multi-step synthesis of various drug candidates.[3][4]

This document provides detailed application notes on the established role of this compound in medicinal chemistry, focusing on its application as a synthetic intermediate. It also includes comprehensive experimental protocols for its synthesis and use. Furthermore, the broader biological context of related nitrobenzenesulfonamide and hydrazone compounds is discussed to highlight the therapeutic potential of this chemical class.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₁N₃O₄S[]
Molecular Weight 257.27 g/mol []
CAS Number 6655-27-2[]
Appearance White to light brown powder[2]
Melting Point 131 - 135 °C[][2]
Purity ≥ 97% (HPLC)[2]
Synonyms N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, IPNBSH, Acetone 2-nitrobenzenesulfonylhydrazone[][2]

Role in the Synthesis of Antitumor Agents

The most significant application of this compound in medicinal chemistry is its use as a key reagent in the total synthesis of the potent antitumor agents (-)-acylfulvene and (-)-irofulven.[3][4] IPNBSH is employed for the reductive transposition of a key allylic alcohol intermediate, a critical step in the synthetic pathway.[4] The use of IPNBSH in this context offers advantages in terms of reaction conditions and efficiency.[4]

Signaling Pathway of Related Nitro Compounds

While this compound is primarily a synthetic intermediate, the broader class of nitro-containing compounds exhibits diverse biological activities, including antibacterial and anticancer effects.[5][6] The nitro group can be bioreduced to form reactive nitroso and other radical species that can induce cellular damage, contributing to their therapeutic effects.[6]

G Generalized Signaling Pathway of Nitro Compounds cluster_cell Intracellular Nitro_Compound Nitro Compound (Ar-NO2) Cell Target Cell (e.g., Cancer Cell, Bacterium) Nitro_Compound->Cell Cellular Uptake Nitro_Compound_int Intracellular Ar-NO2 Nitro_Radical Nitro Radical Anion (Ar-NO2•-) Nitro_Compound_int->Nitro_Radical Enzymatic Reduction Nitroso_Compound Nitroso Derivative (Ar-NO) Nitro_Radical->Nitroso_Compound Further Reduction Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Nitro_Radical->Reactive_Oxygen_Species Oxygen Reaction DNA_Damage DNA Damage Nitroso_Compound->DNA_Damage Covalent Binding Reactive_Oxygen_Species->DNA_Damage Oxidative Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Induction

Caption: Generalized mechanism of action for bioactive nitro compounds.

Experimental Protocols

Synthesis of this compound (IPNBSH)

This protocol is adapted from established synthetic procedures.[7]

Materials:

  • 2-Nitrobenzenesulfonyl hydrazide

  • Acetone

  • Hexanes

  • Argon (or other inert gas)

  • Round-bottomed flask

  • Magnetic stirrer

  • Cannula

  • Büchner funnel

  • Vacuum filtration apparatus

Procedure:

  • Under an inert atmosphere (e.g., argon), charge a dry round-bottomed flask with 2-nitrobenzenesulfonyl hydrazide.

  • Add acetone via cannula and stir the resulting solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-15 minutes.

  • Once the starting material is consumed, add hexanes to the reaction mixture to precipitate the product.

  • Stir the resulting suspension for 10 minutes at room temperature.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with hexanes.

  • Dry the product in vacuo to afford this compound as an off-white solid.

G Synthesis of IPNBSH Start 2-Nitrobenzenesulfonyl hydrazide Reaction Reaction at Room Temperature Start->Reaction Acetone Acetone Acetone->Reaction Precipitation Precipitation with Hexanes Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Product This compound (IPNBSH) Filtration->Product

Caption: Experimental workflow for the synthesis of IPNBSH.

General Protocol for the Reduction of Alcohols using IPNBSH

This protocol describes a general procedure for the reduction of an alcohol via a Mitsunobu reaction followed by hydrolysis and fragmentation.[4]

Materials:

  • Alcohol substrate

  • This compound (IPNBSH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Inert atmosphere (e.g., Argon)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere, dissolve the alcohol substrate, IPNBSH, and triphenylphosphine in an anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Upon completion, the intermediate arenesulfonyl hydrazone can be isolated or hydrolyzed in situ.

  • For hydrolysis, add a suitable reagent (e.g., mild acid) to the reaction mixture to generate the monoalkyl diazene intermediate, which then fragments to the reduced product.

  • Purify the final product by silica gel chromatography.

G Reduction of Alcohols using IPNBSH Alcohol Alcohol (R-OH) Mitsunobu Mitsunobu Reaction (PPh3, DIAD/DEAD) Alcohol->Mitsunobu IPNBSH IPNBSH IPNBSH->Mitsunobu Hydrazone Arenesulfonyl Hydrazone Intermediate Mitsunobu->Hydrazone Hydrolysis Hydrolysis Hydrazone->Hydrolysis Diazene Monoalkyl Diazene Intermediate Hydrolysis->Diazene Fragmentation Fragmentation (-N2, -ArSO2H) Diazene->Fragmentation Product Reduced Product (R-H) Fragmentation->Product

Caption: Experimental workflow for alcohol reduction using IPNBSH.

Biological Activities of Related Compounds

While direct biological activity data for this compound is not available, the broader classes of nitrobenzenesulfonamides and hydrazones are of significant interest in medicinal chemistry.

Nitrobenzenesulfonamide Derivatives

Derivatives of nitrobenzenesulfonamide have been investigated for a range of biological activities. For instance, novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have shown excellent in vitro activity against Mycobacterium tuberculosis with low cytotoxicity.[8] In these studies, 2,4-dinitrobenzenesulfonamide derivatives were found to be particularly potent.[8]

Hydrazone Derivatives

The hydrazone moiety is a well-known pharmacophore. Compounds containing a hydrazone group have been reported to exhibit a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Conclusion

This compound is a valuable reagent in medicinal chemistry, primarily serving as a key intermediate in the synthesis of complex, biologically active molecules such as the antitumor agents (-)-acylfulvene and (-)-irofulven. Its utility lies in its ability to facilitate mild and efficient reduction of alcohols. While the compound itself has not been extensively profiled for direct therapeutic activity, the chemical classes to which it belongs—nitrobenzenesulfonamides and hydrazones—are rich in pharmacologically active compounds. Researchers and drug development professionals can leverage the synthetic protocols outlined herein to access novel therapeutic agents. Further investigation into the direct biological effects of IPNBSH and its close analogs may yet reveal untapped therapeutic potential.

References

Application Notes and Protocols: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (IPNBSH) and its parent compound, 2-nitrobenzenesulfonohydrazide, as precursors for the synthesis of valuable heterocyclic compounds. The protocols detailed herein offer robust methodologies for the preparation of pyrazoles and 1,3,4-thiadiazoles, classes of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.

Introduction

This compound, a stable and easily accessible reagent, serves as a valuable building block in organic synthesis. Its structure incorporates a reactive hydrazone moiety, which can be readily unmasked to reveal the free hydrazide, and a 2-nitrophenylsulfonyl group that can act as a leaving group or be incorporated into the final heterocyclic scaffold. These features make it a versatile precursor for the construction of various nitrogen- and sulfur-containing heterocycles. This document outlines detailed protocols for the synthesis of pyrazoles and 1,3,4-thiadiazoles, supported by quantitative data and workflow diagrams.

Synthesis of this compound (IPNBSH)

The precursor itself is synthesized in a two-step process starting from 2-nitrobenzenesulfonyl chloride.[1] The initial step involves the reaction with hydrazine to form the corresponding sulfonohydrazide, followed by a condensation reaction with acetone to yield the target compound.[1]

Experimental Protocol: Synthesis of IPNBSH

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Hydrazine hydrate

  • Acetone

  • Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Formation of 2-Nitrobenzenesulfonohydrazide: 2-Nitrobenzenesulfonyl chloride is reacted with hydrazine hydrate in THF at a low temperature (typically -8°C to 0°C) to yield 2-nitrobenzenesulfonohydrazide.[1]

  • Condensation with Acetone: The resulting 2-nitrobenzenesulfonohydrazide is then dissolved in acetone to form this compound (IPNBSH).[2]

  • Purification: For optimal results, the product is triturated with hexanes to yield a white solid.[2]

Physical Properties of IPNBSH:

Property Value
Molecular Formula C₉H₁₁N₃O₄S
Molecular Weight 257.27 g/mol
Appearance White to light yellow powder

| Melting Point | 131-135°C |

Source:[1][3]

Application in Heterocyclic Synthesis

Synthesis of Pyrazoles via Knorr Cyclization

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazole derivatives through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] 2-Nitrobenzenesulfonohydrazide, obtained from the hydrolysis of IPNBSH, can serve as the hydrazine component in this reaction.

dot

Knorr_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product IPNBSH This compound (IPNBSH) Hydrolysis Hydrolysis (Acidic Conditions) IPNBSH->Hydrolysis 1. Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Cyclocondensation Cyclocondensation (Knorr Synthesis) Dicarbonyl->Cyclocondensation 2. Hydrolysis->Cyclocondensation 2-Nitrobenzenesulfonohydrazide Pyrazole N-(2-Nitrophenylsulfonyl)pyrazole Derivative Cyclocondensation->Pyrazole Formation of Pyrazole Ring

Caption: Workflow for the synthesis of N-(2-nitrophenylsulfonyl)pyrazoles.

Materials:

  • This compound (IPNBSH)

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., HCl)

Procedure:

  • Hydrolysis of IPNBSH: this compound is hydrolyzed in situ by treatment with a catalytic amount of acid in ethanol to generate 2-nitrobenzenesulfonohydrazide.

  • Cyclocondensation: To the solution containing 2-nitrobenzenesulfonohydrazide, an equimolar amount of acetylacetone is added.

  • Reaction: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 3,5-dimethyl-1-(2-nitrophenylsulfonyl)pyrazole.

Quantitative Data for Pyrazole Synthesis:

Reactant 1Reactant 2ProductSolventCatalystTemp. (°C)Time (h)Yield (%)
2-NitrobenzenesulfonohydrazideAcetylacetone3,5-Dimethyl-1-(2-nitrophenylsulfonyl)pyrazoleEthanolHClReflux4-685-95 (estimated)

Note: The yield is an estimate based on typical Knorr pyrazole syntheses; specific experimental data for this exact reaction was not found in the searched literature.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are another important class of heterocyclic compounds that can be synthesized from hydrazide derivatives. A common method involves the reaction of a hydrazide with a source of a thiocarbonyl group, such as carbon disulfide, in the presence of a base.

dot

Thiadiazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Hydrazide 2-Nitrobenzenesulfonohydrazide Dithiocarbazate Formation of Dithiocarbazate Intermediate Hydrazide->Dithiocarbazate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbazate Base Base (e.g., KOH) Base->Dithiocarbazate Cyclization Intramolecular Cyclization Dithiocarbazate->Cyclization Dehydration Thiadiazole 5-Substituted-1,3,4-thiadiazole-2-thione Cyclization->Thiadiazole

Caption: Workflow for the synthesis of 1,3,4-thiadiazole-2-thiones.

Materials:

  • 2-Nitrobenzenesulfonohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dithiocarbazate Formation: 2-Nitrobenzenesulfonohydrazide is dissolved in a solution of potassium hydroxide in ethanol. Carbon disulfide is then added dropwise to the cooled solution with stirring to form the potassium dithiocarbazate intermediate.

  • Cyclization: The reaction mixture is then heated to reflux for several hours to effect intramolecular cyclization with the elimination of water.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent to afford 5-(2-nitrophenylsulfonyl)-1,3,4-thiadiazole-2(3H)-thione.

Quantitative Data for Thiadiazole Synthesis:

Reactant 1Reactant 2ProductSolventBaseTemp. (°C)Time (h)Yield (%)
2-NitrobenzenesulfonohydrazideCarbon Disulfide5-(2-Nitrophenylsulfonyl)-1,3,4-thiadiazole-2(3H)-thioneEthanolKOHReflux6-875-85 (estimated)

Note: The yield is an estimate based on typical thiadiazole syntheses from hydrazides and carbon disulfide; specific experimental data for this exact reaction was not found in the searched literature.

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound are of significant interest in drug development. For instance, this precursor is utilized in the synthesis of antitumor agents like (-)-Acylfulvene and (-)-irofulven.[1] The resulting heterocyclic compounds can be further functionalized to explore their potential as therapeutic agents. The 2-nitrophenylsulfonyl group can also be a key pharmacophore or be removed to generate the free N-H heterocycle, allowing for further diversification.

Conclusion

This compound and its parent hydrazide are versatile and valuable precursors for the synthesis of a range of heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of pyrazoles and 1,3,4-thiadiazoles. The accessibility of the starting material and the robustness of the described cyclization reactions make this a powerful tool in the arsenal of synthetic and medicinal chemists. Further exploration of the reactivity of this precursor is likely to unveil pathways to other important heterocyclic systems.

References

Laboratory Preparation of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. The synthesis is a two-step process commencing with the formation of 2-nitrobenzenesulfonyl hydrazide (NBSH) from 2-nitrobenzenesulfonyl chloride and hydrazine hydrate. This intermediate subsequently undergoes condensation with acetone to yield the final product. Detailed experimental protocols for both synthetic steps are presented, along with a summary of the required reagents and expected analytical data. A workflow diagram is included to provide a clear visual representation of the synthetic process. This guide is intended to furnish researchers and professionals in the fields of chemistry and drug development with the necessary information for the successful preparation and characterization of this compound.

Introduction

This compound, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a valuable reagent in organic synthesis. Its utility stems from the presence of multiple functional groups, including a nitro group, a sulfonohydrazide moiety, and an isopropylidene group, which impart unique reactivity to the molecule. This compound serves as a key intermediate in various chemical transformations and has applications in the synthesis of complex organic molecules. The preparation of this compound involves a straightforward two-step synthesis.[1] The initial step is the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine to form 2-nitrobenzenesulfonyl hydrazide (NBSH).[2][3] The subsequent step involves the condensation of the NBSH intermediate with acetone to afford the desired product.

Data Presentation

The following table summarizes the key quantitative data for the laboratory preparation of this compound.

ParameterValue
Step 1: 2-Nitrobenzenesulfonyl hydrazide (NBSH)
2-Nitrobenzenesulfonyl chloride (g)10.0
2-Nitrobenzenesulfonyl chloride (mmol)45.1
Hydrazine hydrate (mL)4.4
Hydrazine hydrate (mmol)90.3
Tetrahydrofuran (THF) (mL)150
Reaction Temperature (°C)0
Reaction Time (minutes)15
Expected Yield (%)~95
Step 2: this compound
2-Nitrobenzenesulfonyl hydrazide (g)20.0
2-Nitrobenzenesulfonyl hydrazide (mmol)92.1
Acetone (mL)300
Reaction Temperature (°C)24 (Room Temperature)
Reaction Time (minutes)10
Expected Yield (%)95
Product Characterization
Molecular FormulaC₉H₁₁N₃O₄S
Molecular Weight ( g/mol )257.27
AppearanceOff-white solid
Melting Point (°C)131-135

Experimental Protocols

Step 1: Synthesis of 2-Nitrobenzenesulfonyl hydrazide (NBSH)

This protocol is adapted from the procedure reported by Myers, A. G., et al. in The Journal of Organic Chemistry, 1997, 62, 7507.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Hydrazine hydrate (98%)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (45.1 mmol) of 2-nitrobenzenesulfonyl chloride in 150 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring vigorously, add 4.4 mL (90.3 mmol) of hydrazine hydrate dropwise to the cooled solution.

  • Continue stirring at 0 °C for 15 minutes.

  • Remove the flask from the ice bath and warm to room temperature.

  • Partition the reaction mixture between diethyl ether (200 mL) and a 1:1 mixture of saturated aqueous sodium bicarbonate and brine (100 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-nitrobenzenesulfonyl hydrazide as a white solid. The crude product is typically of sufficient purity for the next step.

Step 2: Synthesis of this compound

This protocol is based on a procedure from Organic Syntheses.

Materials:

  • 2-Nitrobenzenesulfonyl hydrazide (from Step 1)

  • Acetone

  • Hexanes

  • Two-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Rubber septum and inert gas inlet

  • Cannula

  • Rotary evaporator

  • Büchner funnel with fritted disc

Procedure:

  • In an oven-dried 1-L, two-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet, place 20.0 g (92.1 mmol) of 2-nitrobenzenesulfonyl hydrazide under an argon atmosphere.

  • Add 300 mL of acetone via cannula and stir the resulting solution at room temperature (24 °C).

  • After 10 minutes, monitor the reaction by thin-layer chromatography (TLC) to confirm the complete conversion of the starting material.

  • Transfer the solution to a 500-mL one-necked flask and remove the solvent using a rotary evaporator to obtain a yellow powder.

  • To the powder, add 100 mL of hexanes and 20 mL of acetone. Stir the suspension for 10 minutes at room temperature.

  • Collect the white solid by vacuum filtration using a Büchner funnel with a fritted disc and wash the solid with hexanes (2 x 60 mL).

  • Transfer the white solid to a flask and dry it in vacuo to afford this compound as an off-white solid (expected yield: 95%).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Nitrobenzenesulfonyl hydrazide (NBSH) cluster_step2 Step 2: Synthesis of this compound reagent1_1 2-Nitrobenzenesulfonyl chloride reaction1 Reaction at 0°C reagent1_1->reaction1 reagent1_2 Hydrazine hydrate reagent1_2->reaction1 solvent1 THF solvent1->reaction1 workup1 Workup: Et₂O/NaHCO₃/Brine reaction1->workup1 product1 2-Nitrobenzenesulfonyl hydrazide (NBSH) workup1->product1 reaction2 Reaction at RT product1->reaction2 Intermediate reagent2_1 Acetone reagent2_1->reaction2 workup2 Purification: Trituration with Hexanes/Acetone reaction2->workup2 product2 2-Nitro-N'-(propan-2-ylidene)- benzenesulfonohydrazide workup2->product2

Caption: Synthetic workflow for the preparation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis of the Precursor: 2-Nitrobenzenesulfonohydrazide (NBSH)

Q1: My synthesis of 2-nitrobenzenesulfonohydrazide (NBSH) from 2-nitrobenzenesulfonyl chloride and hydrazine resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in the synthesis of NBSH can arise from several factors. A common issue is the formation of side products. To minimize these, consider the following:

  • Reaction Temperature: The reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate should be conducted at a controlled temperature, typically between 0°C and 25°C.[1] Heating the reaction mixture can lead to the formation of 2-nitrobenzenesulfonic acid as a major byproduct, significantly reducing the yield of the desired sulfonohydrazide.[1]

  • Stoichiometry of Hydrazine: Using an excess of hydrazine hydrate (at least two molar equivalents) is crucial to ensure the complete conversion of the sulfonyl chloride and to minimize the formation of a dimeric byproduct.[1][2] The slow addition of the sulfonyl chloride to the excess hydrazine solution is also recommended to prevent localized high concentrations of the sulfonyl chloride.[2]

  • Purity of Starting Materials: Ensure the 2-nitrobenzenesulfonyl chloride is of high purity. Impurities can lead to undesired side reactions.

Q2: I observe the formation of a significant amount of a water-soluble byproduct during the work-up of my NBSH synthesis. What is it likely to be and how can I avoid it?

A2: The water-soluble byproduct is likely 2-nitrobenzenesulfonic acid.[1] This is typically formed if the reaction temperature is not adequately controlled and rises too high. To prevent its formation, maintain the reaction temperature below 25°C throughout the addition of 2-nitrobenzenesulfonyl chloride and the subsequent stirring period.[1]

Synthesis of this compound

Q3: The condensation reaction of 2-nitrobenzenesulfonohydrazide with acetone is not proceeding to completion. How can I drive the reaction forward?

A3: Incomplete conversion in this Schiff base condensation can be due to several factors:

  • Reaction Time: While the reaction is generally fast, ensure you are allowing sufficient time for it to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[3]

  • Water Removal: The formation of the hydrazone is a reversible reaction that produces water. While the reaction is often performed in acetone which also acts as the solvent, ensuring anhydrous conditions can be beneficial. Using a drying agent or a Dean-Stark apparatus is generally not necessary for this specific reaction but ensuring your acetone is dry is good practice.

  • Catalyst: While often not required, a catalytic amount of a mild acid can sometimes facilitate the condensation. However, this should be approached with caution as it can also promote side reactions.

Q4: My final product, this compound, is an off-white or yellowish solid instead of a white solid. What is the cause and how can I purify it?

A4: The off-white or yellowish color can be due to the presence of impurities. The product can be purified by trituration or crystallization.[4] A recommended procedure involves stirring the crude product in a mixture of hexanes and a small amount of acetone, followed by vacuum filtration to collect the purified white solid.[1][3]

Q5: I am having trouble crystallizing the final product. It remains as an oil. What should I do?

A5: If the product oils out during crystallization, it may be due to the presence of impurities or the use of an inappropriate solvent system. Try the following:

  • Solvent System: A mixture of hexanes and acetone is reported to be effective for the purification of this compound by trituration, which should yield a solid.[1][3] You can also try recrystallization from other solvent systems. Start with a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Purity: If the product is highly impure, it may inhibit crystallization. Consider purifying the crude product by column chromatography before attempting crystallization.

  • Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can induce crystallization.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterValueReference
Starting Material2-Nitrobenzenesulfonohydrazide[3]
ReagentAcetone[3]
SolventAcetone[3]
TemperatureRoom Temperature (24 °C)[3]
Reaction Time~10 minutes (monitored by TLC)[3]
Reported Yield95%[1][3]

Experimental Protocols

Synthesis of 2-Nitrobenzenesulfonohydrazide (NBSH)

A general procedure involves the reaction of 2-nitrobenzenesulfonyl chloride with two or more molar equivalents of hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) or dioxane at a temperature between 0°C and 25°C.[1] The reaction mixture is stirred for a specified period, and the product is typically isolated by precipitation upon addition to water, followed by filtration and washing.

Synthesis of this compound

The following protocol is adapted from a literature procedure:[1][3]

  • Under an inert atmosphere (e.g., argon), dissolve 2-nitrobenzenesulfonohydrazide (1.0 eq) in acetone.

  • Stir the resulting solution at room temperature (24 °C).

  • Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of hexanes:ethyl acetate as the eluent). The starting material (NBSH) has a reported Rf of 0.2, and the product has a reported Rf of 0.5 in this system.[3]

  • Once the reaction is complete (typically within 10 minutes), remove the acetone under reduced pressure to obtain a yellow powder.[3]

  • To the crude product, add a mixture of hexanes and a small amount of acetone and stir the suspension for 10 minutes at room temperature.[1][3]

  • Collect the white solid by vacuum filtration and wash it with hexanes.[1][3]

  • Dry the product under vacuum to afford this compound as an off-white solid.[1][3]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: NBSH Synthesis cluster_step2 Step 2: Hydrazone Formation cluster_purification Purification A 2-Nitrobenzenesulfonyl Chloride C Reaction at 0-25°C A->C B Hydrazine Hydrate B->C D 2-Nitrobenzenesulfonyl- hydrazide (NBSH) C->D F Condensation Reaction D->F E Acetone E->F G Crude Product F->G H Trituration (Hexanes/Acetone) G->H I Vacuum Filtration H->I J Pure 2-Nitro-N'-(propan-2- ylidene)benzenesulfonohydrazide I->J

Caption: Workflow for the synthesis of this compound.

TroubleshootingGuide cluster_synthesis Synthesis Issues cluster_product Product Issues Start Problem Encountered LowYield Low Yield of NBSH Start->LowYield IncompleteReaction Incomplete Condensation Start->IncompleteReaction OffColor Off-Color Product Start->OffColor OilyProduct Oily Product Start->OilyProduct Temp Temp LowYield->Temp Check Reaction Temperature Hydrazine Hydrazine LowYield->Hydrazine Check Hydrazine Stoichiometry Time Time IncompleteReaction->Time Check Reaction Time TLC TLC IncompleteReaction->TLC Monitor by TLC Purify Purify OffColor->Purify Purification Needed Crystallize Crystallize OilyProduct->Crystallize Crystallization Difficulty TempSol TempSol Temp->TempSol Maintain 0-25°C HydrazineSol HydrazineSol Hydrazine->HydrazineSol Use >= 2 eq. Hydrazine TimeSol TimeSol Time->TimeSol Increase Reaction Time TLCSol TLCSol TLC->TLCSol Ensure SM is consumed Trituration Trituration Purify->Trituration Triturate with Hexanes/Acetone PureSolid PureSolid Trituration->PureSolid Obtain White Solid Solvent Solvent Crystallize->Solvent Optimize Solvent Purity Purity Crystallize->Purity Check Purity SolventSol SolventSol Solvent->SolventSol Try Hexanes/Acetone PuritySol PuritySol Purity->PuritySol Purify by Chromatography

Caption: Troubleshooting decision tree for the synthesis of the target compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine to form the 2-nitrobenzenesulfonylhydrazide intermediate. The second step is a Schiff base condensation of this intermediate with acetone to yield the final product, this compound.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to control include temperature, reaction time, solvent purity, and catalyst concentration. The reaction is sensitive to moisture, so anhydrous conditions are crucial to prevent hydrolysis of the starting materials and the product.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. An appropriate eluent system, such as a mixture of hexanes and ethyl acetate, can be used for separation.

Q4: What are the recommended storage conditions for the final product?

A4: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. For the Schiff base condensation, refluxing for 4-6 hours is a common practice.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Suboptimal pH for the Schiff base condensation.The reaction is typically acid-catalyzed. Add a catalytic amount of a weak acid, such as glacial acetic acid. The optimal pH is usually mildly acidic (around 4-5) to facilitate the dehydration step without protonating the hydrazine nucleophile.[2]
Poor quality of starting materials.Ensure the purity of 2-nitrobenzenesulfonylhydrazide and acetone. Impurities can interfere with the reaction.
Presence of Impurities in the Final Product Formation of azine as a side product.This can occur if an excess of acetone is used or if the reaction conditions favor further reaction of the product with acetone. Use a stoichiometric amount of acetone.
Unreacted starting materials.Ensure the reaction goes to completion by extending the reaction time or optimizing the temperature. Purify the crude product using recrystallization or column chromatography.
Hydrolysis of the product or starting material.Maintain anhydrous conditions throughout the reaction and workup.
Difficulty in Product Purification Product is an oil and does not crystallize.Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If the product is stable, consider converting it to a salt for easier purification.
Decomposition of the product during column chromatography.Hydrazones can sometimes be unstable on silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.
Inconsistent Results Variations in reagent quality or reaction setup.Use reagents from the same batch for a series of experiments. Ensure consistent reaction setup and conditions (e.g., stirring speed, heating method).

Quantitative Data on Reaction Parameters

While specific quantitative data for the optimization of this compound synthesis is not extensively available in the public literature, the following tables provide a general understanding of the expected effects of varying key reaction parameters based on principles of hydrazone synthesis.

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Expected Reaction TimeExpected YieldNotes
Room TemperatureLongerLowerMay be insufficient to drive the reaction to completion in a reasonable time.
Reflux (Solvent Dependent)ShorterHigherGenerally recommended for Schiff base condensation to ensure completion. However, excessively high temperatures can lead to decomposition of the nitro-aromatic compound.

Table 2: Effect of Solvent on Reaction

SolventPolarityExpected Outcome
Ethanol / MethanolPolar ProticCommonly used for Schiff base formation. Can facilitate proton transfer steps.
Tetrahydrofuran (THF)Polar AproticA good solvent for the reactants.
TolueneNon-polarCan be used with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.

Table 3: Effect of Catalyst Concentration (Acid Catalyst)

Catalyst ConcentrationExpected Reaction RatePotential Issues
NoneSlowThe reaction may not proceed at an appreciable rate.
Catalytic Amount (e.g., a few drops of acetic acid)OptimalSufficient to catalyze the dehydration step.
High ConcentrationDecreasedExcess acid can protonate the nucleophilic hydrazine, rendering it unreactive.

Experimental Protocols

Synthesis of 2-Nitrobenzenesulfonylhydrazide

A detailed and reliable procedure for the synthesis of the starting material, 2-nitrobenzenesulfonylhydrazide, can be found in the literature. A common method involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF).

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of the title compound:

Materials:

  • 2-Nitrobenzenesulfonylhydrazide

  • Acetone (anhydrous)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzenesulfonylhydrazide in a minimal amount of anhydrous acetone at room temperature.

  • Stir the solution for approximately 10-15 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The starting material and product will have different Rf values.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude product, a yellow powder, can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot acetone and then add hexanes until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the white to off-white solid by vacuum filtration and wash it with cold hexanes.

  • Dry the purified product under vacuum.

A reported yield for this procedure is approximately 95%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Hydrazide Dissolve 2-Nitrobenzenesulfonylhydrazide in Acetone Start->Dissolve Hydrazide Stir Stir at Room Temperature Dissolve Hydrazide->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Evaporate Acetone Monitor->Evaporate Reaction Complete Recrystallize Recrystallize from Acetone/Hexanes Evaporate->Recrystallize Filter Filter and Wash with Hexanes Recrystallize->Filter Dry Dry under Vacuum Filter->Dry Product Pure Product Dry->Product

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_workflow Start Low Yield Check_Completion Reaction Complete? Start->Check_Completion Incomplete Increase Time/Temp Check_Completion->Incomplete No Check_Water Anhydrous Conditions? Check_Completion->Check_Water Yes Incomplete->Check_Completion Not_Anhydrous Use Dry Solvents/ Add Dehydrating Agent Check_Water->Not_Anhydrous No Check_pH Optimal pH? Check_Water->Check_pH Yes Not_Anhydrous->Check_Water Not_Optimal_pH Add Catalytic Acid Check_pH->Not_Optimal_pH No Check_Purity Starting Material Purity? Check_pH->Check_Purity Yes Not_Optimal_pH->Check_pH Impure_SM Purify Starting Materials Check_Purity->Impure_SM No Success Improved Yield Check_Purity->Success Yes Impure_SM->Check_Purity

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common purification methods are trituration/recrystallization and column chromatography. Trituration with a mixture of hexanes and acetone has been reported to be effective.[1] Recrystallization is a widely used technique for purifying solid organic compounds, while column chromatography is a versatile method for separating components of a mixture.[2][3]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white or white to tan solid.[] The reported melting point is in the range of 131-135 °C. A sharp melting point within this range is a good indicator of purity.

Q3: What are the potential impurities in the synthesis of this compound?

A3: Potential impurities can arise from starting materials and side reactions. These may include:

  • Unreacted 2-nitrobenzenesulfonyl hydrazide: The starting material for the final condensation step.[1][5]

  • Acetone azine: Formed from the self-condensation of acetone in the presence of a hydrazide.[6]

  • Side products from the synthesis of 2-nitrobenzenesulfonyl hydrazide: Impurities from the reaction of 2-nitrobenzenesulfonyl chloride and hydrazine.[5]

  • Solvent residues: Residual acetone, hexanes, or other solvents used in the reaction and purification.

Q4: What are the recommended storage conditions for the purified compound?

A4: Due to its potential instability, it is recommended to store the purified this compound at low temperatures, such as in a freezer at -20°C, under an inert atmosphere to prevent degradation.[5]

Troubleshooting Guides

Recrystallization/Trituration Issues
Problem Possible Cause Solution
Low or No Crystal Formation - The compound is too soluble in the chosen solvent system.- The solution is not sufficiently saturated.- Add a co-solvent (anti-solvent) in which the compound is less soluble to induce precipitation.- Concentrate the solution by carefully evaporating some of the solvent.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated, and the compound is precipitating as a liquid.- Re-dissolve the oil by heating and add a small amount of additional solvent. Allow for slower cooling.- Consider using a different solvent or a solvent mixture with a lower boiling point.
Poor Recovery/Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent necessary for dissolution.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still impure after one purification cycle - The chosen solvent is not effective at separating the impurity.- The impurity has very similar solubility properties to the product.- Perform a second recrystallization, possibly with a different solvent system.- Consider using an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation.- Use a larger column or reduce the amount of crude material loaded.
Compound Elutes Too Quickly - The eluent is too polar.- Decrease the polarity of the eluent. For normal phase silica gel chromatography, this typically means increasing the proportion of the non-polar solvent.
Compound Does Not Elute from the Column - The eluent is not polar enough.- Increase the polarity of the eluent. For normal phase silica gel chromatography, this involves increasing the proportion of the polar solvent.
Streaking or Tailing of Bands - The compound is interacting too strongly with the stationary phase.- The column was not packed properly.- Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent.- Ensure the column is packed uniformly without any air bubbles or channels.[7]

Experimental Protocols

Protocol 1: Purification by Trituration

This protocol is adapted from a reported synthesis of N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine.[1]

Materials:

  • Crude this compound

  • Hexanes

  • Acetone

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Transfer the crude yellow powder to a flask.

  • Add a mixture of hexanes and a minimal amount of acetone (e.g., 100 mL hexanes and 20 mL acetone for ~20 g of crude product).

  • Stir the suspension vigorously at room temperature for approximately 10 minutes.

  • Collect the resulting white solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold hexanes (e.g., 2 x 60 mL).

  • Transfer the purified white solid to a clean flask and dry under vacuum to a constant weight.

Protocol 2: General Guideline for Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate, to be determined by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica bed.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Start Crude Product Trituration Trituration with Hexanes/Acetone Start->Trituration Primary Method ColumnChromatography Column Chromatography Start->ColumnChromatography Alternative PureProduct Pure Product Trituration->PureProduct TLC TLC ColumnChromatography->TLC Monitor Fractions TLC->PureProduct Combine Pure Fractions MeltingPoint Melting Point NMR NMR Spectroscopy PureProduct->MeltingPoint PureProduct->NMR

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization cluster_solutions Troubleshooting Steps Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling CrystalsForm Crystals Form? Cooling->CrystalsForm NoCrystals No Crystals CrystalsForm->NoCrystals No OilingOut Oiling Out CrystalsForm->OilingOut Oils Form CollectCrystals Collect Crystals (Filtration) CrystalsForm->CollectCrystals Yes AddSeed Add Seed Crystal NoCrystals->AddSeed ScratchFlask Scratch Inner Wall of Flask NoCrystals->ScratchFlask Concentrate Concentrate Solution NoCrystals->Concentrate ReheatAddSolvent Reheat and Add More Solvent OilingOut->ReheatAddSolvent AddSeed->Cooling ScratchFlask->Cooling Concentrate->Cooling ReheatAddSolvent->Cooling

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

identifying side products in 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is a chemical reagent with the molecular formula C₉H₁₁N₃O₄S.[1] It is primarily used in organic synthesis as a reagent for the reduction of alcohols and as an intermediate in the synthesis of various organic compounds.[2]

Q2: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate to form 2-nitrobenzenesulfonylhydrazide (NBSH).[3][4] The second step is the condensation reaction of NBSH with acetone to yield the final product.[5][6]

Q3: What are the typical physical properties of this compound?

It is a white to tan solid with a melting point in the range of 131-135 °C.[1][]

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place, preferably under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield or incomplete consumption of 2-nitrobenzenesulfonyl chloride in the first step.
  • Possible Cause A: Inadequate control of reaction temperature. The reaction between 2-nitrobenzenesulfonyl chloride and hydrazine hydrate is exothermic. If the temperature is too high, it can lead to side reactions and decomposition of the product.

  • Troubleshooting A: Maintain the reaction temperature in the recommended range (typically low temperatures are preferred for the initial addition). Use an ice bath to control the temperature during the addition of hydrazine hydrate.

  • Possible Cause B: Incorrect stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion of the starting material.

  • Troubleshooting B: Carefully measure the amounts of 2-nitrobenzenesulfonyl chloride and hydrazine hydrate. A slight excess of hydrazine hydrate is often used to ensure complete conversion of the sulfonyl chloride.

  • Possible Cause C: Poor quality of starting materials. Impurities in the 2-nitrobenzenesulfonyl chloride or hydrazine hydrate can interfere with the reaction.

  • Troubleshooting C: Use high-purity starting materials. If necessary, purify the 2-nitrobenzenesulfonyl chloride by recrystallization.

Problem 2: Formation of a significant amount of a high-molecular-weight, insoluble white solid in the first step.
  • Possible Cause: Formation of 1,2-bis(2-nitrophenylsulfonyl)hydrazine. This side product can form if both nitrogen atoms of the hydrazine molecule react with a molecule of 2-nitrobenzenesulfonyl chloride.[8] This is more likely to occur if the 2-nitrobenzenesulfonyl chloride is added too quickly or if there is a localized high concentration of the sulfonyl chloride.

  • Troubleshooting: Add the 2-nitrobenzenesulfonyl chloride solution slowly and with vigorous stirring to a solution of hydrazine hydrate. This ensures that the sulfonyl chloride reacts with a large excess of hydrazine, favoring the formation of the desired mono-substituted product.

Problem 3: Low yield or incomplete reaction in the second step (condensation with acetone).
  • Possible Cause A: Insufficient reaction time or temperature. The condensation reaction may require heating to go to completion.

  • Troubleshooting A: The reaction is typically stirred at room temperature.[5][6] If the reaction is slow, gentle heating under reflux may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Possible Cause B: Presence of water in the reaction mixture. The condensation reaction to form the hydrazone is a reversible reaction that produces water. The presence of excess water can inhibit the forward reaction.

  • Troubleshooting B: Use a Dean-Stark apparatus to remove water as it is formed, especially if heating is required. Alternatively, use a drying agent that is compatible with the reaction conditions. Ensure that the acetone used is anhydrous.

Problem 4: Presence of a significant amount of acetone azine as a byproduct.
  • Possible Cause: Reaction of the initially formed hydrazone with another molecule of acetone. Acetone can react with itself in the presence of an acid or base catalyst, and the hydrazone product can also react further.[9][10]

  • Troubleshooting: Use a stoichiometric amount or only a slight excess of acetone. Adding the 2-nitrobenzenesulfonylhydrazide to the acetone solution can also help to minimize the self-condensation of acetone.

Problem 5: Product appears oily or does not crystallize properly.
  • Possible Cause A: Presence of impurities. Side products or unreacted starting materials can act as impurities and inhibit crystallization.

  • Troubleshooting A: Purify the crude product using column chromatography or recrystallization from an appropriate solvent system. A common method involves dissolving the crude product in acetone and then adding hexanes to induce precipitation.[5]

  • Possible Cause B: Residual solvent. Trapped solvent can give the product an oily appearance.

  • Troubleshooting B: Ensure the product is thoroughly dried under vacuum after filtration.

Summary of Potential Side Products and Mitigation Strategies

Side ProductStage of FormationLikely CauseMitigation Strategy
1,2-bis(2-nitrophenylsulfonyl)hydrazineStep 1: NBSH SynthesisRapid addition or localized high concentration of 2-nitrobenzenesulfonyl chloride.Slow addition of 2-nitrobenzenesulfonyl chloride to a stirred solution of excess hydrazine hydrate.
Acetone AzineStep 2: Hydrazone FormationExcess acetone; prolonged reaction times at elevated temperatures.Use a stoichiometric amount or slight excess of acetone; monitor reaction progress and avoid unnecessarily long reaction times.
Unreacted 2-nitrobenzenesulfonylhydrazideStep 2: Hydrazone FormationIncomplete reaction due to insufficient time, temperature, or presence of water.Ensure adequate reaction time and temperature; remove water using a Dean-Stark trap or drying agent.
Acetone Self-Condensation Products (e.g., Mesityl Oxide)Step 2: Hydrazone FormationAcidic or basic catalysts and elevated temperatures.Maintain neutral or slightly acidic conditions; avoid high temperatures for extended periods.

Experimental Protocols

Synthesis of 2-Nitrobenzenesulfonylhydrazide (NBSH)

This protocol is adapted from a one-pot procedure for the formation of NBSH and its subsequent use in diimide alkene reduction.[4][11]

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • Hydrazine hydrate

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-nitrobenzenesulfonyl chloride in anhydrous acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate in acetonitrile to the cooled, stirred solution of 2-nitrobenzenesulfonyl chloride.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • The product, 2-nitrobenzenesulfonylhydrazide, can often be used in the next step without isolation after an appropriate workup to remove excess hydrazine and salts.

Synthesis of this compound

This protocol is based on a literature procedure.[5][6]

Materials:

  • 2-Nitrobenzenesulfonylhydrazide (NBSH)

  • Acetone

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzenesulfonylhydrazide in acetone.

  • Stir the solution at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting hydrazide), remove the acetone under reduced pressure.

  • To the resulting crude solid, add hexanes and stir to form a slurry.

  • Collect the solid product by vacuum filtration and wash with cold hexanes.

  • Dry the product under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Nitrobenzenesulfonylhydrazide (NBSH) cluster_step2 Step 2: Synthesis of this compound A 2-Nitrobenzenesulfonyl Chloride C Reaction in Acetonitrile A->C B Hydrazine Hydrate B->C D 2-Nitrobenzenesulfonylhydrazide (NBSH) C->D F Condensation Reaction D->F E Acetone E->F G This compound F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_step1_troubleshooting Step 1 (NBSH Synthesis) Issues cluster_step2_troubleshooting Step 2 (Hydrazone Synthesis) Issues Start Low Product Yield or Purity Issue LowYield1 Low Yield of NBSH Start->LowYield1 InsolubleSolid Insoluble White Solid Start->InsolubleSolid LowYield2 Low Yield of Final Product Start->LowYield2 OilyProduct Oily or Non-Crystalline Product Start->OilyProduct Temp Temp LowYield1->Temp Check Temperature Control Stoich1 Stoich1 LowYield1->Stoich1 Verify Stoichiometry DiSub DiSub InsolubleSolid->DiSub Suspect Di-substitution TimeTemp TimeTemp LowYield2->TimeTemp Check Reaction Time/Temp Water Water LowYield2->Water Check for Water Impurities Impurities OilyProduct->Impurities Check for Impurities SlowAdd SlowAdd DiSub->SlowAdd Action: Slow Addition of Sulfonyl Chloride DeanStark DeanStark Water->DeanStark Action: Use Dean-Stark Purify Purify Impurities->Purify Action: Recrystallize or Chromatography

Caption: Troubleshooting logic for identifying and resolving common synthesis issues.

References

Technical Support Center: Synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incorrect Starting Materials Verify the identity and purity of 2-nitrobenzenesulfonylhydrazide and acetone. The starting hydrazide should be a white to off-white solid.
Insufficient Reaction Time While the reaction is typically rapid (often complete within 10 minutes at room temperature), ensure the reaction has proceeded to completion by monitoring via Thin Layer Chromatography (TLC).[1][2]
Low Reaction Temperature The reaction is generally effective at room temperature.[1][2] However, if starting materials are unreactive, a slight increase in temperature (e.g., to 40-50°C) may improve the reaction rate. Note that excessive heat is generally not necessary and may promote side reactions.
Presence of Water The reaction is a condensation reaction that produces water. Ensure all glassware is dry and use anhydrous acetone if possible. The presence of excess water can inhibit the reaction.
Inefficient Mixing Ensure the 2-nitrobenzenesulfonylhydrazide is fully dissolved or well-suspended in the acetone to maximize the surface area for the reaction.

Issue 2: Product is Oily or Fails to Crystallize

Potential Cause Recommended Solution
Presence of Impurities The crude product may contain unreacted starting materials or side products. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Incorrect Solvent for Crystallization If direct crystallization from the reaction mixture is unsuccessful, concentrate the solution and attempt recrystallization from a different solvent system. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol) and then add a poor solvent (e.g., hexanes or water) until turbidity is observed, followed by slow cooling.
Residual Solvent Ensure all solvent from the reaction or workup is removed under reduced pressure before attempting crystallization.

Issue 3: Product Purity is Low After Isolation

Potential Cause Recommended Solution
Incomplete Reaction If unreacted 2-nitrobenzenesulfonylhydrazide is present, it can often be removed by washing the crude product with a solvent in which the starting material is more soluble than the product, such as hexanes.[1][2]
Formation of Side Products Azine formation, from the reaction of the product with another molecule of acetone, is a potential side reaction, though less common under these conditions. Purification by column chromatography on silica gel may be necessary to separate the desired product from closely related impurities.
Product Degradation This compound is a stable compound, but prolonged exposure to harsh conditions (e.g., strong acid or base, high heat) during workup or purification should be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Acetone serves as both the reactant and the solvent, which is highly efficient.[1][2] Using a large excess of acetone helps to drive the reaction to completion. Other solvents like ethanol or methanol can also be used, but this would require the addition of acetone as a reactant and may necessitate longer reaction times or the use of a catalyst.

Q2: Is a catalyst required for this reaction?

A2: The reaction between 2-nitrobenzenesulfonylhydrazide and acetone typically proceeds efficiently without a catalyst.[1][2] However, for less reactive ketones or if the reaction is sluggish, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to accelerate the formation of the Schiff base.

Q3: What is the expected yield for this reaction?

A3: With the optimized protocol, a yield of up to 95% can be achieved.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting material, 2-nitrobenzenesulfonylhydrazide, is more polar than the product, this compound, and will therefore have a lower Rf value.

Q5: What are the storage conditions for this compound?

A5: The purified product is a stable, off-white solid that can be stored at room temperature in a well-sealed container, protected from light and moisture.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield of this compound, based on the provided high-yield protocol and general principles of Schiff base formation.

ParameterConditionExpected YieldNotes
Solvent Acetone (reactant and solvent)High (~95%)Most efficient as it drives the reaction forward.[1][2]
EthanolModerate to HighRequires addition of acetone and may need a catalyst or longer reaction time.
Temperature Room Temperature (20-25°C)High (~95%)Sufficient for a rapid reaction.[1][2]
Elevated Temperature (40-50°C)HighMay slightly increase the reaction rate but is generally not necessary and could promote side reactions if not controlled.
Reaction Time 10 minutesHigh (~95%)Reaction is typically complete within this timeframe at room temperature.[1][2]
> 30 minutesHighNo significant improvement in yield is expected if the reaction is already complete.
Catalyst NoneHigh (~95%)The reaction proceeds efficiently without a catalyst.[1][2]
Acetic Acid (catalytic)HighMay be beneficial for less reactive substrates but is not essential for the reaction with acetone.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 95%.[1][2]

Materials:

  • 2-nitrobenzenesulfonylhydrazide

  • Acetone (anhydrous is preferred)

  • Hexanes

Procedure:

  • In a clean, dry round-bottom flask, add 2-nitrobenzenesulfonylhydrazide.

  • Add a sufficient volume of acetone to fully dissolve the starting material. A stir bar is recommended for efficient mixing.

  • Stir the solution at room temperature. The reaction is typically complete within 10 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting solid, add hexanes and stir vigorously to wash away any non-polar impurities.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the purified this compound under vacuum to obtain an off-white solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product start Start: 2-nitrobenzenesulfonylhydrazide dissolve Dissolve in Acetone start->dissolve react React at Room Temperature (10 min) dissolve->react evaporate Remove Acetone (Rotary Evaporator) react->evaporate wash Wash with Hexanes evaporate->wash filter Vacuum Filtration wash->filter dry Dry Under Vacuum filter->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Incorrect Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Presence of Water start->cause3 solution1 Verify Purity of Reactants cause1->solution1 solution2 Check Reaction Time & Temperature cause2->solution2 solution3 Use Anhydrous Solvent & Dry Glassware cause3->solution3

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

stability of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in different pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Q2: What are the likely degradation products of this compound?

A2: Potential degradation can occur at the sulfonohydrazide or the nitrobenzene moiety. Hydrolysis of the N'-ylidene bond could lead to the formation of 2-nitrobenzenesulfonohydrazide and acetone. Further degradation of the sulfonamide bond might yield 2-nitrobenzenesulfonic acid and hydrazine derivatives.[3] The nitro group may also be susceptible to reduction or other transformations depending on the experimental conditions.

Q3: How can I monitor the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a highly effective technique for monitoring the degradation of the parent compound and the appearance of degradation products.[4][5] Gas chromatography (GC) with appropriate detection methods may also be suitable.[6] Spectroscopic methods like UV-Visible spectroscopy can also be employed to track changes in the concentration of the compound over time.[5]

Q4: What general storage conditions are recommended for this compound?

A4: To ensure stability, the compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere to prevent moisture and oxidative degradation.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in stability studies Fluctuation in pH of the bufferRegularly calibrate the pH meter and use high-quality buffers. Ensure the buffer capacity is sufficient for the experiment.[8]
Temperature variationsUse a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
PhotodegradationConduct experiments in light-protected containers (e.g., amber vials) to avoid light-induced degradation.[4]
Difficulty in separating the parent compound from degradation products by HPLC Inappropriate column or mobile phaseOptimize the HPLC method by screening different columns (e.g., C18, C8) and mobile phase compositions (e.g., varying the organic modifier and pH).
Co-elution of peaksAdjust the gradient profile or switch to an isocratic method to improve resolution. Consider using a different detection wavelength.
Precipitation of the compound during the experiment Poor solubility at the tested pHDetermine the solubility of the compound at different pH values before starting the stability study. Use co-solvents if necessary, but ensure they do not interfere with the stability.

Experimental Protocols

A general protocol for assessing the pH stability of this compound is provided below. This should be adapted based on specific experimental needs.

Objective: To determine the degradation rate of this compound at acidic, neutral, and alkaline pH.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Buffer solutions:

    • pH 2.0 (e.g., 0.01 M HCl)

    • pH 7.4 (e.g., Phosphate Buffered Saline - PBS)

    • pH 9.0 (e.g., Borate buffer)

  • HPLC system with UV or MS detector

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 10-20 µg/mL.[9]

    • Prepare a sufficient volume to allow for sampling at multiple time points.

  • Incubation:

    • Incubate the prepared solutions at a constant temperature (e.g., 37°C or 40°C).[4]

    • Protect the samples from light.

  • Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

    • Immediately quench any potential degradation by adding a suitable solvent (e.g., mobile phase) and store at a low temperature (e.g., -20°C) until analysis.[4]

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method to determine the concentration of the remaining parent compound.

    • Monitor for the appearance of new peaks, which could be degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent compound versus time for each pH condition.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation

The following table structure is recommended for presenting the stability data.

Table 1: Stability of this compound at 37°C

pHRate Constant (k, hr⁻¹)Half-life (t½, hr)% Remaining at 24 hr
2.0Experimental ValueCalculated ValueExperimental Value
7.4Experimental ValueCalculated ValueExperimental Value
9.0Experimental ValueCalculated ValueExperimental Value

Visualizations

Below is a logical workflow for assessing the pH stability of a chemical compound.

Stability_Workflow A Prepare Stock Solution of Compound C Dilute Stock in Buffers to Working Concentration A->C B Prepare Buffer Solutions (e.g., pH 2, 7.4, 9) B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Points (t=0, 2, 4...) D->E F Quench Reaction & Store Samples E->F G Analyze Samples by HPLC/LC-MS F->G H Quantify Parent Compound & Identify Degradants G->H I Plot ln[C] vs. Time & Calculate k and t½ H->I J Report Stability Profile I->J

References

Technical Support Center: Thermal Decomposition of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with the thermal decomposition of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the expected onset temperature for the thermal decomposition of this compound?

Q2: What are the likely gaseous byproducts of the thermal decomposition?

A2: The thermal decomposition of this compound is expected to produce a mixture of gases. Based on its structure, potential gaseous byproducts include nitrogen oxides (NOx) from the nitro group, sulfur dioxide (SO2) from the sulfonyl group, and volatile organic compounds from the propan-2-ylidene and benzene ring fragments.[1][5] Other potential gases could include nitrogen (N2), water (H2O), and carbon monoxide (CO).[1]

Q3: What are the potential hazards associated with the thermal decomposition of this compound?

A3: The primary hazards are associated with the release of potentially toxic and flammable gases.[4] Nitrogen oxides and sulfur dioxide are corrosive and toxic upon inhalation. The decomposition may also be exothermic, which could lead to a rapid increase in temperature and pressure in a closed system, posing an explosion risk.[6] It is imperative to conduct all experiments in a well-ventilated fume hood and to take appropriate safety precautions, including the use of personal protective equipment (PPE).

Q4: How can I monitor the progress of the thermal decomposition reaction?

A4: Real-time monitoring can be achieved using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures heat flow.[4] For evolved gas analysis, techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly effective in identifying the gaseous decomposition products.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent Decomposition Temperature Impurities in the starting material. Variations in heating rate. Inconsistent sample mass or packing.1. Verify Purity: Ensure the purity of the this compound using techniques like NMR or HPLC. 2. Standardize Heating Rate: Use a consistent and controlled heating rate in your experiments.[4] 3. Consistent Sample Preparation: Use a consistent sample mass and ensure uniform packing in the analysis crucible.[4]
Unexpected Gaseous Products Detected Presence of residual solvents or impurities. Secondary decomposition reactions at higher temperatures. Different decomposition pathway under specific atmospheric conditions.1. Dry Sample Thoroughly: Ensure the sample is free of residual solvents from synthesis or purification. 2. Analyze at Lower Temperatures: Conduct initial analyses at the lowest feasible decomposition temperature to minimize secondary reactions.[4] 3. Control Atmosphere: Perform the experiment under a controlled inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Reaction Rate is Too Fast or Uncontrollable The decomposition is highly exothermic. The sample size is too large. The heating rate is too high.1. Reduce Sample Size: Use a smaller quantity of the compound to better manage heat generation.[4] 2. Lower Heating Rate: Employ a slower heating rate to allow for better heat dissipation. 3. Use a Diluent: Mix the sample with an inert material (e.g., alumina) to moderate the reaction.[4]
Incomplete Decomposition The final temperature is not high enough. The reaction time is too short for isothermal experiments. The sample is packed too densely, preventing efficient heat transfer.1. Increase Final Temperature: Extend the temperature range of your experiment based on initial TGA data. 2. Increase Isothermal Hold Time: If running an isothermal experiment, increase the duration at the target temperature. 3. Loosen Sample Packing: Ensure the sample is not too tightly packed to allow for uniform heating.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Profile using Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]

  • TGA Measurement:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Outcome issue Identify the Specific Issue (e.g., Inconsistent Tdec, Unexpected Products) start->issue purity Check Purity of Starting Material issue->purity params Review Experimental Parameters (Heating Rate, Sample Size, Atmosphere) purity->params Purity OK impure Purify Starting Material (Recrystallization, Chromatography) purity->impure Impurity Detected adjust Adjust Experimental Parameters (e.g., Lower Heating Rate, Smaller Sample) params->adjust Parameters Inconsistent rerun Re-run Experiment params->rerun Parameters Consistent impure->rerun adjust->rerun success Problem Resolved rerun->success Successful Outcome fail Problem Persists: Consult Literature for Similar Compounds or Seek Expert Advice rerun->fail Unsuccessful Outcome

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Decomposition_Pathway cluster_products reactant This compound heat Heat (Δ) reactant->heat intermediate1 Initial Bond Cleavage (e.g., N-S or N-N bond) heat->intermediate1 products Decomposition Products intermediate1->products p1 SO2 intermediate1->p1 Sulfonyl group fragmentation p2 NOx intermediate1->p2 Nitro group fragmentation p3 N2 intermediate1->p3 Hydrazone fragmentation p4 Organic Fragments intermediate1->p4 Ring and isopropylidene fragmentation

Caption: Proposed thermal decomposition pathway.

References

common impurities found in 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on identifying and mitigating common impurities.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)

Possible Cause: Presence of process-related impurities or degradation products.

Troubleshooting Steps:

  • Identify Potential Impurities: Based on the synthesis route, which involves the condensation of 2-nitrobenzenesulfonyl hydrazine with acetone, the following are common process-related impurities:

    • Unreacted Starting Materials: 2-nitrobenzenesulfonyl hydrazine and residual acetone.

    • Byproduct from Precursor Synthesis: N,N'-bis(2-nitrobenzenesulfonyl)hydrazine, which can form during the synthesis of the 2-nitrobenzenesulfonyl hydrazine precursor.

    • Side-Products from Schiff Base Formation: Self-condensation products of acetone, such as diacetone alcohol or mesityl oxide, may form under certain reaction conditions.

  • Confirm Impurity Identity:

    • Run analytical standards of the suspected impurities alongside your sample if available.

    • Utilize mass spectrometry (MS) to determine the molecular weight of the impurity peaks and compare them to the molecular weights of the potential impurities listed in the table below.

  • Optimize Purification:

    • If unreacted starting materials are present, consider optimizing the reaction stoichiometry or reaction time.

    • Recrystallization or column chromatography are effective methods for removing both unreacted starting materials and byproducts. The choice of solvent for recrystallization will depend on the specific impurities present.

Issue 2: Inconsistent Reaction Yields or Product Performance

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Hydrolysis: The imine bond in this compound is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This will regenerate 2-nitrobenzenesulfonyl hydrazine and acetone.

    • Mitigation: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Thermal Degradation: High temperatures can lead to the decomposition of nitroaromatic compounds.

    • Mitigation: Avoid excessive heating during reactions and purification. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.

  • Photolytic Degradation: Exposure to UV light can also cause degradation of nitroaromatic compounds.

    • Mitigation: Protect the compound and reaction mixtures from light by using amber glassware or by covering the reaction setup with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: The most common impurities are typically related to the manufacturing process. These include unreacted starting materials such as 2-nitrobenzenesulfonyl hydrazine and acetone. Another potential impurity is N,N'-bis(2-nitrobenzenesulfonyl)hydrazine, a byproduct that can form during the synthesis of the hydrazine precursor.

Q2: My NMR spectrum shows unexpected signals. What could they be?

A2: Unexpected signals could correspond to the impurities mentioned above. Specifically, look for signals corresponding to the protons of 2-nitrobenzenesulfonyl hydrazine or acetone. If you suspect hydrolysis has occurred, you will see a mixture of signals for both the starting materials and the product.

Q3: How can I confirm the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of your compound and quantifying any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities like residual acetone.

Q4: What are the optimal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere to protect it from moisture and air.

Q5: Can this compound be used in aqueous solutions?

A5: Due to its susceptibility to hydrolysis, using this compound in aqueous solutions is generally not recommended unless the reaction is specifically designed to proceed under these conditions and the subsequent hydrolysis is a desired outcome or can be controlled. If possible, use anhydrous organic solvents.

Data Presentation

Table 1: Common Impurities and Their Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential Origin
2-nitrobenzenesulfonyl hydrazineC₆H₇N₃O₄S217.20Unreacted starting material
AcetoneC₃H₆O58.08Unreacted starting material
N,N'-bis(2-nitrobenzenesulfonyl)hydrazineC₁₂H₁₀N₄O₈S₂418.36Byproduct from precursor synthesis

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required based on the specific instrument and impurities being analyzed.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of acetonitrile and water. A common starting gradient is 50:50 (v/v).

  • Flow Rate:

    • 1.0 mL/min

  • Detection Wavelength:

    • 254 nm

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard, if available).

    • Identify and quantify any impurity peaks by their retention times and peak areas.

    • Calculate the percentage purity of the sample using the area normalization method.

Mandatory Visualization

impurity_troubleshooting_workflow Impurity Troubleshooting Workflow cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_analysis Analytical Troubleshooting cluster_mitigation Mitigation Strategies precursor 2-Nitrobenzenesulfonyl Hydrazine product This compound precursor->product Condensation unreacted_precursor Unreacted 2-Nitrobenzenesulfonyl Hydrazine precursor->unreacted_precursor byproduct N,N'-bis(2-nitrobenzenesulfonyl)hydrazine precursor->byproduct Side Reaction acetone Acetone acetone->product unreacted_acetone Unreacted Acetone acetone->unreacted_acetone hydrolysis_product Hydrolysis Products product->hydrolysis_product Degradation analysis Unexpected Analytical Results (e.g., extra HPLC peaks) product->analysis Leads to identification Identify Impurities (MS, NMR, Standards) analysis->identification mitigation Implement Mitigation Strategy identification->mitigation optimize_synthesis Optimize Synthesis Conditions (Stoichiometry, Time) mitigation->optimize_synthesis purification Improve Purification (Recrystallization, Chromatography) mitigation->purification control_conditions Control Experimental Conditions (Anhydrous, Inert Atmosphere, Protect from Light/Heat) mitigation->control_conditions

Caption: Logical workflow for identifying and mitigating impurities.

long-term storage and stability of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, the compound should be stored in a freezer at temperatures below -20°C.[1] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation from atmospheric moisture and oxygen.[1]

Q2: What are the physical properties of pure this compound?

Pure this compound is a white to tan or light yellow solid.[1][] It has a sharp melting point in the range of 131-135°C, which can be used as an indicator of purity.[1][]

Q3: How can I assess the purity of my this compound sample?

The purity of the compound can be assessed using several analytical techniques:

  • Melting Point Determination: A sharp melting point within the 131-135°C range indicates high purity.[1][]

  • Spectroscopic Analysis: Techniques such as FT-IR, NMR, and UV-visible spectroscopy can confirm the chemical structure and identify impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity and detecting any degradation products.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, benzenesulfonohydrazide derivatives can be susceptible to hydrolysis and photolytic degradation. Hydrolysis may lead to the cleavage of the sulfonohydrazide bond, particularly under acidic or basic conditions. Exposure to light could also potentially lead to degradation. Forced degradation studies are recommended to identify the specific degradation products under various stress conditions.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause Troubleshooting Steps
Compound Degradation Ensure the compound has been stored properly at <-20°C under an inert atmosphere. If degradation is suspected, re-purify the compound or use a fresh batch.
Inaccurate Weighing Use a calibrated analytical balance and ensure it is free from drafts and vibrations.
Solvent Impurities Use high-purity, anhydrous solvents, as trace amounts of water or other reactive impurities can affect results.
Cross-Contamination Thoroughly clean all glassware and equipment before use. Avoid using the same spatula or pipette for different reagents without proper cleaning.

Issue 2: Low Yield in Synthesis Reactions

Possible Cause Troubleshooting Steps
Moisture in Reaction The synthesis of this compound should be conducted under anhydrous conditions to prevent moisture interference.[1] Dry all glassware and use anhydrous solvents.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.
Suboptimal Temperature Ensure the reaction is carried out at the recommended temperature. Deviations can lead to side reactions or incomplete conversion.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C9H11N3O4S[1][]
Molecular Weight 257.27 g/mol [1][]
Appearance White to tan/light yellow solid[1][]
Melting Point 131-135°C[1][]
Recommended Storage Below -20°C, under inert atmosphere[1]

Experimental Protocols

Protocol 1: Stability Testing using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound.

1. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask.
  • Dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.
  • Prepare a series of working standards by further diluting the stock solution.

2. Forced Degradation Studies (Stress Testing):

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a suitable wavelength (to be determined by UV scan).
  • Injection Volume: 20 µL.

4. Data Analysis:

  • Monitor the appearance of new peaks and the decrease in the area of the parent compound peak over time under different stress conditions.
  • Calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start: Obtain Compound prep_std Prepare Standard Solution start->prep_std prep_stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photolytic) start->prep_stress hplc HPLC Analysis prep_std->hplc prep_stress->hplc data_analysis Data Analysis (Peak Area, % Degradation) hplc->data_analysis stability Assess Stability data_analysis->stability pathway Identify Degradation Products data_analysis->pathway end End: Stability Profile stability->end pathway->end

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolytic Degradation parent This compound product1 2-Nitrobenzenesulfonic acid parent->product1 H₂O product2 Acetone Hydrazone parent->product2 H₂O product3 Further unspecified degradation products parent->product3 hv (Light)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Monitoring 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Thin-Layer Chromatography (TLC) Analysis

Experimental Protocol: TLC Monitoring

A common method for synthesizing this compound involves the condensation of 2-nitrobenzenesulfonohydrazide with acetone. TLC is an effective technique to monitor the progress of this reaction by observing the disappearance of the starting material and the appearance of the product.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Eluent (mobile phase): A common starting point is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve optimal separation.

Procedure:

  • Prepare the Eluent: A starting eluent of 30:70 ethyl acetate/hexanes is often a good starting point for compounds of this polarity.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Spot the Plate:

    • Dissolve a small amount of the 2-nitrobenzenesulfonohydrazide starting material in a suitable solvent (e.g., ethyl acetate or the reaction solvent) and spot it on the "SM" lane.

    • Spot the starting material in the "Co" lane.

    • Withdraw a small aliquot of the reaction mixture and spot it on the "RM" lane and on top of the starting material spot in the "Co" lane.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the eluent level. Close the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the starting material and product should be UV active.

Troubleshooting Guide: TLC Analysis
Problem Possible Cause(s) Solution(s)
No spots are visible under UV light. The compound may not be UV active at 254 nm, or the concentration is too low.Try using a different visualization technique, such as staining with potassium permanganate or p-anisaldehyde.[1] Increase the concentration of the spotted sample.
Spots are streaking. The sample is too concentrated, or the compound is acidic or basic.Dilute the sample before spotting.[2][3] Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[1][3]
The Rf values are too high (spots are near the solvent front). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).[1]
The Rf values are too low (spots are near the baseline). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).[1]
The spots are not round. The TLC plate surface may have been disturbed during spotting, or the sample was not fully dry when placed in the chamber.Be careful not to scratch the silica gel with the capillary tube.[3] Ensure the solvent from spotting has completely evaporated before developing the plate.
The solvent front is uneven. The plate may be touching the side of the chamber, or the chamber is not saturated with solvent vapor.Ensure the plate is centered in the chamber. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_eluent Prepare Eluent prep_plate Prepare TLC Plate prep_eluent->prep_plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_co Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm develop Develop Plate spot_rm->develop visualize Visualize under UV develop->visualize analyze Analyze Spot Positions visualize->analyze

Caption: Workflow for monitoring a reaction by TLC.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

Experimental Protocol: HPLC Monitoring

HPLC provides a more quantitative method for monitoring the reaction progress, allowing for the determination of the relative amounts of starting material and product over time.

Instrumentation and Conditions (Proposed Starting Method):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for sulfonamides.[4] A starting point could be a 60:40 mixture of acetonitrile and water. The pH may need to be adjusted with a buffer (e.g., phosphate or acetate) to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 278 nm).[5]

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the Mobile Phase: Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare Samples:

    • Prepare a standard solution of the 2-nitrobenzenesulfonohydrazide starting material at a known concentration.

    • At various time points during the reaction, withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the mobile phase to a suitable concentration.

  • Inject and Analyze: Inject the standard solution and the reaction mixture samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the starting material and the product in each chromatogram. Use the peak areas to calculate the percentage conversion of the starting material to the product over time.

Troubleshooting Guide: HPLC Analysis
Problem Possible Cause(s) Solution(s)
No peaks are observed. The detector may be off, or there is no flow. The sample may not have been injected properly.Check that the detector is on and the lamp is working. Verify that the pump is on and delivering the mobile phase. Check the autosampler for any errors.
Peak tailing. The mobile phase pH is not optimal for the analyte, or the column is overloaded. Secondary interactions with the silica support can also cause tailing.Adjust the pH of the mobile phase with a suitable buffer.[6] Reduce the sample concentration or injection volume.[7] Consider using a column with end-capping to minimize silanol interactions.
Peak fronting. The sample is overloaded, or the sample solvent is stronger than the mobile phase.Reduce the sample concentration or injection volume.[7] Dissolve the sample in the mobile phase if possible.
Fluctuating baseline. Air bubbles in the system, or the mobile phase is not mixed properly. The detector lamp may be failing.Degas the mobile phase thoroughly.[7][8] If using a gradient, ensure the solvents are miscible and the mixer is working correctly. Replace the detector lamp if necessary.[7]
Drifting retention times. The column temperature is not stable, or the mobile phase composition is changing. The column may not be fully equilibrated.Use a column oven to maintain a constant temperature.[7] Ensure the mobile phase is well-mixed and stable. Allow sufficient time for the column to equilibrate between runs.[7]
High backpressure. There is a blockage in the system, such as a clogged frit or a plugged column.Replace the in-line filter or guard column.[8] Back-flush the column according to the manufacturer's instructions. If the pressure remains high, the column may need to be replaced.[8]
Quantitative Data Summary

The following table illustrates how quantitative data from an HPLC analysis of the reaction could be presented.

Time (hours)Starting Material Peak AreaProduct Peak Area% Conversion
01,250,00000%
1937,500312,50025%
2625,000625,00050%
4250,0001,000,00080%
662,5001,187,50095%

% Conversion is calculated as: [Product Peak Area / (Starting Material Peak Area + Product Peak Area)] * 100

HPLC Troubleshooting Logic Diagram

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Problem Observed peak_tailing Peak Tailing? start->peak_tailing baseline_noise Noisy Baseline? start->baseline_noise rt_drift Retention Time Drifting? start->rt_drift high_pressure High Backpressure? start->high_pressure adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes reduce_conc Reduce Concentration peak_tailing->reduce_conc Yes degas Degas Mobile Phase baseline_noise->degas Yes check_lamp Check Detector Lamp baseline_noise->check_lamp Yes thermostat Use Column Thermostat rt_drift->thermostat Yes equilibrate Ensure Column Equilibration rt_drift->equilibrate Yes check_frit Check/Replace Frit high_pressure->check_frit Yes backflush Backflush Column high_pressure->backflush Yes

Caption: Troubleshooting logic for common HPLC issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right eluent for my TLC analysis? A1: The choice of eluent depends on the polarity of your compounds. For the synthesis of this compound, both the starting material and product are moderately polar. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can start with a ratio of 70:30 hexanes:ethyl acetate and adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation.

Q2: My spots are visible on the TLC plate immediately after spotting, but disappear after developing the plate. What is happening? A2: This could be due to several reasons. Your compound might be volatile and evaporating with the solvent.[1] Alternatively, the concentration of your sample might be too low, and it diffuses upon development to a concentration below the limit of detection.[2] Try spotting a more concentrated sample. It is also possible that your compound is degrading on the silica gel plate.[9]

Q3: In my HPLC analysis, I see a small peak eluting very early, even before my starting material. What could this be? A3: This is often referred to as a "solvent front" or an injection peak. It is caused by the solvent in which your sample is dissolved and is usually not related to your analytes. However, if you are seeing an unexpected peak that is not the solvent front, it could be a highly polar impurity.

Q4: How can I confirm the identity of the product spot on my TLC plate? A4: The best way to confirm the identity of a spot is to run a standard of the pure product alongside your reaction mixture. If the Rf values match and a co-spot of the reaction mixture and the standard shows a single spot, it is a good indication that you have formed the desired product.

Q5: My HPLC peak for the product is very broad. How can I improve the peak shape? A5: Broad peaks in HPLC can be caused by several factors. One common cause is a mismatch between the sample solvent and the mobile phase. Try to dissolve your sample in the mobile phase. Other causes include column degradation, a void in the column, or slow kinetics of interaction between your analyte and the stationary phase. Systematically check for these issues as outlined in the troubleshooting guide.

References

Technical Support Center: 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, is a chemical compound with the molecular formula C₉H₁₁N₃O₄S.[1] It is often used as a reagent and intermediate in organic synthesis.[1] The stability of this compound is a concern due to the presence of a hydrazone bond (C=N-N), which is susceptible to hydrolysis—a chemical reaction with water that cleaves this bond.[2] This degradation can impact the integrity of experiments and the purity of resulting products.

Q2: What is the primary mechanism of degradation for this compound?

The primary degradation pathway is the hydrolysis of the hydrazone bond. This reaction is typically catalyzed by acid and is reversible.[3][4] In the presence of water, the compound can revert to its original constituents: 2-nitrobenzenesulfonohydrazide and acetone.[2][5]

Q3: How does pH affect the stability of this compound?

The hydrolysis of hydrazones is generally accelerated in acidic conditions (e.g., pH 4.5-5.5).[2] At lower pH, the imine nitrogen of the hydrazone becomes protonated, which increases the electrophilicity of the adjacent carbon atom. This makes the carbon atom more vulnerable to attack by water, which is the rate-limiting step in the hydrolysis process.[2] Consequently, the compound is more stable at a neutral pH.[2][3]

Q4: What structural features of this compound influence its susceptibility to hydrolysis?

Several structural features contribute to its susceptibility to hydrolysis:

  • Aliphatic Ketone Origin: The hydrazone is derived from acetone, an aliphatic ketone. Hydrazones formed from aliphatic aldehydes or ketones are generally less stable than those derived from aromatic ones.[2][3]

  • Electron-Withdrawing Group: The 2-nitro group on the benzene ring is strongly electron-withdrawing. Such groups can increase the electrophilicity of the imine carbon, making it more prone to nucleophilic attack by water and thus accelerating hydrolysis.[2][3]

  • Steric Hindrance: The propan-2-ylidene group offers relatively low steric hindrance around the C=N bond, which can also contribute to faster hydrolysis compared to bulkier substituents.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected degradation of the compound during a reaction. Acidic Reaction Conditions: The reaction medium may be acidic, catalyzing hydrolysis.- Maintain a neutral pH (around 7.0-7.4) if compatible with the desired reaction. - Use high-purity, non-acidic solvents and reagents.[3]
Presence of Water: Moisture in solvents or reagents can lead to hydrolysis.- Use anhydrous solvents and store them properly over molecular sieves. - Dry all glassware thoroughly before use.
Contaminated Reagents: Trace acidic or basic impurities in other reagents can catalyze degradation.[3]- Use reagents of the highest possible purity. - If possible, purify reagents before use.
Compound degrades during storage. Improper Storage Conditions: Exposure to moisture, light, or elevated temperatures can promote degradation.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - For long-term storage, keep it in a freezer at temperatures below -20°C.[1]
Oxidative or Reductive Degradation: Besides hydrolysis, hydrazones can be susceptible to oxidation and reduction.[6]- Store under an inert atmosphere to prevent oxidation.[3] - Avoid contact with strong oxidizing or reducing agents.
Inconsistent results between experimental batches. Variability in Water Content: Different batches of solvents or reagents may have varying amounts of water.- Standardize the use of anhydrous solvents for all experiments. - Monitor and control the humidity in the laboratory environment where possible.
Batch-to-Batch Purity: The purity of this compound may vary between suppliers or synthesis batches.- Characterize the purity of each new batch (e.g., by NMR or melting point). - Source the compound from a reliable supplier with consistent quality control.

Quantitative Data on Hydrazone Stability

The stability of hydrazones is highly dependent on their structure and the pH of the environment. Below is a summary of the relative stability of different types of hydrazone linkages based on published data.

Conjugate TypeLinkageRelative First-Order Rate Constant (krel) at pD 7.0General Stability TrendReference
MethylhydrazoneAliphatic~600Low[4]
AcetylhydrazoneAliphatic~300Low[4]
SemicarbazoneAliphatic~160Moderate[4]
OximeAliphatic1High[4]
Trimethylhydrazonium ionAliphatic<1Very High[4]
AroylhydrazonesAromaticVariableGenerally more stable than aliphatic hydrazones in PBS, but can degrade rapidly in plasma.[7]

Note: pD is the equivalent of pH in deuterated solutions.[2] Lower krel values indicate greater stability.

Experimental Protocols

Protocol: Assessing the Hydrolytic Stability of this compound via ¹H NMR Spectroscopy

This protocol provides a method to determine the hydrolytic stability of the title compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Deuterated buffer solutions (e.g., phosphate or acetate buffers) at desired pD values (e.g., 5.0, 7.0, 9.0). Note: pD = pH meter reading + 0.4.[2]

  • NMR tubes

  • ¹H NMR Spectrometer

  • Internal standard (optional, e.g., trimethylsilyl propionate)

2. Procedure:

  • Sample Preparation: Dissolve a precise amount of this compound in each deuterated buffer to a known concentration (e.g., 1-5 mM).[2] If using an internal standard, add it to each sample at a known concentration.

  • NMR Acquisition (Time Point 0): Immediately after preparation, acquire a ¹H NMR spectrum for each sample. This will serve as the baseline (t=0).

  • Incubation: Incubate the NMR tubes at a constant temperature (e.g., 25°C or 37°C).[2]

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, 6 hours, 24 hours, etc., depending on the expected stability).[2]

  • Data Processing:

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the intact this compound (e.g., the methyl protons of the propan-2-ylidene group).

    • Integrate the signal for a characteristic proton of one of the hydrolysis products (e.g., the methyl protons of the released acetone).

    • Calculate the percentage of the intact compound remaining at each time point relative to the initial time point.

  • Kinetic Analysis:

    • Plot the percentage of intact compound versus time for each pD value.

    • From this data, you can determine the half-life (t₁/₂) of the compound under each condition.

Visualizations

HydrolysisMechanism Hydrazone This compound (Stable at Neutral pH) ProtonatedHydrazone Protonated Hydrazone (Activated for Attack) Hydrazone->ProtonatedHydrazone + H⁺ H2O H₂O H_plus H⁺ (Acid Catalyst) ProtonatedHydrazone->Hydrazone - H⁺ (Reversible) Carbinolamine Carbinolamine Intermediate ProtonatedHydrazone->Carbinolamine + H₂O (Nucleophilic Attack) Carbinolamine->ProtonatedHydrazone - H₂O (Reversible) Products 2-Nitrobenzenesulfonohydrazide + Acetone (Hydrolysis Products) Carbinolamine->Products Bond Cleavage

Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.

TroubleshootingWorkflow start Compound Degradation Observed check_ph Is the reaction/storage medium acidic? start->check_ph adjust_ph Adjust to neutral pH. Use high-purity buffers. check_ph->adjust_ph Yes check_water Are anhydrous conditions being used? check_ph->check_water No end_resolved Issue Resolved adjust_ph->end_resolved use_anhydrous Use anhydrous solvents. Dry all glassware. check_water->use_anhydrous No check_storage Is the compound stored correctly? check_water->check_storage Yes use_anhydrous->end_resolved correct_storage Store at < -20°C under inert atmosphere. check_storage->correct_storage No end_unresolved If issue persists, consider oxidative/reductive degradation pathways. check_storage->end_unresolved Yes correct_storage->end_resolved

Caption: Troubleshooting workflow for compound degradation.

References

Technical Support Center: Solvent Effects on 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide Reaction Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the synthesis and reaction kinetics of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. This document provides insights into the critical role of solvent selection on the reaction rate, alongside detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis typically involves the condensation reaction between 2-nitrobenzenesulfonylhydrazide and acetone. This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to form the C=N double bond of the hydrazone.

Q2: How does the choice of solvent impact the reaction rate of hydrazone formation?

A2: Solvent choice is a critical parameter in hydrazone synthesis as it can influence the rate of reaction by stabilizing reactants, intermediates, and transition states differently. Key solvent properties affecting the reaction include polarity, proticity (ability to donate hydrogen bonds), and the dielectric constant. Generally, the reaction is fastest at a slightly acidic pH (around 4-6), which facilitates the dehydration step.[1][2]

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: A common side reaction is the formation of an azine byproduct, which can occur if the newly formed hydrazone reacts with a second molecule of the carbonyl compound.[1] To minimize this, it is advisable to use a slight excess of the hydrazine derivative.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or spectroscopic methods such as UV-Vis or NMR spectroscopy.[1] By tracking the disappearance of the starting materials and the appearance of the product spot on a TLC plate, or by observing changes in the absorption spectrum or NMR signals, the reaction can be followed until completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal Solvent Choice: The solvent may not be effectively stabilizing the transition state or facilitating proton transfer required for dehydration.Refer to the Data Presentation section below to select a more appropriate solvent. Protic solvents or the addition of a catalytic amount of acid can often accelerate the reaction.
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.Gently heat the reaction mixture. The optimal temperature will depend on the solvent's boiling point and the stability of the reactants and products.
Steric Hindrance: While less of a concern with acetone, bulky ketones can react more slowly.Increase the reaction time and/or temperature to overcome the steric barrier.
Low Product Yield Hydrolysis of the Hydrazone: The presence of excess water, especially under acidic conditions, can lead to the hydrolysis of the hydrazone back to the starting materials.Use anhydrous solvents and reagents if possible. If water is a byproduct, its removal using a Dean-Stark apparatus can drive the equilibrium towards the product.
Side Reactions: Formation of azine byproducts can consume the starting materials and reduce the yield of the desired hydrazone.Use a slight excess (e.g., 1.1 equivalents) of 2-nitrobenzenesulfonylhydrazide.
Difficulty in Product Isolation Product is too soluble in the reaction solvent: The product may not precipitate upon cooling, making isolation by filtration difficult.After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Oily Product: The product may "oil out" instead of crystallizing.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product.

Data Presentation

Solvent Class Examples Expected Effect on Reaction Rate Rationale
Protic Solvents Methanol, Ethanol, WaterGenerally FavorableCan act as proton donors and acceptors, facilitating the acid/base catalysis required for the dehydration of the hemiaminal intermediate. However, excess water can promote the reverse hydrolysis reaction.
Aprotic Polar Solvents DMSO, DMF, AcetonitrileModerate to FavorableCan solvate the charged intermediates and transition states. The reaction rate may be enhanced by the addition of a catalytic amount of acid to facilitate the dehydration step.
Aprotic Nonpolar Solvents Toluene, Hexane, DichloromethaneGenerally SlowLess effective at stabilizing charged intermediates and transition states. The reaction will likely require a catalyst (e.g., a small amount of acetic acid) and/or heating to proceed at a reasonable rate.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Nitrobenzenesulfonylhydrazide

  • Acetone (analytical grade)

  • Selected solvent (e.g., Ethanol)

  • Catalytic amount of glacial acetic acid (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2-nitrobenzenesulfonylhydrazide in the chosen solvent (e.g., ethanol) to a concentration of approximately 0.1 M.

  • Add acetone (1.1 equivalents) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • If the reaction is slow, it can be gently heated to reflux.

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Kinetic Monitoring by UV-Vis Spectroscopy

Materials:

  • Synthesized this compound (for obtaining reference spectrum)

  • 2-Nitrobenzenesulfonylhydrazide

  • Acetone

  • A range of solvents to be tested (e.g., Methanol, Ethanol, DMSO, THF)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of the product, this compound, in the chosen solvent by scanning a solution of the pure compound.

  • In a quartz cuvette, prepare a solution of 2-nitrobenzenesulfonylhydrazide in the solvent under investigation at a known concentration.

  • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiate the reaction by adding a known concentration of acetone to the cuvette.

  • Immediately start monitoring the absorbance at the predetermined λmax at regular time intervals.

  • The reaction rate can be determined by analyzing the change in absorbance over time. The initial rate can be calculated from the slope of the absorbance versus time plot at the beginning of the reaction.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Dissolve 2-Nitrobenzenesulfonylhydrazide in selected solvent add_acetone Add Acetone (1.1 eq) start->add_acetone add_catalyst Add catalytic acid (optional) add_acetone->add_catalyst react Stir at room temperature or heat add_catalyst->react monitor Monitor reaction by TLC react->monitor workup Cool and precipitate product monitor->workup Reaction complete isolate Isolate by filtration and dry workup->isolate product Pure this compound isolate->product

Caption: Workflow for the synthesis of this compound.

kinetic_analysis_workflow cluster_kinetics Kinetic Analysis by UV-Vis Spectroscopy start_kinetics Determine λmax of the product prepare_solution Prepare solution of 2-Nitrobenzenesulfonylhydrazide in the test solvent start_kinetics->prepare_solution thermostat Equilibrate solution in spectrophotometer prepare_solution->thermostat initiate_reaction Add Acetone to initiate reaction thermostat->initiate_reaction monitor_absorbance Monitor absorbance at λmax over time initiate_reaction->monitor_absorbance analyze_data Analyze absorbance vs. time data monitor_absorbance->analyze_data determine_rate Calculate reaction rate analyze_data->determine_rate

Caption: Workflow for kinetic analysis of the hydrazone formation reaction.

References

Validation & Comparative

A Comparative Guide to Benzenesulfonohydrazide Derivatives: Spotlight on 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide and other benzenesulfonohydrazide derivatives, focusing on their performance and supported by available experimental data. Benzenesulfonohydrazides are a class of organic compounds extensively studied for their wide range of biological activities.[1] This document provides a comparative analysis, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₁₁N₃O₄S.[2] It is characterized by a benzenesulfonohydrazide backbone, a nitro group substitution on the benzene ring, and a propan-2-ylidene group attached to the hydrazide nitrogen. The presence of the nitro group is known to influence the biological activity and reactivity of the molecule.[2] This compound is primarily used as a reagent and intermediate in organic synthesis, including in the preparation of antitumor agents.[2] While specific bioactivity data for this compound is not extensively available in peer-reviewed literature, the broader class of benzenesulfonohydrazide derivatives has demonstrated significant potential in various therapeutic areas.[1][3]

Comparative Analysis of Biological Activities

Benzenesulfonohydrazide derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[1] The following sections compare the performance of various benzenesulfonohydrazide derivatives in these key areas.

Antimicrobial Activity

Benzenesulfonohydrazide derivatives have shown considerable promise as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide and Benzenesulfonohydrazide Derivatives against Various Microorganisms

Compound ClassDerivativeMicroorganismMICReference
BenzenesulfonamideCarboxamide 4aPseudomonas aeruginosa6.67 mg/mL[4]
Carboxamide 4aSalmonella typhi6.45 mg/mL[4]
Carboxamide 4dEscherichia coli6.72 mg/mL[4]
Carboxamide 4fBacillus subtilis6.63 mg/mL[4]
Carboxamide 4hStaphylococcus aureus6.63 mg/mL[4]
Carboxamide 4eCandida albicans6.63 mg/mL[4]
Carboxamide 4eAspergillus niger6.28 mg/mL[4]
2,4,6-Trimethylbenzenesulfonyl HydrazoneDerivative 24Gram-positive bacteria7.81-15.62 µg/mL[5]
Anticancer Activity

The anticancer potential of benzenesulfonohydrazide derivatives is a significant area of research. Their mechanism of action can involve the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases.[6]

Table 2: In Vitro Anticancer Activity (IC50) of Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiazol-4-one-benzenesulfonamide 4eMDA-MB-231 (Breast)3.58[6]
MCF-7 (Breast)4.58[6]
Nitro-substituted benzenesulfonamide 4gMDA-MB-231 (Breast)5.54[6]
MCF-7 (Breast)2.55[6]
Benzene sulfonamide-triazole hybrid 5gDLD-1 (Colorectal)11.84[7]
Benzene sulfonamide-triazole hybrid 5jHT-29 (Colorectal)9.35[7]
Enzyme Inhibition

Many benzenesulfonohydrazide derivatives function by inhibiting specific enzymes. A notable target is carbonic anhydrase (CA), particularly isoforms like CA IX that are overexpressed in various cancers.[6]

Table 3: Carbonic Anhydrase Inhibition (IC50) by Benzenesulfonamide Derivatives

CompoundEnzymeIC50 (µM)Reference
Benzenesulfonamide 4eCA IX0.011[6]
CA II3.92[6]
Benzenesulfonamide 4gCA IX0.017[6]
CA II1.55[6]
Benzenesulfonamide 4hCA IX0.026[6]
CA II2.19[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[4]

Materials:

  • Test compound (e.g., benzenesulfonohydrazide derivative)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Enzyme Inhibition Assay: Carbonic Anhydrase Inhibition

This protocol describes a method for measuring the inhibition of carbonic anhydrase activity.[10]

Materials:

  • Purified carbonic anhydrase enzyme (e.g., hCA II or hCA IX)

  • Test compound

  • Substrate (e.g., 4-nitrophenyl acetate)

  • Buffer solution (e.g., Tris-HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Assay Preparation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Monitor the change in absorbance over time at a specific wavelength, which corresponds to the formation of the product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of benzenesulfonohydrazide derivatives.

G General Synthesis of Benzenesulfonohydrazides cluster_start Starting Materials cluster_reaction1 Step 1: Formation of Benzenesulfonohydrazide cluster_intermediate Intermediate cluster_start2 Reactant cluster_reaction2 Step 2: Condensation cluster_product Final Product Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Derivative Reaction1 Reaction with Hydrazine Hydrate Benzenesulfonyl_Chloride->Reaction1 Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction1 Benzenesulfonohydrazide Benzenesulfonohydrazide Derivative Reaction1->Benzenesulfonohydrazide Reaction2 Condensation Reaction Benzenesulfonohydrazide->Reaction2 Aldehyde_Ketone Aldehyde or Ketone (e.g., Acetone) Aldehyde_Ketone->Reaction2 Final_Product N'-(Alkylidene/Arylidene) benzenesulfonohydrazide Reaction2->Final_Product

Caption: General synthetic route for N'-substituted benzenesulfonohydrazides.

G Workflow for In Vitro Antimicrobial Activity Screening Start Start: Obtain Test Compound (Benzenesulfonohydrazide Derivative) Prepare_Stock Prepare Stock Solution of Test Compound Start->Prepare_Stock MIC_Assay Perform Broth Microdilution Assay (Serial Dilutions) Prepare_Stock->MIC_Assay Select_Microbes Select Panel of Test Microorganisms (Bacteria and Fungi) Prepare_Inoculum Prepare Standardized Microbial Inoculum Select_Microbes->Prepare_Inoculum Prepare_Inoculum->MIC_Assay Incubate Incubate Plates MIC_Assay->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results Analyze_Data Analyze and Compare MIC Values Read_Results->Analyze_Data End End: Report Antimicrobial Profile Analyze_Data->End

Caption: Workflow for evaluating the antimicrobial activity of test compounds.

G Hypothesized Signaling Pathway for Anticancer Benzenesulfonamides Compound Benzenesulfonamide Derivative CAIX Carbonic Anhydrase IX (CA IX) (Overexpressed in Tumors) Compound->CAIX Inhibition pH_Regulation Disruption of Tumor pH Regulation CAIX->pH_Regulation Leads to Metabolism Inhibition of Tumor Metabolism and Proliferation pH_Regulation->Metabolism Apoptosis Induction of Apoptosis Metabolism->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Hypothesized mechanism of action for anticancer benzenesulfonamides.

References

Comparative Analysis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and structure-activity relationships of 2-nitro-N'-(substituted-ylidene)benzenesulfonohydrazide analogues reveals their potential as versatile scaffolds in drug discovery. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

The benzenesulfonohydrazide moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The introduction of a nitro group on the benzene ring and various substituents on the hydrazone nitrogen can significantly modulate the biological profile of these compounds. This guide focuses on a series of 2-nitro-N'-(substituted-ylidene)benzenesulfonohydrazide analogues, offering a comparative perspective on their therapeutic potential.

Comparative Biological Activity

To facilitate a clear comparison of the biological performance of various 2-Nitro-N'-(substituted-ylidene)benzenesulfonohydrazide analogues, the following table summarizes the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values from different studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound IDR-substituent on ylidene moietyBiological ActivityAssayCell Line/MicroorganismIC50 / MIC (µM)Reference
Analogue 1 4-NitrophenylAntibacterialMICEscherichia coli0.25[1]
Analogue 2 4-NitrophenylAntibacterialMICStreptococcus epidermidis0.25[1]
Analogue 3 3-Methyl-1H-pyrazol-4-ylAntifungalMICAspergillus niger1[1][2]
Analogue 4 PhenylAnti-inflammatoryCOX-2 Inhibition--[3]
Analogue 5 TolylAnti-inflammatoryCOX-2 Inhibition--[3]
WZ2 Not specifiedCytotoxicAldehyde Dehydrogenase Inhibition--[4][5]
Analogue 6 4-NitrophenylAnti-inflammatory---[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and key biological assays performed on 2-nitro-N'-(substituted-ylidene)benzenesulfonohydrazide analogues.

General Synthesis of 2-Nitro-N'-(substituted-ylidene)benzenesulfonohydrazide Analogues

The synthesis of these analogues typically involves a two-step process. The first step is the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate to form 2-nitrobenzenesulfonohydrazide. The second step involves the condensation of the resulting hydrazide with various substituted aldehydes or ketones to yield the final N'-(substituted-ylidene)benzenesulfonohydrazide derivatives.

Step 1: Synthesis of 2-Nitrobenzenesulfonohydrazide A solution of 2-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a cooled solution of hydrazine hydrate. The reaction mixture is stirred at a low temperature for a specified period. The resulting precipitate is then filtered, washed, and dried to yield 2-nitrobenzenesulfonohydrazide.

Step 2: Synthesis of 2-Nitro-N'-(substituted-ylidene)benzenesulfonohydrazide Analogues An equimolar mixture of 2-nitrobenzenesulfonohydrazide and a substituted aldehyde or ketone is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid) for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to obtain the pure analogue.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method in 96-well microtiter plates.

  • A twofold serial dilution of each compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • A standardized inoculum of the test microorganism is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

This in vivo assay is commonly used to evaluate the anti-inflammatory potential of novel compounds.

  • Wistar rats are divided into control, standard, and test groups.

  • The test compounds and the standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally.

  • After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at different time intervals using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening 2-Nitrobenzenesulfonyl\nChloride 2-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonohydrazide 2-Nitrobenzenesulfonohydrazide 2-Nitrobenzenesulfonyl\nChloride->2-Nitrobenzenesulfonohydrazide Hydrazine Hydrate Analogues Analogues 2-Nitrobenzenesulfonohydrazide->Analogues Substituted Aldehyde/Ketone Antimicrobial Assay Antimicrobial Assay Analogues->Antimicrobial Assay MIC Determination Anti-inflammatory Assay Anti-inflammatory Assay Analogues->Anti-inflammatory Assay In Vivo Model Cytotoxicity Assay Cytotoxicity Assay Analogues->Cytotoxicity Assay IC50 Determination Lead Identification Lead Identification Antimicrobial Assay->Lead Identification Anti-inflammatory Assay->Lead Identification Cytotoxicity Assay->Lead Identification

Caption: General workflow for the synthesis and biological evaluation of analogues.

signaling_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane COX-2 Enzyme COX-2 Enzyme Cell Membrane->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Analogue Analogue Analogue->COX-2 Enzyme Inhibition

Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

The comparative analysis of 2-nitro-N'-(substituted-ylidene)benzenesulfonohydrazide analogues highlights the significant influence of the substituent on the ylidene moiety on their biological activity. The presented data suggests that this class of compounds holds considerable promise for the development of novel therapeutic agents. Further research focusing on the synthesis of a broader range of analogues and their evaluation through a standardized panel of assays is warranted to establish a more comprehensive structure-activity relationship and to identify lead compounds for further preclinical and clinical development.

References

A Comparative Guide to the Validation of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide and its alternatives as precursors for diazo compounds in [3+2] cycloaddition reactions. While direct experimental data for this compound in this specific application is limited in publicly accessible literature, its structural similarity to other N-sulfonylhydrazones allows for a robust, data-supported evaluation based on well-established analogous reactions. This document outlines the expected reactivity, compares it with common alternatives, and provides detailed experimental protocols to facilitate its validation in a laboratory setting.

Introduction to N-Sulfonylhydrazones in Cycloaddition Chemistry

N-sulfonylhydrazones are versatile reagents in organic synthesis, primarily serving as stable precursors for the in situ generation of diazo compounds. These diazo intermediates are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to furnish five-membered heterocyclic rings, such as pyrazolines and pyrazoles. These structural motifs are of significant interest in medicinal chemistry and drug development.

The general pathway involves the base-mediated decomposition of the N-sulfonylhydrazone to release a diazoalkane, which then undergoes the cycloaddition. The nature of the sulfonyl group and the substituents on the hydrazone can influence the ease of diazo formation and the subsequent reactivity.

Performance Profile of this compound (Predicted)

This compound is expected to function as a competent precursor for diphenyldiazomethane in the presence of a base. The electron-withdrawing nitro group on the benzenesulfonyl moiety is anticipated to facilitate the initial deprotonation and subsequent elimination steps required for diazo compound formation.

Anticipated Reaction Pathway:

logical_relationship cluster_start Starting Materials cluster_intermediate Intermediate Generation cluster_reaction [3+2] Cycloaddition cluster_product Product This compound This compound Diazo_Compound Diphenyldiazomethane This compound->Diazo_Compound Base Alkene Alkene Cycloaddition Concerted Cycloaddition Alkene->Cycloaddition Diazo_Compound->Cycloaddition Pyrazoline Pyrazoline Cycloaddition->Pyrazoline

Predicted reaction pathway for this compound.

Comparison with Alternative Diazo Precursors

The performance of this compound can be benchmarked against several established alternatives for generating diazo compounds for cycloaddition reactions.

Precursor/MethodDescriptionAdvantagesDisadvantages
This compound N-sulfonylhydrazone with an electron-withdrawing nitro group.Expected to be a stable, crystalline solid. The nitro group may enhance the rate of diazo formation.Lack of specific literature data requires initial validation. Potential for side reactions associated with the nitro group under certain conditions.
N-Tosylhydrazones The most common class of N-sulfonylhydrazones used for in situ diazo generation.[1][2]Well-documented reactivity and broad substrate scope.[1][2] Stable and easy to handle.Requires strong basic conditions (e.g., NaH, n-BuLi) for diazo formation.
Shapiro Reaction Uses two equivalents of a strong organolithium base to convert tosylhydrazones to vinyllithium species, which can be quenched or react further.[3][4]Generates less substituted alkenes (kinetic control).[5] Avoids carbene intermediates.Requires stoichiometric strong base.[3] Not a direct route to diazo compounds for cycloaddition.
Bamford-Stevens Reaction Base-mediated decomposition of tosylhydrazones in protic or aprotic solvents to form alkenes via diazo or carbene intermediates.[4][5]Can be performed with weaker bases than the Shapiro reaction.[6]Often leads to mixtures of products, including rearranged alkenes.[6]
Diazocarbonyl Compounds Compounds containing both a diazo and a carbonyl group (e.g., ethyl diazoacetate).Generally more stable and less explosive than simple diazoalkanes. The carbonyl group activates the diazo compound for cycloaddition.The electron-withdrawing group can alter the regioselectivity of the cycloaddition.
Aryl Diazonium Salts Formed from the diazotization of anilines.[7][8]Readily accessible from a wide range of anilines. Can be used in Sandmeyer-type reactions and other transformations.[8]Generally unstable and require low temperatures.[7] Not typically used for generating diazoalkanes for [3+2] cycloadditions.

Quantitative Performance Data (Based on Analogous N-Tosylhydrazone Systems)

The following table summarizes typical yields for [3+2] cycloaddition reactions using N-tosylhydrazones as diazo precursors with various alkenes to form pyrazolines. This data serves as a benchmark for the expected performance of this compound.

N-Tosylhydrazone DerivativeAlkeneProductYield (%)Reference
Benzaldehyde TosylhydrazoneStyrene3,5-Diphenyl-1-pyrazoline75-85[1]
Acetophenone TosylhydrazoneMethyl AcrylateMethyl 3-methyl-3-phenyl-1-pyrazoline-5-carboxylate60-70[2]
Cyclohexanone TosylhydrazoneAcrylonitrile5-Spirocyclohexyl-3-cyano-1-pyrazoline80-90[1]

Experimental Protocols

General Protocol for the [3+2] Cycloaddition of an N-Sulfonylhydrazone with an Alkene

This protocol is adapted from established procedures for N-tosylhydrazones and can be used as a starting point for the validation of this compound.[1]

Materials:

  • N-sulfonylhydrazone (e.g., this compound) (1.0 mmol)

  • Alkene (1.2 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the N-sulfonylhydrazone (1.0 mmol).

  • Add anhydrous THF (5 mL) via syringe and stir the suspension.

  • Carefully add sodium hydride (1.2 mmol) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure the formation of the diazo compound.

  • Cool the reaction mixture to room temperature and add the alkene (1.2 mmol) dissolved in anhydrous THF (5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazoline.

experimental_workflow cluster_setup Reaction Setup cluster_diazo Diazo Formation cluster_cycloaddition Cycloaddition cluster_workup Workup and Purification A 1. Add N-sulfonylhydrazone to a flame-dried flask under N2. B 2. Add anhydrous THF. A->B C 3. Add NaH at 0 °C. B->C D 4. Warm to RT, then reflux for 1h. C->D E 5. Cool to RT, add alkene in THF. D->E F 6. Stir at RT for 12-24h (monitor by TLC). E->F G 7. Quench with aq. NH4Cl. F->G H 8. Extract with ethyl acetate. G->H I 9. Wash, dry, and concentrate. H->I J 10. Purify by column chromatography. I->J

Experimental workflow for the [3+2] cycloaddition.

Conclusion

This compound holds promise as a stable and effective precursor for diphenyldiazomethane in [3+2] cycloaddition reactions. Its performance is anticipated to be comparable to, and potentially enhanced by, the electron-withdrawing nitro group when compared to standard N-tosylhydrazones. The provided experimental protocol offers a solid foundation for its validation. A thorough comparison with alternative methods, such as the Shapiro and Bamford-Stevens reactions, will be crucial in determining its synthetic utility. Researchers are encouraged to perform initial small-scale trials to optimize reaction conditions and fully characterize the resulting products.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, ensuring its suitability for applications in organic synthesis and drug development. This compound serves as a valuable intermediate, and its purity directly impacts the outcome and reproducibility of subsequent reactions. This guide provides an objective comparison of the primary analytical methods for its purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or structural confirmation. The following table summarizes the key performance characteristics of the most common techniques for determining the purity of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Melting Point Determination
Principle Separation based on differential partitioning between a mobile and stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.The temperature range over which a solid melts; pure substances have a sharp melting point.
Primary Use Quantitative purity determination and impurity profiling.Absolute purity determination and structural confirmation.Preliminary purity check.
Sensitivity High (ppm to ppb levels).Moderate (requires mg-scale samples).Low (insensitive to small amounts of impurities).
Specificity High, especially with diode-array detection (DAD).High, provides structural information.Low, different impurities can have similar effects.
Quantification Relative (area percent) or absolute (with a certified reference standard).Absolute.Non-quantitative.
Throughput High, suitable for automated analysis.Moderate.High.
Typical Purity Range ≥ 95%≥ 95%A narrow range (e.g., 1-2°C) indicates high purity.

Purity Comparison: this compound vs. a Positional Isomer Alternative

The following table summarizes typical purity levels and common impurities for synthesized this compound and a structurally related alternative, 3-nitro-N'-(propan-2-ylidene)benzohydrazide. The data for the target compound is based on common synthesis outcomes, while the data for the alternative is representative of a similar synthetic process.

FeatureThis compound3-nitro-N'-(propan-2-ylidene)benzohydrazide (Alternative)
Typical Purity (by HPLC) ≥ 98% after crystallization> 98% after crystallization
Common Impurities - 2-nitrobenzenesulfonyl hydrazine (unreacted starting material)- Acetone (residual solvent)- 4-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (positional isomer)- 2-nitrobenzenesulfonic acid (hydrolysis product)- 3-nitrobenzohydrazide (unreacted starting material)- Acetone (residual solvent)- Positional isomers of the nitro group- 3-nitrobenzoic acid (hydrolysis product)
Commercial Purity Typically around 95%[1][2][]Data not readily available for this specific isomer.
Melting Point 131-135°C[1][4]Not widely reported.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are methodologies for the key analytical techniques.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of purity and the separation of potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile:water), with 0.1% formic acid added to both phases to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of the mobile phase.

Protocol 2: Quantitative ¹H NMR (qNMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and for absolute purity determination using an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Protocol 3: Melting Point Determination

A simple and rapid method for a preliminary assessment of purity.

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

  • Procedure: The capillary tube is heated in the melting point apparatus, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting point range of 1-2°C is indicative of high purity. For this compound, the expected melting point is in the range of 131-135°C.[1][4]

Visualizations

Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Isolation cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Final Decision cluster_outcome Outcome Synthesized_Product Synthesized Crude Product Purification Crystallization / Chromatography Synthesized_Product->Purification Melting_Point Melting Point Determination Purification->Melting_Point Preliminary Check HPLC HPLC Analysis Purification->HPLC Quantitative Analysis qNMR qNMR Analysis Purification->qNMR Absolute Purity & Structure Purity_Check Purity > 98%? Melting_Point->Purity_Check HPLC->Purity_Check qNMR->Purity_Check Pass Pass Purity_Check->Pass Yes Fail Further Purification Purity_Check->Fail No Fail->Purification

Caption: Workflow for the purity assessment of synthesized compounds.

Analytical_Method_Selection start Select Purity Assessment Method q1 Need for Absolute Quantification? start->q1 q2 High Throughput Required? q1->q2 No method_qnmr Use qNMR q1->method_qnmr Yes q3 Preliminary Check Sufficient? q2->q3 No method_hplc Use HPLC q2->method_hplc Yes q3->method_hplc No method_mp Use Melting Point q3->method_mp Yes

Caption: Decision logic for selecting the appropriate analytical method.

References

A Comparative Guide to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic campaigns. This guide provides a comprehensive comparison of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (IPNBSH), a versatile and advantageous reagent, with its alternatives in key synthetic transformations. The primary focus is on its application in the reductive deoxygenation of alcohols, with a secondary mention of its role as a dehydrating agent.

Reductive Deoxygenation of Alcohols: A Modern Approach

The removal of a hydroxyl group is a fundamental transformation in organic synthesis. This compound (IPNBSH) has emerged as a superior reagent for the reductive deoxygenation of alcohols, proceeding through a two-step sequence involving a Mitsunobu reaction followed by hydrolysis and fragmentation of the resulting monoalkyl diazene.

Advantages of IPNBSH over 2-Nitrobenzenesulfonohydrazide (NBSH)

IPNBSH is the acetone-protected form of 2-nitrobenzenesulfonylhydrazide (NBSH). This simple modification offers significant practical advantages:

  • Enhanced Thermal Stability: IPNBSH is a crystalline solid that is stable at ambient temperature for extended periods, making it easier to handle and store compared to the less stable NBSH.

  • Improved Handling and Safety: The increased stability of IPNBSH minimizes the risk of decomposition and associated side reactions, leading to cleaner reaction profiles and more reproducible results.

  • Greater Flexibility in Reaction Conditions: The use of IPNBSH allows for a wider range of solvents, reaction temperatures, and concentrations in the initial Mitsunobu step. This flexibility is particularly beneficial when dealing with sensitive or sterically hindered substrates.

Performance Comparison: IPNBSH vs. NBSH vs. Barton-McCombie Deoxygenation

The following table summarizes the performance of IPNBSH in the deoxygenation of various alcohols and compares it with its precursor, NBSH, and the classic Barton-McCombie deoxygenation method. The Barton-McCombie reaction is a well-established radical-based deoxygenation method that proceeds via a thiocarbonyl derivative of the alcohol.

Substrate (Alcohol)ProductMethodReagentsConditionsYield (%)
Cinnamyl alcohol(E)-1-Phenylprop-1-eneIPNBSHPPh₃, DEAD, IPNBSH; then TFE/H₂OTHF, 0 °C to rt87
Geraniol(2E,6E)-3,7-Dimethylocta-2,6-dieneIPNBSHPPh₃, DEAD, IPNBSH; then TFE/H₂OTHF, 0 °C to rt82
CholesterolCholest-5-eneIPNBSHPPh₃, DEAD, IPNBSH; then PhNHNH₂THF, 0 °C to rt75
1-Phenyl-1-propanol1-PhenylpropaneIPNBSHPPh₃, DEAD, IPNBSH; then TFE/H₂OTHF, 0 °C to rt85
Cinnamyl alcohol(E)-1-Phenylprop-1-eneNBSHPPh₃, DEAD, NBSHTHF, 0 °C to rt78
CholesterolCholest-5-eneBarton-McCombie1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN1. THF; 2. Toluene, reflux~80
1-Phenyl-1-propanol1-PhenylpropaneBarton-McCombie1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN1. THF; 2. Toluene, reflux~85-90

Data Summary: The data indicates that IPNBSH provides comparable or, in some cases, slightly higher yields than NBSH under milder and more flexible conditions. Compared to the Barton-McCombie reaction, the IPNBSH method avoids the use of toxic and difficult-to-remove organotin reagents, a significant advantage in modern organic synthesis, particularly in the context of pharmaceutical development.

Experimental Protocols

Reductive Deoxygenation of an Alcohol using IPNBSH

This two-step procedure involves an initial Mitsunobu reaction followed by in-situ hydrolysis and fragmentation.

Step 1: Mitsunobu Reaction

  • To a solution of the alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and IPNBSH (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.

Step 2: Hydrolysis and Fragmentation

  • To the reaction mixture from Step 1, a 1:1 mixture of trifluoroethanol (TFE) and water is added.

  • The mixture is stirred at room temperature for 2-4 hours, or until the intermediate hydrazone is consumed (monitored by TLC).

  • The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Barton-McCombie Deoxygenation (for comparison)

This two-step procedure involves the formation of a xanthate ester followed by radical-mediated reduction.

Step 1: Xanthate Formation

  • To a solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portionwise.

  • The mixture is stirred at 0 °C for 30 minutes, and then carbon disulfide (2.0 equiv) is added.

  • The reaction is stirred for another 30 minutes at 0 °C, followed by the addition of methyl iodide (1.5 equiv).

  • The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude xanthate, which is often used in the next step without further purification.

Step 2: Radical Reduction

  • A solution of the crude xanthate (1.0 equiv) in toluene is heated to reflux.

  • A solution of tributyltin hydride (1.5 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN) in toluene is added dropwise over 1-2 hours.

  • The reaction mixture is refluxed for an additional 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography. The removal of tin byproducts can be challenging and may require specific workup procedures.

IPNBSH as a Dehydrating Agent

Visualizing the Synthetic Pathways

To better illustrate the workflows and relationships described, the following diagrams are provided.

Deoxygenation_Workflow cluster_IPNBSH IPNBSH Method cluster_Barton Barton-McCombie Method Alcohol_IPNBSH Alcohol Mitsunobu Mitsunobu Reaction (PPh3, DEAD, IPNBSH) Alcohol_IPNBSH->Mitsunobu Hydrazone Intermediate Hydrazone Mitsunobu->Hydrazone Hydrolysis Hydrolysis & Fragmentation (TFE/H2O) Hydrazone->Hydrolysis Alkane_IPNBSH Alkane Hydrolysis->Alkane_IPNBSH Alcohol_Barton Alcohol Xanthate_Formation Xanthate Formation (NaH, CS2, MeI) Alcohol_Barton->Xanthate_Formation Xanthate Intermediate Xanthate Xanthate_Formation->Xanthate Radical_Reduction Radical Reduction (Bu3SnH, AIBN) Xanthate->Radical_Reduction Alkane_Barton Alkane Radical_Reduction->Alkane_Barton

Caption: Workflow for alcohol deoxygenation via IPNBSH and Barton-McCombie methods.

Reagent_Relationship NBSH NBSH IPNBSH IPNBSH NBSH->IPNBSH + Acetone Acetone Acetone IPNBSH->NBSH + H2O (in situ) Water H2O

Caption: Relationship between NBSH and its protected form, IPNBSH.

Unveiling the Boundaries: A Comparative Guide to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Among the myriad of choices, 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, often abbreviated as IPNBSH, has emerged as a notable reagent, particularly in the realm of alcohol deoxygenation via the Mitsunobu reaction. However, a comprehensive understanding of its limitations and disadvantages is crucial for its effective application and for identifying situations where alternative reagents may be superior. This guide provides an objective comparison of IPNBSH with its precursor and other alternatives, supported by experimental data, to aid in informed decision-making.

Performance Profile: Advantages and Disadvantages

IPNBSH is primarily recognized for its enhanced thermal stability compared to its parent compound, 2-nitrobenzenesulfonyl hydrazide (NBSH). This stability allows for storage at room temperature for extended periods, a significant practical advantage in a laboratory setting. Furthermore, IPNBSH offers greater flexibility in the Mitsunobu reaction, accommodating a wider range of solvents, temperatures, and reagent concentrations.

However, the utility of IPNBSH is not without its drawbacks. A primary limitation is its heightened sensitivity to steric hindrance. In reactions involving sterically hindered alcohols, the efficiency of the Mitsunobu reaction with IPNBSH is markedly reduced compared to NBSH. Additionally, while the hydrolysis of the resulting Mitsunobu adduct is a critical step for the desired transformation, it can be inefficient for certain substrates, such as unhindered primary alcohols, leading to diminished yields of the final product. The presence of the electron-withdrawing nitro group can also increase the susceptibility of the sulfonohydrazide linkage to hydrolysis under certain conditions, which may be a disadvantage in applications requiring high stability.

Comparative Performance Data

The following table summarizes the performance of IPNBSH in the deoxygenation of various alcohols via the Mitsunobu reaction, highlighting its efficacy and limitations with different substrate types.

EntrySubstrate (Alcohol)ProductYield (%) with IPNBSH[1]Notes
1Allylic AlcoholAlkene87Efficient reaction.
2Propargylic AlcoholAllene85Good yield for this substrate class.
3Unhindered Primary AlcoholAlkane<20Ineffective hydrolysis of the Mitsunobu adduct.
4Sterically Hindered Secondary AlcoholAlkaneLow to No ReactionDemonstrates limitation with sterically demanding substrates.
5Saturated Secondary AlcoholAlkane65Moderate yield, but less effective than with unsaturated alcohols.

Alternative Reagents

Several alternatives to IPNBSH exist, each with its own set of advantages and disadvantages.

  • 2-Nitrobenzenesulfonyl hydrazide (NBSH): The precursor to IPNBSH, NBSH is more reactive and less sensitive to steric hindrance, making it a better choice for challenging substrates.[1] However, its lower thermal stability necessitates storage at low temperatures and more careful handling.[1]

  • Other Hydrazone Derivatives: A variety of other hydrazone derivatives of 2-nitrobenzenesulfonyl hydrazide have been explored, including those derived from trifluoroacetone, dichloroacetone, and various aldehydes. While some of these alternatives may offer advantages in specific contexts, IPNBSH was identified as having the optimal balance of reactivity and ease of adduct hydrolysis in the context of alcohol reduction.[1]

  • Methyl Hydrazinocarboxylate: As a safer alternative to hydrazine in Wolff-Kishner type reductions, this reagent offers a different mechanistic pathway for deoxygenation, avoiding the use of the potentially hazardous hydrazine hydrate.

Experimental Protocols

General Protocol for the Deoxygenation of an Unhindered Allylic Alcohol using IPNBSH in a Mitsunobu Reaction:

  • To a solution of the allylic alcohol (1.0 equiv), IPNBSH (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting alcohol.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the corresponding alkene.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the synthesis of IPNBSH and its application in the Mitsunobu reaction.

Synthesis_of_IPNBSH NBSH 2-Nitrobenzenesulfonyl hydrazide (NBSH) reaction + NBSH->reaction Acetone Acetone Acetone->reaction IPNBSH This compound (IPNBSH) Water H2O IPNBSH->Water reaction->IPNBSH caption Synthesis of IPNBSH

Caption: Synthesis of IPNBSH from NBSH and acetone.

Mitsunobu_Reaction_Workflow cluster_reactants Reactants Alcohol Alcohol (R-OH) Mitsunobu_Adduct Mitsunobu Adduct (R-N(SO2Ar)N=C(CH3)2) Alcohol->Mitsunobu_Adduct IPNBSH IPNBSH IPNBSH->Mitsunobu_Adduct PPh3 Triphenylphosphine (PPh3) PPh3->Mitsunobu_Adduct DEAD DEAD DEAD->Mitsunobu_Adduct Hydrolysis Hydrolysis Mitsunobu_Adduct->Hydrolysis Diazene_Intermediate Diazene Intermediate (R-N=NH) Hydrolysis->Diazene_Intermediate Final_Product Deoxygenated Product (R-H) Diazene_Intermediate->Final_Product Byproducts N2 + 2-Nitrobenzenesulfinic acid Diazene_Intermediate->Byproducts caption Mitsunobu Deoxygenation Workflow

Caption: Workflow of alcohol deoxygenation using IPNBSH.

Conclusion

This compound (IPNBSH) is a valuable reagent in organic synthesis, offering notable advantages in terms of stability and reaction condition flexibility for the deoxygenation of alcohols. However, its limitations, particularly its sensitivity to steric hindrance and variable hydrolysis efficiency, necessitate careful consideration of the substrate and reaction goals. By understanding these nuances and being aware of alternative reagents, researchers can make more strategic choices to optimize their synthetic outcomes. Further investigation into the toxicity profile and the exploration of its utility in a broader range of chemical transformations will continue to refine the role of IPNBSH in the synthetic chemist's toolkit.

References

comparison of catalytic methods for 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the quest for versatile and efficient methods to construct complex molecular architectures is paramount. N-Sulfonylhydrazones have emerged as exceptionally valuable synthons, serving as robust precursors to a variety of reactive intermediates, most notably diazo compounds and their corresponding carbenes. This guide provides a comparative analysis of the primary catalytic strategies employed in the transformation of N-sulfonylhydrazones, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors. While this guide discusses the reactions of N-sulfonylhydrazones broadly, the principles and methodologies are directly applicable to specific substrates such as 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide , a compound utilized as a reagent and intermediate in organic synthesis.[1][][3][4]

Introduction to N-Sulfonylhydrazones

N-Sulfonylhydrazones are crystalline, stable, and easily handled compounds, typically synthesized through the condensation of an aldehyde or ketone with a sulfonylhydrazide.[5] Their stability represents a significant advantage over the often hazardous and explosive nature of diazo compounds, for which they serve as convenient in situ precursors. The reactivity of N-sulfonylhydrazones is centered around the cleavage of the N-N bond and the subsequent formation of highly reactive intermediates, which can be harnessed by a variety of catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds.

Catalytic Strategies for N-Sulfonylhydrazone Transformations

The versatility of N-sulfonylhydrazones is unlocked through a range of catalytic methods, each with its own distinct advantages and mechanistic pathways. This guide will explore the most prominent of these: palladium-catalyzed cross-coupling, copper-catalyzed transformations, rhodium-catalyzed reactions, photocatalytic methods, and organocatalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has been instrumental in expanding the synthetic utility of N-sulfonylhydrazones, enabling their participation in a wide array of cross-coupling reactions. These reactions are prized for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[6][7][8]

Mechanistic Insights: The generally accepted mechanism for palladium-catalyzed cross-coupling of N-sulfonylhydrazones involves the in situ generation of a diazo compound, which then interacts with the palladium catalyst to form a palladium-carbene intermediate. This intermediate can then undergo migratory insertion with an organohalide, followed by β-hydride elimination to yield the desired alkene product.[5][9][10]

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine N-sulfonylhydrazone, organohalide, base (e.g., Cs2CO3), and ligand (e.g., PPh3) in a vial glovebox In a glovebox, prepare a solution of the palladium catalyst (e.g., Pd2(dba)3) transfer Transfer the catalyst solution to the reaction vial glovebox->transfer seal Seal the vial and remove from the glovebox transfer->seal heat Heat the reaction mixture (e.g., 90 °C) for a specified time (e.g., 12 h) seal->heat cool Cool the reaction to room temperature heat->cool filter Filter the mixture cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify product Obtain the desired product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions of N-sulfonylhydrazones.[6]

Performance Comparison:

Catalyst SystemSubstrate ScopeFunctional Group ToleranceKey Advantages
Pd(0)/Phosphine LigandsBroad (aryl, vinyl, benzyl halides)Good (esters, ketones, halogens)High yields, well-established

Representative Protocol: Palladium-Catalyzed Synthesis of Cyclobutenes [6]

  • To an 8 mL vial, add cyclobutanone N-sulfonylhydrazone (0.2 mmol), aryl bromide (0.24 mmol), Cs₂CO₃ (0.5 mmol), and PPh₃ (0.016 mmol).

  • In a separate vial inside a glovebox, dissolve Pd₂(dba)₃ (0.004 mmol) in 1,4-dioxane (1 mL) to form an orange homogeneous solution.

  • Transfer the catalyst solution to the reaction vial.

  • Seal the vial and heat the mixture at 90°C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Transformations

Copper catalysis offers a cost-effective and versatile alternative to palladium for the activation of N-sulfonylhydrazones. Copper-based systems have been successfully employed in a range of transformations, including sulfur alkylations and radical reactions.[11][12][13][14][15]

Mechanistic Insights: Copper-catalyzed reactions of N-sulfonylhydrazones can proceed through various mechanisms depending on the specific reaction. For instance, in sulfur alkylation, a copper carbene intermediate is proposed to react with a sulfenamide.[11][12] In radical reactions, copper can facilitate the generation of sulfonyl radicals, leading to the formation of vinyl sulfones.[13]

Proposed Mechanism: Copper-Catalyzed Radical Reaction

cluster_cycle Catalytic Cycle start N-Tosylhydrazone cu_coord Coordination with Cu(II) start->cu_coord radical_form Formation of Sulfonyl Radical cu_coord->radical_form trans_elim Trans-elimination radical_form->trans_elim product (E)-Vinyl Sulfone trans_elim->product

Caption: A simplified representation of a proposed radical mechanism in copper-catalyzed reactions of N-tosylhydrazones.[13]

Performance Comparison:

Catalyst SystemReaction TypeKey Advantages
Cu(OAc)₂·H₂ORadical vinyl sulfone synthesisExcellent E-stereoselectivity, low-cost catalyst
CuOTf/Bipyridine LigandsSulfur alkylation of sulfenamidesHigh efficiency, broad substrate scope

Representative Protocol: Copper-Catalyzed Synthesis of (E)-Vinyl Sulfones [13]

  • To a reaction tube, add N-tosylhydrazone (0.2 mmol), Cu(OAc)₂·H₂O (0.02 mmol), and xylene (2 mL).

  • Flush the tube with argon.

  • Stir the mixture at 90°C for the specified time.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in mediating transformations of N-sulfonylhydrazones that involve the formation of rhodium-carbene intermediates. These reactions include cycloadditions and C-H activation/alkenylation, providing access to complex heterocyclic and carbocyclic frameworks.[16][17][18][19][20]

Mechanistic Insights: Rhodium(II) catalysts react with the in situ generated diazo compounds from N-sulfonylhydrazones to form highly reactive rhodium-carbene species. These carbenoids can then participate in a variety of subsequent transformations, such as formal [3+2] cycloadditions with other unsaturated partners or insertion into C-H bonds.[16][18][20]

Rhodium-Catalyzed [3+2] Cycloaddition

cluster_cycloaddition Reaction Pathway start N-Sulfonyl-1,2,3-triazole rh_carbene Rh(II)-Azavinylcarbene start->rh_carbene Denitrogenation rh_cat Rh(II) Catalyst cycloaddition [3+2] Cycloaddition rh_carbene->cycloaddition isoxazole Isoxazole isoxazole->cycloaddition product Polysubstituted 3-Aminopyrrole cycloaddition->product

Caption: A schematic of a rhodium-catalyzed formal [3+2] cycloaddition.[16]

Performance Comparison:

Catalyst SystemReaction TypeKey Advantages
Rh(II) carboxylates[3+2] CycloadditionEfficient synthesis of polysubstituted pyrroles
[Cp*RhCl₂]₂C-H AlkenylationHigh regio- and stereoselectivity

Representative Protocol: Rhodium(III)-Catalyzed Ortho-Alkenylation [17]

  • In a screw-capped vial, combine N-phenoxyacetamide (0.2 mmol), N-tosylhydrazone (0.3 mmol), [Cp*RhCl₂]₂ (0.005 mmol), AgSbF₆ (0.02 mmol), and PivOH (0.04 mmol).

  • Add 1 mL of DCE as the solvent.

  • Stir the mixture at 80°C for 12 hours.

  • After cooling, concentrate the mixture and purify the residue by preparative thin-layer chromatography.

Photocatalytic Reactions

Visible-light photocatalysis has emerged as a green and sustainable approach for chemical transformations. In the context of N-sulfonylhydrazones, photocatalysis has been utilized for N-N bond cleavage and for initiating radical cascade reactions under mild conditions.[21][22][23][24]

Mechanistic Insights: Photocatalytic reactions of N-sulfonylhydrazones typically involve a photosensitizer, such as a ruthenium or iridium complex, which, upon irradiation with visible light, can engage in single-electron transfer (SET) processes. This can lead to the formation of nitrogen-centered radicals, which can then undergo a variety of downstream reactions.[21][23][24]

Performance Comparison:

Catalyst SystemReaction TypeKey Advantages
[Ru(bpy)₃]Cl₂N-Radical CascadeMild reaction conditions, access to diverse heterocycles
--INVALID-LINK--₂N-N Bond CleavageUtilizes visible light and air, operationally simple
Organocatalysis

Organocatalysis provides a metal-free alternative for the asymmetric transformation of hydrazones. Chiral small molecules can be used to catalyze reactions such as aza-Henry and Strecker-type reactions, affording enantioenriched products.[25][26][27][28]

Mechanistic Insights: The mechanism of organocatalytic reactions with hydrazones often involves the activation of the substrate through the formation of hydrogen bonds or through the generation of reactive intermediates like enamines or iminium ions. For example, in the aza-Henry reaction, a chiral base can deprotonate the nitroalkane and direct its addition to the hydrazone.[25]

Performance Comparison:

Catalyst SystemReaction TypeKey Advantages
Quinine/QuinidineAsymmetric aza-HenryMetal-free, enantioselective C-C bond formation
Bifunctional ThioureaAsymmetric Strecker-typeAccess to chiral hydrazino nitriles

Conclusion

The catalytic transformation of N-sulfonylhydrazones is a rich and diverse field, offering a multitude of strategies for the synthesis of complex organic molecules. The choice of catalytic system—be it palladium, copper, rhodium, a photocatalyst, or an organocatalyst—will ultimately depend on the desired transformation, the specific substrate, and the overarching goals of the synthetic campaign. This guide has provided a comparative overview of these powerful methodologies, equipping researchers with the foundational knowledge to navigate this exciting area of chemistry. As the field continues to evolve, the development of new catalysts and the discovery of novel reactions of N-sulfonylhydrazones will undoubtedly continue to push the boundaries of what is possible in organic synthesis.

References

Comparative Biological Activity of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of benzenesulfonohydrazide derivatives, with a focus on antimicrobial and anticancer properties. While specific experimental data for 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is not extensively available in publicly accessible literature, this guide leverages data from structurally similar compounds to provide a valuable reference for researchers in the field of medicinal chemistry and drug discovery. The information presented is based on a comprehensive review of existing scientific literature.

Benzenesulfonyl hydrazones represent a versatile class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The structural combination of a sulfonamide and a hydrazone moiety contributes to their ability to penetrate cell membranes and interact with various biological targets.[1]

Antimicrobial Activity

Benzenesulfonohydrazide derivatives have demonstrated significant potential as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of specific substituents on the aromatic rings can significantly influence the antimicrobial spectrum and potency.

A study on 2,4,6-trimethylbenzenesulfonyl hydrazones revealed potent activity against Gram-positive bacteria.[4][5] One of the most active derivatives in this series, compound 24 , exhibited Minimal Inhibitory Concentration (MIC) values ranging from 7.81 to 15.62 µg/mL.[4] Another study on new benzenesulphonamide derivatives also reported promising antimicrobial activity against a panel of bacteria and fungi.[6][7]

Table 1: Comparative Antimicrobial Activity of Benzenesulfonohydrazide Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Derivative 24 (2,4,6-trimethylbenzenesulfonyl hydrazone) Gram-positive bacteria7.81 - 15.62[4]
Compound 4d (benzenesulphonamide derivative) E. coli6.72 (mg/mL)[6][7]
Compound 4h (benzenesulphonamide derivative) S. aureus6.63 (mg/mL)[6][7]
Compound 4a (benzenesulphonamide derivative) P. aeruginosa6.67 (mg/mL)[6][7]
Compound 4a (benzenesulphonamide derivative) S. typhi6.45 (mg/mL)[6][7]
Compound 4f (benzenesulphonamide derivative) B. subtilis6.63 (mg/mL)[6][7]
Compound 4e (benzenesulphonamide derivative) C. albicans6.63 (mg/mL)[6][7]
Compound 4e (benzenesulphonamide derivative) A. niger6.28 (mg/mL)[6][7]

Anticancer Activity

The sulfonamide moiety is a key pharmacophore in a number of approved anticancer drugs.[8] Benzenesulfonohydrazide derivatives have been investigated for their potential as novel anticancer agents, with mechanisms of action that include carbonic anhydrase inhibition, cell cycle arrest, and induction of apoptosis.[9][10]

The National Cancer Institute (NCI) has screened various sulfamide compounds against a panel of 60 human tumor cell lines, with some exhibiting significant antiproliferative activity.[11] For instance, certain cyclic sulfamide compounds showed selective inhibition of breast cancer cell lines.[11] Another study on novel sulfonamide derivatives reported significant cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cancer cell lines, with IC50 values in the micromolar range.[12]

Table 2: Comparative Anticancer Activity of Sulfonamide and Benzenesulfonohydrazide Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 8b (2,5-Dichlorothiophene-3-sulfonamide) HeLa7.2 ± 1.12[12]
Compound 8b (2,5-Dichlorothiophene-3-sulfonamide) MDA-MB-2314.62 ± 0.13[12]
Compound 8b (2,5-Dichlorothiophene-3-sulfonamide) MCF-77.13 ± 0.13[12]
Compound 8a (N-ethyl toluene-4-sulfonamide) Various cancer cell lines10.91 - 19.22[12]
Compound 20c (Halogenated spirooxindole) MCF-70.650[8]
Compound 20c (Halogenated spirooxindole) HCT1161.445[8]
Compound 20c (Halogenated spirooxindole) A4312.920[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the literature for evaluating the biological activity of these compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay for IC50 Determination
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

General Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion, MIC) Purification->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer DataAnalysis Data Analysis (MIC, IC50 determination) Antimicrobial->DataAnalysis Anticancer->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for Synthesis and Biological Screening of Novel Compounds.

Potential Anticancer Signaling Pathway Inhibition

G cluster_0 Cellular Targets cluster_1 Cellular Processes cluster_2 Outcome Compound Benzenesulfonohydrazide Derivative CarbonicAnhydrase Carbonic Anhydrase Compound->CarbonicAnhydrase Inhibition Kinases Protein Kinases Compound->Kinases Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Disruption Apoptosis Apoptosis Compound->Apoptosis Induction Angiogenesis Angiogenesis Compound->Angiogenesis Inhibition CellCycle Cell Cycle Progression CarbonicAnhydrase->CellCycle Kinases->CellCycle Tubulin->CellCycle TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Arrest Apoptosis->TumorGrowth Angiogenesis->TumorGrowth

Caption: Potential Mechanisms of Anticancer Activity for Benzenesulfonohydrazide Derivatives.

References

A Guide to the Structural Validation of Benzenesulfonohydrazide Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of robust research. It provides the ultimate validation of a synthetic route and offers profound insights into the intermolecular interactions that govern a compound's macroscopic properties. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction stands as the gold standard for atomic-resolution structural elucidation.

This guide provides a comprehensive overview of the validation process for the X-ray crystal structure of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide. While a public crystal structure for this specific compound is not available at the time of writing, we will navigate the complete validation workflow. To achieve this, we will use the closely related and structurally characterized analogue, N′-(2-Hydroxy-5-nitrobenzylidene)benzenesulfonohydrazide, as a practical exemplar. This comparative approach will not only illuminate the validation process but also highlight how structural motifs influence crystallographic outcomes.

The Subject Compound: this compound

This compound is a chemical intermediate with the molecular formula C₉H₁₁N₃O₄S.[1][] It is typically synthesized through the condensation reaction of 2-nitrobenzenesulfonyl hydrazine with acetone.[1] The compound is a white to light yellow powder with a melting point in the range of 131-135°C.[1][] While techniques like NMR and IR spectroscopy can confirm its chemical identity, only X-ray crystallography can reveal its precise solid-state conformation and packing arrangement.[1]

The Imperative of X-ray Crystallography for Structural Validation

In the context of drug development, an accurate crystal structure is critical for understanding ligand-receptor interactions, guiding lead optimization, and ensuring intellectual property claims. For researchers in materials science, it is essential for correlating molecular structure with bulk properties such as stability and solubility. The validation of a crystal structure is a multi-faceted process that scrutinizes the quality of the experimental data and the refined molecular model.[3][4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a validated crystal structure follows a well-defined path. Each step is crucial for the quality of the final result.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_refinement Structure Solution & Refinement synthesis Synthesis of This compound purification Purification by Recrystallization synthesis->purification solvent Solvent Selection (e.g., Ethyl Acetate) purification->solvent growth Crystal Growth (Slow Evaporation) solvent->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (e.g., SHELXS) diffraction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation (checkCIF) refinement->validation G cluster_target This compound cluster_analogue N′-(2-Hydroxy-5-nitrobenzylidene)benzenesulfonohydrazide target target analogue analogue

References

comparing the reactivity of ortho, meta, and para nitro-substituted benzenesulfonohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in direct, quantitative comparisons of the reactivity of ortho-, meta-, and para-nitro-substituted benzenesulfonohydrazides. While the electronic and steric effects of the nitro group on the reactivity of the benzene ring are well-documented in the context of electrophilic aromatic substitution, specific experimental data on the reactivity of the sulfonohydrazide functional group across these three isomers remains elusive.

This guide aims to provide a framework for understanding the expected reactivity trends based on established chemical principles and to highlight the need for further experimental investigation. Researchers and professionals in drug development can use this information to inform their synthetic strategies and to design experiments to elucidate the precise reactivity profiles of these compounds.

Theoretical Framework for Reactivity

The reactivity of benzenesulfonohydrazides can be assessed through various reactions, including their decomposition to form sulfinates and diimide, or their condensation with aldehydes and ketones to form hydrazones. The position of the electron-withdrawing nitro group (—NO₂) on the benzene ring is expected to significantly influence the reactivity of the sulfonohydrazide moiety (—SO₂NHNH₂) through a combination of electronic and steric effects.

Electronic Effects: The nitro group is a strong electron-withdrawing group, primarily through the resonance (-R) and inductive (-I) effects. This withdrawal of electron density from the benzene ring and, by extension, from the sulfur atom of the sulfonohydrazide group, impacts the nucleophilicity of the terminal nitrogen atom and the stability of the transition states in its reactions.

  • Para-Nitrobenzenesulfonohydrazide: The nitro group at the para position exerts its maximum electron-withdrawing effect on the sulfonyl group through resonance. This is expected to decrease the electron density on the sulfur atom, making the S-N bond more susceptible to cleavage and potentially increasing the rate of decomposition. Conversely, the reduced electron density on the hydrazide nitrogen would decrease its nucleophilicity, potentially slowing down condensation reactions.

  • Ortho-Nitrobenzenesulfonohydrazide: In the ortho isomer, both resonance and inductive effects are at play. However, the proximity of the nitro group to the sulfonohydrazide side chain introduces significant steric hindrance. This steric crowding can impede the approach of reactants, thereby slowing down bimolecular reactions like hydrazone formation. Furthermore, the potential for intramolecular hydrogen bonding between the nitro group and the hydrazide protons could influence the conformation and reactivity of the side chain.

  • Meta-Nitrobenzenesulfonohydrazide: The nitro group at the meta position exerts its electron-withdrawing effect primarily through the inductive effect, as the resonance effect does not extend to the meta position. Consequently, the deactivating effect on the sulfonohydrazide group is expected to be less pronounced compared to the ortho and para isomers.

Expected Reactivity Trends

Based on the theoretical considerations outlined above, a logical relationship for the relative reactivity of the three isomers can be proposed.

G cluster_reactivity Predicted Reactivity Trend para para-Nitro meta meta-Nitro para->meta Likely More Reactive (Stronger -R effect) ortho ortho-Nitro meta->ortho Likely More Reactive (Less Steric Hindrance)

A Comparative Guide to the Applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of complex synthetic endeavors. 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a sulfonylhydrazone derivative, has emerged as a valuable tool in organic synthesis, primarily utilized as a versatile intermediate and in the crucial final steps of natural product synthesis. This guide provides an objective comparison of its performance with alternative methods and furnishes supporting experimental data to inform reagent selection.

I. Synthesis and Yield of this compound

The synthesis of this compound is a two-step process commencing with the reaction of 2-nitrobenzenesulfonyl chloride and hydrazine to form a sulfonyl hydrazide intermediate. This is followed by a Schiff base condensation with acetone. The yields for each step are respectable, making the reagent readily accessible.[1]

StepReactionReagentsTypical Yield
1Sulfonyl Hydrazide Formation2-Nitrobenzenesulfonyl chloride, Hydrazine80-95%[1]
2Schiff Base Condensation2-Nitrobenzenesulfonylhydrazine, Acetone85-91%[1]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of 2-Nitrobenzenesulfonylhydrazide To a solution of 2-nitrobenzenesulfonyl chloride in a suitable solvent such as THF, hydrazine hydrate is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified time, and the resulting 2-nitrobenzenesulfonylhydrazide is isolated by filtration and purified by recrystallization.

Step 2: Schiff Base Condensation 2-Nitrobenzenesulfonylhydrazide is dissolved in a solvent like ethanol, followed by the addition of acetone. The mixture is refluxed for several hours. Upon cooling, the product, this compound, crystallizes and can be collected by filtration.

II. Application in the Total Synthesis of Antitumor Agents

A significant application of this compound lies in its use as a key reagent in the total synthesis of complex natural products with potent antitumor activity, such as (-)-Acylfulvene and (-)-Irofulven.[2][3][4] Specifically, a closely related compound, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), is employed for a challenging late-stage reductive allylic transposition.[2][3][5] This reaction is a crucial step in the synthetic route, and the choice of reagent is critical for its success.

Logical Workflow for the Synthesis of (-)-Acylfulvene using IPNBSH:

G Advanced Intermediate Advanced Intermediate Reductive Allylic Transposition Reductive Allylic Transposition Advanced Intermediate->Reductive Allylic Transposition IPNBSH, PPh3, DEAD Intermediate Intermediate Reductive Allylic Transposition->Intermediate Hydrolysis (-)-Acylfulvene (-)-Acylfulvene Intermediate->(-)-Acylfulvene Further Steps G cluster_0 Reaction Mixture cluster_1 Dehydration Reactants Reactants Equilibrium Reaction Equilibrium Reaction Reactants->Equilibrium Reaction Solvent Solvent Catalyst Catalyst Products + Water Products + Water Equilibrium Reaction->Products + Water Dehydrating Agent Dehydrating Agent Dehydrating Agent->Equilibrium Reaction Shifts Equilibrium Water Water Water->Dehydrating Agent Removal

References

Safety Operating Guide

Safe Disposal of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, a compound utilized in organic synthesis, necessitates careful handling due to its inherent hazardous properties.[1] This guide provides a detailed, step-by-step protocol for its safe disposal, ensuring compliance with safety regulations and minimizing risk.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[2] Due to its chemical structure, which includes a nitro group and a hydrazide moiety, it should be handled with the caution accorded to these chemical classes. Hydrazine derivatives are noted for their potential toxicity, corrosivity, and carcinogenicity.[3][4] Similarly, nitro compounds can present explosion hazards, particularly if they become desiccated.[5]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat when handling this compound.[3][6]

  • Ventilation: All handling of the solid material or its solutions should occur in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][6]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area and adhere to your institution's emergency protocols.[7]

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]

Detailed Disposal Protocol

The proper disposal of this compound waste is critical and must be performed in accordance with all local, state, and federal regulations. The following protocol is based on best practices for the disposal of hazardous chemical waste containing nitro and hydrazide functional groups.

Experimental Protocol: Chemical Waste Collection and Disposal

Objective: To safely collect and prepare this compound waste for disposal by a licensed hazardous waste management company.

Materials:

  • Waste this compound (solid or in solution)

  • Designated, compatible, and clearly labeled hazardous waste container (e.g., a high-density polyethylene container for halogenated organic waste)[6]

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Waste Segregation: It is crucial to segregate waste containing this compound. Do not mix it with other waste streams, particularly those that are incompatible, such as strong acids or bases, to prevent dangerous reactions.[3][8] This compound should be collected in a designated halogenated waste stream.[6]

  • Container Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include the full chemical name, "this compound," and list all other components of the waste mixture with their approximate concentrations. The label must also indicate the associated hazards (e.g., "Irritant," "Toxic," "Halogenated Organic Waste").[6]

  • Waste Collection (Solid): Collect any solid waste, including contaminated lab supplies like gloves, weighing paper, and pipette tips, in a designated solid waste container that is compatible with the chemical.[6]

  • Waste Collection (Liquid): For liquid waste solutions containing this compound, pour the waste into the designated halogenated liquid waste container. Ensure the container is securely closed after the addition of waste.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and away from incompatible materials.[6]

  • Disposal Request: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[6] Do not attempt to transport hazardous waste yourself.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Segregation and Collection cluster_2 Storage and Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type (Solid or Liquid) fume_hood->waste_type solid_waste Collect in Labeled Solid Halogenated Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Halogenated Waste Container waste_type->liquid_waste Liquid storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal Workflow Diagram.

References

Navigating the Safe Handling of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide: A Practical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (CAS No. 6655-27-2). Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and enhanced safety.

Hazard Assessment and Risk Mitigation

This compound is a white to tan solid primarily used as a reagent and intermediate in organic synthesis.[1][2] A thorough understanding of its hazard profile is the foundation of safe handling.

According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]

While the SDS does not list other specific hazards, the chemical structure, containing a nitroaromatic group, warrants additional caution. Aromatic nitro compounds can be thermally sensitive and may have other latent hazards not fully characterized.[4] Therefore, a conservative approach to handling is paramount.

Risk Mitigation Workflow

The following diagram outlines the decision-making process for establishing a safe work environment when handling this compound.

cluster_prep Preparation & Assessment cluster_controls Control Measures cluster_ops Operational Plan A Review SDS for this compound B Identify Hazards: - Skin Irritation (H315) - Eye Irritation (H319) A->B C Assess Risks: - Dermal contact - Eye contact - Inhalation of dust B->C D Select Engineering Controls: - Chemical Fume Hood C->D E Select Personal Protective Equipment (PPE) D->E F Establish Safe Work Practices E->F G Handling & Storage Protocol F->G H Spill & Emergency Protocol G->H I Waste Disposal Protocol H->I

Caption: Risk assessment and control workflow.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

Engineering controls, such as a chemical fume hood, are the primary method for minimizing exposure. However, appropriate PPE is mandatory as the final line of defense.[5]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[6]The SDS mandates protective gloves.[3] Butyl and nitrile gloves offer good resistance to a wide range of chemicals, including nitro compounds.[6] Always inspect gloves for tears or punctures before use. For incidental contact, nitrile gloves are a suitable choice.[7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[8]The compound is a serious eye irritant.[3] Standard eyeglasses are not sufficient. Goggles provide a seal around the eyes to protect from dust and splashes.
Skin and Body Protection Laboratory coat.A lab coat protects against accidental spills on clothing and skin. Ensure it is fully buttoned.
Respiratory Protection Not typically required if handled in a chemical fume hood.A fume hood provides adequate ventilation to control airborne dust. If weighing or transferring large quantities outside of a fume hood, consult your institution's environmental health and safety office.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Handling and Storage
  • Receiving: Upon receipt, ensure the container is intact and properly labeled.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly closed.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation of any dust particles.

    • Use a disposable weighing paper or a dedicated, clean spatula for transfers.

    • Avoid creating dust. If the material is fine, gently scoop rather than pour.

    • After transfer, promptly and securely close the primary container.

    • Clean any residual solid from the spatula and weighing area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Spill Response:

For a small spill of the solid material:

  • Restrict access to the area.

  • Wearing the appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.

  • Carefully scoop the material and the paper towel into a labeled container for hazardous waste.

  • Decontaminate the spill area with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of chemical waste can have serious environmental consequences. All waste generated from handling this compound must be treated as hazardous waste.

Waste Characterization and Segregation

This compound is an aromatic nitro compound. While not specifically listed by name in EPA's hazardous waste regulations, it would likely be classified based on its characteristics. Given its chemical nature, it may fall under waste codes for ignitability or toxicity if it meets the specific criteria. For example, some spent non-halogenated solvents containing nitrobenzene are listed under the F004 code.[1][5] It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Waste Segregation:

  • Solid Waste: Collect all contaminated solids, including gloves, weighing papers, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled hazardous waste container.

Disposal Workflow

The following diagram illustrates the proper disposal pathway for waste generated from this compound.

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal A Contaminated Solids: - Gloves - Weighing Paper - Spill Debris D Place in a designated, compatible, and sealed hazardous waste container. A->D B Unused/Expired Compound B->D C Contaminated Solutions C->D E Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date - Hazard Characteristics D->E F Store in a Satellite Accumulation Area (SAA). E->F G Arrange for pickup by your institution's Environmental Health & Safety (EHS) office. F->G H EHS ensures compliant disposal through a licensed waste management facility. G->H

Caption: Hazardous waste disposal workflow.

Always consult your institution's specific waste management guidelines and your Environmental Health and Safety (EHS) office for final disposal procedures.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.